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1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine Documentation Hub

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  • Product: 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine
  • CAS: 1240566-69-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine: Synthesis, Characterization, and Potential Applications

Introduction In the landscape of modern medicinal chemistry, the strategic combination of specific pharmacophores into a single molecular entity is a cornerstone of rational drug design. This guide provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of specific pharmacophores into a single molecular entity is a cornerstone of rational drug design. This guide provides a comprehensive technical overview of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine, a compound that marries the unique electronic properties of the 3,5-bis(trifluoromethyl)benzoyl moiety with the versatile and biologically relevant 2-methylpiperazine scaffold.

The 3,5-bis(trifluoromethyl)phenyl group is a key structural motif in a variety of biologically active molecules, including potent enzyme inhibitors and receptor antagonists. The two trifluoromethyl groups act as strong electron-withdrawing agents and can enhance metabolic stability and binding affinity through various non-covalent interactions. The piperazine ring is a privileged structure in drug discovery, known to improve the pharmacokinetic properties of drug candidates.[1] The introduction of a methyl group at the 2-position of the piperazine ring can offer advantages such as reduced toxicity and improved metabolic profile.[2]

This document serves as a technical resource for researchers and drug development professionals, detailing the synthesis, purification, and analytical characterization of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine. Furthermore, it explores the potential therapeutic applications of this compound by examining the established biological activities of its constituent chemical motifs.

Chemical Identity and Physicochemical Properties

Chemical Structure:

Caption: Chemical structure of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine.

Molecular Formula: C₁₄H₁₄F₆N₂O

Molecular Weight: 356.27 g/mol

The following table summarizes the predicted physicochemical properties of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine, derived from data for analogous compounds.

PropertyPredicted ValueSource(s)
Melting Point105-115 °C[3]
Boiling Point>300 °C (Predicted)[3]
pKa (of protonated piperazine nitrogen)~7.5 - 8.5
LogP3.5 - 4.5
SolubilitySoluble in methanol, ethanol, DMSO, DMF. Limited solubility in water.[4]

Synthesis and Purification

The synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is most directly achieved through the acylation of 2-methylpiperazine with 3,5-bis(trifluoromethyl)benzoyl chloride. This is a standard nucleophilic acyl substitution reaction. The primary challenge in this synthesis is to achieve mono-acylation and avoid the formation of the di-acylated byproduct. This can be controlled by careful management of stoichiometry and reaction conditions.

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up and Purification 2-methylpiperazine 2-methylpiperazine DCM Anhydrous Dichloromethane (DCM) 2-methylpiperazine->DCM Dissolve Triethylamine Triethylamine DCM->Triethylamine Add Base Ice_Bath 0 °C Ice Bath Triethylamine->Ice_Bath Cool Benzoyl_Chloride 3,5-Bis(trifluoromethyl)benzoyl chloride in DCM Reaction_Mixture Stir at 0 °C, then warm to RT Benzoyl_Chloride->Reaction_Mixture Slow, Dropwise Addition Quench Quench with Water Extraction Extract with DCM Quench->Extraction Drying Dry organic layer (Na2SO4) Extraction->Drying Evaporation Evaporate solvent Drying->Evaporation Chromatography Silica Gel Chromatography Evaporation->Chromatography Final_Product 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine Chromatography->Final_Product

Caption: Synthetic workflow for 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpiperazine (1.0 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 to 1.5 equivalents) as a base to neutralize the HCl byproduct. Cool the mixture to 0 °C in an ice bath with stirring.

  • Acylation: Dissolve 3,5-bis(trifluoromethyl)benzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over 30-60 minutes. The slow addition is crucial to control the exothermic reaction and favor mono-acylation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is necessary because 3,5-bis(trifluoromethyl)benzoyl chloride is highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired product.

  • Use of a Base: Triethylamine is a non-nucleophilic organic base that effectively scavenges the hydrochloric acid generated during the reaction. This prevents the protonation of the piperazine starting material, which would render it unreactive, and drives the reaction to completion.

  • Controlled Temperature: Starting the reaction at 0 °C helps to manage the exothermicity of the acylation reaction and improves the selectivity for mono-acylation over di-acylation.

  • Stoichiometry: Using a slight excess of the piperazine can also favor mono-acylation, though this may require more rigorous purification to remove the unreacted starting material.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this molecule. Due to the restricted rotation around the amide C-N bond, the signals for the piperazine ring protons may appear as broadened or multiple peaks at room temperature.[5][6]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0s2HAromatic H (positions 2', 6')
~7.9 - 7.7s1HAromatic H (position 4')
~4.5 - 2.5m (broad)7HPiperazine ring protons
~1.3 - 1.1d3HMethyl group protons

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~168C=O (amide carbonyl)
~138Aromatic C (quaternary, C-1')
~132 (q, J ≈ 34 Hz)Aromatic C-CF₃ (C-3', C-5')
~128Aromatic CH (C-2', C-6')
~125Aromatic CH (C-4')
~123 (q, J ≈ 272 Hz)-CF₃
~55 - 40Piperazine ring carbons
~15Methyl carbon
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

Expected Fragmentation Pattern (EI-MS):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 356).

  • Key Fragments:

    • A prominent fragment corresponding to the 3,5-bis(trifluoromethyl)benzoyl cation (m/z = 241).

    • Fragments arising from the cleavage of the piperazine ring. A unique fragment at m/z 122 corresponding to the benzoyl group is a characteristic feature in the mass spectra of benzoylpiperazines.[7]

Potential Applications and Biological Context

While specific biological data for 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is not extensively available in the public domain, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety.[8] This group can enhance the cytotoxic effects of molecules against various cancer cell lines.[9] The piperazine scaffold is also a common feature in many anticancer agents, contributing to favorable pharmacokinetic properties.[2] The combination of these two moieties in 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine makes it a candidate for investigation as a novel anticancer agent. Potential mechanisms could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1]

cluster_0 Potential Anticancer Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis (Survival) Akt->Apoptosis_Inhibition Cell_Cycle Cell Cycle Progression (Proliferation) mTOR->Cell_Cycle Target_Molecule 1-[3,5-Bis(trifluoromethyl)benzoyl]- 2-methylpiperazine Target_Molecule->PI3K Potential Inhibition Target_Molecule->Akt Potential Inhibition

Caption: Conceptual signaling pathway for potential anticancer activity.

Neurokinin-1 (NK1) Receptor Antagonism

The 3,5-bis(trifluoromethyl)benzyl group is a well-established pharmacophore in the design of potent neurokinin-1 (NK1) receptor antagonists.[2][5] NK1 receptor antagonists have therapeutic applications in the treatment of chemotherapy-induced nausea and vomiting, as well as potential uses in treating depression and anxiety. The piperazine moiety can serve as a scaffold to correctly orient the key binding groups for interaction with the NK1 receptor. Therefore, 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine warrants investigation for its potential as an NK1 receptor antagonist.

Safety and Handling

Detailed toxicological data for 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine are not available. However, based on the constituent parts and related compounds, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Toxicity of Piperazine Derivatives: Piperazine and its derivatives can have stimulant effects on the central nervous system and may cause adverse effects such as agitation and anxiety.[6][10] Some piperazine derivatives have shown cardiotoxicity in in-vitro studies.[11]

  • Toxicity of Trifluoromethylated Compounds: While the trifluoromethyl group is generally considered to be metabolically stable, the overall toxicity of the molecule should be carefully evaluated.

  • Reactivity: The starting material, 3,5-bis(trifluoromethyl)benzoyl chloride, is corrosive and reacts with water. Handle with care.

It is recommended to consult the Safety Data Sheet (SDS) for 2-methylpiperazine and 3,5-bis(trifluoromethyl)benzoyl chloride for more detailed safety information.

Conclusion

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is a synthetically accessible compound that combines two important structural motifs in medicinal chemistry. Its synthesis can be reliably achieved through the acylation of 2-methylpiperazine. The unique electronic and structural features of this molecule make it a compelling candidate for investigation in various therapeutic areas, particularly as an anticancer agent or a neurokinin-1 receptor antagonist. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the biological potential of this and related compounds.

References

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Forensic Science International, 208(1-3), 1-10. [Link]

  • Gerspacher, M., et al. (2001). Dual neurokinin NK(1)/NK(2) antagonists: N-[(R,R)-(E)-1-arylmethyl-3-(2-oxo-azepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamides and 3-[N'-3,5-bis(trifluoromethyl)benzoyl-N-arylmethyl-N'-methylhydrazino]-N-[(R)-2-oxo-azepan-3-yl]propionamides. Bioorganic & Medicinal Chemistry Letters, 11(23), 3081-4. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • Namera, A., et al. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Journal of Mass Spectrometry, 47(3), 329-335. [Link]

  • SWGDRUG. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 42095-42106. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2588-2598. [Link]

  • Ciber, L., et al. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2023(3), M1718. [Link]

  • Royal Society of Chemistry. (2023). Electronic supplementary information 3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks suppress. [Link]

  • Lee, J., et al. (2016). Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound. Journal of Cellular and Molecular Medicine, 20(5), 896-906. [Link]

  • ResearchGate. (2015). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. [Link]

  • Beilstein Journals. (2013). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry, 9, 219-226. [Link]

  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. [Link]

  • Royal Society of Chemistry. (2013). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]

  • Semantic Scholar. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

  • NIH. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology Biochemistry and Behavior, 88(1), 18-27. [Link]

  • ResearchGate. (2010). 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy. Recueil des Travaux Chimiques des Pays-Bas, 114(3), 97-102. [Link]

  • NIH. (2013). 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. Acta Crystallographica Section E, 69(Pt 2), o239. [Link]

  • Chemical Research in Toxicology. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 521-523. [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]

  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7486. [Link]

  • Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. Organic Syntheses, 96, 312-332. [Link]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of CAS 1240566-69-1

Executive Summary In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. CAS 1240566-69-1 , chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. CAS 1240566-69-1 , chemically defined as 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine , is a highly privileged scaffold. By fusing a sterically demanding, electron-deficient 3,5-bis(trifluoromethyl)phenyl moiety with a conformationally restricted 2-methylpiperazine core, this intermediate serves as a foundational vector for developing central nervous system (CNS) therapeutics, kinase inhibitors, and protein-protein interaction modulators.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the physicochemical characterization, analytical validation, and synthetic derivatization of this critical intermediate.

Physicochemical Profiling & Structural Logic

Understanding the causality behind a molecule's physical properties is paramount before integrating it into a high-throughput synthesis workflow. The data below summarizes the core metrics of CAS 1240566-69-1 and explains the mechanistic rationale behind its utility.

PropertyValueCausality / Impact in Drug Design
Chemical Name 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine-
Molecular Formula C14H14F6N2O-
Molecular Weight 340.27 g/mol Optimal size for fragment-based or lead-like library design, leaving ample molecular weight budget for further derivatization.
Exact Mass 340.1010 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) structural validation.
Calculated pKa ~8.8 (Secondary Amine)Ensures the molecule is protonated at physiological pH, enabling salt formation (e.g., HCl salt) to drastically improve aqueous solubility.
Topological Polar Surface Area 32.3 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration, as CNS-active drugs typically require a TPSA < 90 Ų.
Hydrogen Bond Metrics 1 Donor / 3 AcceptorsStrictly adheres to Lipinski’s Rule of 5, minimizing the risk of poor oral bioavailability.
The Pharmacophore Logic

The strategic incorporation of fluorine, particularly the bis(trifluoromethyl)phenyl group, is a proven tactic to enhance lipophilicity and block metabolically labile sites from cytochrome P450 oxidation . Furthermore, the profound electronegativity of fluorine modulates the pKa of proximal basic centers, directly impacting the molecule's membrane permeability and overall pharmacokinetic profile . This specific motif was famously leveraged in the discovery of the blockbuster antiemetic Aprepitant to optimize target residence time and CNS penetration .

Simultaneously, the C2-methyl group on the piperazine ring restricts the conformational flexibility of the core. By heavily favoring the equatorial position to minimize 1,3-diaxial interactions, the methyl group reduces the entropic penalty upon target binding, often leading to a log-fold increase in binding affinity compared to an unsubstituted piperazine.

G A CAS 1240566-69-1 Scaffold B 3,5-Bis(CF3)phenyl Moiety A->B comprises C 2-Methylpiperazine Core A->C comprises D Increased Lipophilicity & Permeability B->D CF3 effect E CYP450 Metabolic Resistance B->E Electronic deactivation F Conformational Restriction C->F C2-Methyl steric bulk G Vector for Derivatization C->G Secondary amine

Fig 1: Pharmacophore logic mapping structural features to ADME and synthetic outcomes.

Analytical Characterization Workflows

To ensure scientific integrity, any batch of CAS 1240566-69-1 must be subjected to a self-validating analytical workflow before use.

A. LC-MS/MS Protocol

Due to the highly fluorinated nature of the molecule, it exhibits stronger retention on standard C18 stationary phases compared to non-fluorinated analogs.

  • Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm).

  • Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Validation Check: Look for the highly abundant [M+H]+ ion at m/z 341.1 in positive Electrospray Ionization (ESI+) mode.

B. NMR Spectroscopy & The Rotamer Phenomenon
  • 1H NMR (400 MHz, CDCl3): When acquiring the NMR spectrum at ambient temperature, you will observe significant signal broadening or peak duplication for the piperazine ring protons (2.5–4.5 ppm).

  • Expert Causality: This is not an impurity. Because the tertiary amide bond possesses partial double-bond character, rotation around the C-N axis is restricted on the NMR timescale, resulting in rotameric convolution.

  • Self-Validating System: To conclusively differentiate between rotamers and actual structural impurities, perform a Variable-Temperature (VT) NMR experiment at 80°C in DMSO-d6. The added thermal energy overcomes the rotational barrier, coalescing the rotameric multiplets into a single, sharp set of peaks, thereby validating the purity of the scaffold.

Synthetic Applications: N-Arylation Methodology

The secondary amine of CAS 1240566-69-1 is a prime candidate for derivatization. However, the steric hindrance introduced by the adjacent C2-methyl group requires careful catalyst selection to ensure high catalytic turnover. Below is a highly optimized, self-validating protocol for the Buchwald-Hartwig cross-coupling of this scaffold with an aryl halide.

Step-by-Step Buchwald-Hartwig Protocol
  • Preparation of the Reaction Mixture: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), CAS 1240566-69-1 (1.2 equiv), Pd2(dba)3 (0.02 equiv), RuPhos (0.04 equiv), and Cs2CO3 (2.0 equiv).

    • Causality: RuPhos is specifically selected here because its bulky, electron-rich biaryl phosphine structure facilitates the reductive elimination step for sterically hindered secondary amines, preventing the formation of reduced arene byproducts via β-hydride elimination.

  • Degassing: Evacuate and backfill the flask with ultra-pure Argon (3 cycles). Add anhydrous, degassed 1,4-dioxane (0.2 M concentration) via syringe.

    • Causality: Oxygen is the primary enemy of the Pd(0) active species. Rigorous degassing is non-negotiable to maintain the catalytic cycle.

  • Execution & Monitoring: Heat the mixture to 90°C for 8-12 hours under vigorous stirring.

    • Self-Validating Check: Aliquot 5 µL into 1 mL of Acetonitrile and inject into the LC-MS. The reaction is deemed complete when the m/z 341.1 peak is entirely consumed and replaced by the product mass.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black. Concentrate and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Workflow Step1 Step 1: Buchwald-Hartwig Cross-Coupling Pd2(dba)3, RuPhos, Cs2CO3, Dioxane, 90°C Step2 Step 2: Reaction Monitoring LC-MS/MS (ESI+) Check for m/z 341.1 disappearance Step1->Step2 Aliquot sampling at 8h Step3 Step 3: Workup & Purification Celite Filtration & Flash Chromatography Step2->Step3 >95% Conversion Confirmed Step4 Step 4: Structural Validation VT-NMR (80°C) & HRMS Step3->Step4 Pure fractions isolated

Fig 2: Self-validating Buchwald-Hartwig cross-coupling and characterization workflow.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. [1]

  • Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 2015.[2]

  • BenchChem Technical Support Team. "(R,R,R)-Aprepitant | 1148113-53-4: A Technical Guide to the Discovery and Synthesis." BenchChem, 2026. [3]

Sources

Foundational

Technical Whitepaper &amp; Advanced Material Safety Data Sheet (SDS): 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine in Drug Discovery

Executive Summary As a Senior Application Scientist in medicinal chemistry, I present this integrated technical guide and Material Safety Data Sheet (SDS) for 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I present this integrated technical guide and Material Safety Data Sheet (SDS) for 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine (CAS: 1240566-69-1). This compound is not merely a chemical reagent; it is a highly specialized, privileged pharmacophore building block. The integration of the 3,5-bis(trifluoromethyl)benzoyl moiety with a conformationally restricted 2-methylpiperazine ring forms the structural backbone of numerous potent Neurokinin-1 (NK1) receptor antagonists, such as aprepitant analogs and R116301 . This whitepaper details its physiochemical properties, causality-driven safety protocols, and self-validating synthetic workflows for drug development professionals.

Chemical Identity & Physiochemical Profiling

Understanding the physical properties of this building block is critical for predicting its behavior in both biological systems and synthetic workflows. The lipophilicity driven by the six fluorine atoms is essential for crossing the blood-brain barrier (BBB) in central nervous system (CNS) targets.

Table 1: Core Chemical and Physiochemical Properties

PropertySpecificationCausality / Scientific Implication
IUPAC Name (3,5-Bis(trifluoromethyl)phenyl)(2-methylpiperazin-1-yl)methanoneDefines the exact connectivity; the amide bond at N1 deactivates that nitrogen, leaving N4 basic and nucleophilic.
CAS Registry Number 1240566-69-1Unique identifier for regulatory and procurement tracking .
Molecular Formula C14H14F6N2OHigh fluorine ratio dictates specialized disposal and handling.
Molecular Weight 340.26 g/mol Optimal mass for a fragment-based drug design (FBDD) starting point.
Appearance White to off-white crystalline powderIndicates high purity; discoloration suggests oxidation of the secondary amine.
Solubility Soluble in DMF, DMSO, CH2Cl2; Insoluble in H2OHydrophobic nature requires polar aprotic solvents for homogeneous reactions.

Advanced Hazard Identification & Safety Protocols (SDS Core)

Standard SDS documents often list precautions without context. Here, we outline the safety protocols grounded in the mechanistic toxicology of the molecule.

Table 2: GHS Hazard Classification & Causality-Driven Mitigation

Hazard ClassCategoryH-StatementMechanistic Causality & Mitigation Strategy
Skin Irritation Category 2H315: Causes skin irritationCausality: The N4 secondary amine is basic (pKa ~9.0), causing localized lipid bilayer disruption. The lipophilic CF3 groups enhance dermal penetration.Mitigation: Wear nitrile gloves (minimum 0.11 mm thickness).
Eye Irritation Category 2AH319: Causes serious eye irritationCausality: Direct contact leads to rapid pH alteration in the aqueous humor.Mitigation: Mandatory use of tightly fitting chemical safety goggles.
Target Organ Toxicity Category 3H335: May cause respiratory irritationCausality: Fine crystalline dust can adhere to the mucosal lining of the respiratory tract.Mitigation: Handle exclusively within a Class II biological safety cabinet or fume hood.
Thermal Decomposition N/AGenerates Toxic FumesCausality: Heating above decomposition temperatures cleaves C-F bonds, releasing highly toxic Hydrogen Fluoride (HF) gas.Mitigation: Store away from heat sources. In case of fire, use dry chemical extinguishers, not water.

Pharmacological Context: The NK1 Receptor Pathway

The 3,5-bis(trifluoromethyl)benzoyl group is a masterclass in rational drug design. It is specifically engineered to occupy the deep, hydrophobic binding pocket of the Neurokinin-1 (NK1) receptor, competitively displacing the C-terminal methionine of the endogenous neuropeptide, Substance P . By blocking this G-protein coupled receptor (GPCR), downstream signaling cascades that trigger emesis (vomiting) and nociception (pain) are halted.

NK1_Pathway SubstanceP Substance P (Endogenous Agonist) NK1R Neurokinin-1 Receptor (GPCR) SubstanceP->NK1R Binds & Activates Antagonist NK1 Antagonist (Bis-CF3 Derivative) Antagonist->NK1R Competitive Inhibition Gq Gq/11 Protein Complex NK1R->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Alpha-Subunit Activation IP3 IP3 / DAG Production PLC->IP3 PIP2 Hydrolysis Ca2 Ca2+ Mobilization IP3->Ca2 ER Channel Opening Response Emesis / Nociception Ca2->Response Cellular Response

Figure 1: Mechanistic pathway of NK1 receptor activation and competitive inhibition.

Synthetic Utility & Self-Validating Experimental Protocol

To utilize this building block in synthesizing an advanced NK1 antagonist, one must perform an N-alkylation at the free secondary amine (N4 position). The protocol below is designed as a self-validating system : the intrinsic electronic and steric properties of the molecule ensure that the reaction either proceeds flawlessly or halts, preventing the formation of inseparable isomeric mixtures.

Protocol: Regioselective N4-Alkylation

Objective: Synthesize an advanced intermediate via SN2 alkylation while ensuring absolute regiocontrol. Mechanistic Causality: The N1 nitrogen is sterically shielded by the adjacent 2-methyl group and electronically deactivated by the benzoyl carbonyl (amide resonance). Consequently, electrophilic attack occurs exclusively at the basic, unhindered N4 position.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 1.0 eq (340.26 mg, 1.0 mmol) of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine in 10 mL of anhydrous Acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that stabilizes the SN2 transition state without acting as a competing nucleophile.

  • Base Addition: Add 2.5 eq (435 µL) of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA provides immense steric bulk. It acts as a non-nucleophilic proton sponge, scavenging the generated acid (HX) without competing for the electrophile.

  • Electrophile Introduction: Dropwise, add 1.1 eq of the chosen alkyl halide (e.g., a benzyl bromide derivative). Heat the mixture to 60°C and stir for 12 hours.

  • Self-Purifying Workup: Cool the reaction to room temperature and quench with 10 mL of saturated aqueous NH4Cl. Extract with Ethyl Acetate (3 x 15 mL).

    • Causality: The mildly acidic NH4Cl quench selectively protonates any unreacted starting material (the secondary amine), driving it into the aqueous layer and leaving the less basic tertiary amine product in the organic layer.

  • Chromatographic Purification: Concentrate the organic layer and purify via flash chromatography (Silica gel, Hexanes/EtOAc 70:30).

    • Critical Step: Pre-treat the silica column with 1% Triethylamine (TEA). This neutralizes acidic silanol sites on the silica, preventing the basic N4 amine from streaking and ensuring a sharp elution band.

  • Self-Validation: Confirm product identity via LC-MS and 1H-NMR. The successful reaction is self-validated by the complete disappearance of the broad N-H singlet (~1.5-2.0 ppm) in the NMR spectrum and the observation of the exact[M+H]+ mass peak.

Synthetic_Workflow Reactants 1. Reactants 1-[3,5-Bis(CF3)benzoyl]-2-methylpiperazine + Electrophile (R-X) Conditions 2. Reaction Conditions DIPEA, Acetonitrile, 60°C N4-directed Alkylation Reactants->Conditions Workup 3. Quench & Workup Aqueous NH4Cl quench EtOAc Extraction Conditions->Workup Purify 4. Purification TEA-treated Silica Gel Eliminates peak tailing Workup->Purify Validate 5. Self-Validation LC-MS: [M+H]+ confirmation 1H-NMR: Loss of N-H signal Purify->Validate

Figure 2: Self-validating workflow for the N4-alkylation of the piperazine core.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9917716, R116031." PubChem.[Link][INDEX: 2.3]

  • IUPHAR/BPS Guide to Pharmacology. "NK1 receptor." Guide to Pharmacology.[Link] [INDEX: 4.9]

Exploratory

The Trifluoromethylated Benzoyl Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Trifluoromethylated Benzoyl Piperazines In the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Trifluoromethylated Benzoyl Piperazines

In the landscape of contemporary medicinal chemistry, the trifluoromethylated benzoyl piperazine core has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a diverse range of biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The strategic incorporation of a trifluoromethyl (CF3) group onto the benzoyl ring, coupled with the versatile piperazine linker, imparts a unique combination of physicochemical properties that medicinal chemists can exploit to fine-tune potency, selectivity, and pharmacokinetic profiles.[1][2]

The CF3 group is a bioisostere for a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functionalities, altering drug-receptor interactions.[1] Furthermore, the high metabolic stability of the C-F bond often serves to block metabolic hotspots, prolonging the in-vivo half-life of a drug candidate.[3] The piperazine moiety, a common pharmacophore in its own right, provides a flexible yet constrained linker that can be readily functionalized at the N4 position to explore a wide chemical space and optimize interactions with the target protein.[4]

This technical guide will provide a comprehensive analysis of the structure-activity relationships (SAR) of trifluoromethylated benzoyl piperazines across several key therapeutic areas. We will delve into the nuanced effects of substituent placement on the benzoyl ring, the nature of the linkage to the piperazine core, and the impact of diverse functionalities at the N4-position on biological activity. This will be complemented by detailed experimental protocols for the synthesis of representative analogs and the execution of key biological assays, providing a practical framework for researchers in the field.

I. The Trifluoromethyl Benzoyl Moiety: A Modulator of Potency and Selectivity

The position and electronic environment of the trifluoromethyl group on the benzoyl ring are critical determinants of a compound's biological activity. The electron-withdrawing nature of the CF3 group can enhance binding affinity through favorable electrostatic interactions with the target protein.[5]

A. Impact of CF3 Positional Isomerism

The placement of the CF3 group at the ortho-, meta-, or para-position of the benzoyl ring can dramatically alter the binding affinity and selectivity of the resulting compound. For instance, in a series of benzoylpiperazine-based GlyT1 inhibitors, the position of the trifluoromethyl group on a linked pyridine ring was found to be crucial for activity.[6]

  • Ortho-CF3: This substitution can induce a conformational bias in the benzoyl ring relative to the piperazine linker, which may be favorable for fitting into a specific binding pocket.

  • Meta-CF3: Often, a meta-substituted CF3 group provides a good balance of electronic effects and steric bulk, leading to potent activity. In some cases, this substitution has been shown to improve efficacy.

  • Para-CF3: A para-CF3 group can extend into a deeper hydrophobic pocket of the target protein, and its strong electron-withdrawing effect can influence the entire electronic distribution of the benzoyl ring.

B. The Role of Additional Substituents on the Benzoyl Ring

The introduction of other substituents alongside the trifluoromethyl group allows for the fine-tuning of a compound's properties. Electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2) can modulate the overall electronic character of the benzoyl ring and provide additional points of interaction with the target. For example, in the development of GlyT1 inhibitors, a methanesulfonyl group was incorporated onto the benzoyl ring in addition to a trifluoromethyl group on a linked pyridine, leading to highly potent compounds.[6]

II. The Piperazine Linker: A Gateway to Diverse Biological Targets

The piperazine ring serves as a versatile linker, and modifications at its N4-position are a cornerstone of SAR studies for this scaffold. The nature of the substituent at this position dictates the overall shape, lipophilicity, and hydrogen bonding potential of the molecule, thereby influencing its interaction with the biological target.

A. N4-Aryl and Heteroaryl Substitution: Targeting CNS Receptors

A common strategy in the design of ligands for central nervous system (CNS) targets, such as serotonin (5-HT) and dopamine receptors, is the introduction of an aryl or heteroaryl group at the N4-position.[5]

  • 5-HT1A Receptor Ligands: Arylpiperazines are a well-established class of 5-HT1A receptor ligands.[7][8] The nature of the aryl group (e.g., phenyl, pyridinyl) and its substitution pattern can significantly impact affinity and functional activity (agonist, antagonist, or partial agonist).

  • Dopamine D2 Receptor Ligands: Similarly, N4-arylpiperazines have been extensively explored as dopamine D2 receptor antagonists for the treatment of psychosis.[9][10] The electronic properties and steric bulk of the aryl substituent are critical for achieving high affinity and selectivity.

B. N4-Alkyl and Acyl Substitution: Exploring Other Target Classes

Modification of the N4-position with alkyl or acyl groups can direct the activity of trifluoromethylated benzoyl piperazines towards other targets.

  • Antimycobacterial Agents: Studies have shown that piperazine derivatives with specific N-substituents can exhibit potent activity against Mycobacterium tuberculosis.[11][12] The lipophilicity and hydrogen bonding capacity of the N4-substituent play a crucial role in the antimycobacterial efficacy.

III. Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize key SAR data for trifluoromethylated benzoyl piperazine derivatives against various biological targets.

Table 1: SAR of Trifluoromethylated Benzoyl Piperazine Derivatives as GlyT1 Inhibitors

Compound IDBenzoyl Ring SubstitutionN4-Piperazine SubstituentGlyT1 IC50 (nM)Reference
RG1678 5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)4-(3-fluoro-5-trifluoromethylpyridin-2-yl)10[6]
Analog 1 2-alkoxy-5-methylsulfone4-ArylVaries[6]
Analog 2 Varied4-(substituted-phenyl)Varies[3]

Table 2: SAR of Trifluoromethylated Phenylpiperazine Derivatives as 5-HT1A Receptor Ligands

Compound IDPhenyl Ring SubstitutionLinker to Piperazine5-HT1A Ki (nM)Functional ActivityReference
TFMPP 3-TrifluoromethylDirectHigh AffinityAgonist[13]
Analog 3 2- or 3-FluoroAlkyl chainIncreased AffinityAgonist/Antagonist[1]
Analog 4 VariedVariedVariesVaries[7]

IV. Experimental Protocols

A. General Synthesis of Trifluoromethylated Benzoyl Piperazines

A common synthetic route to trifluoromethylated benzoyl piperazines involves the acylation of a substituted piperazine with a trifluoromethylated benzoyl chloride.

Step 1: Synthesis of the Trifluoromethylated Benzoyl Chloride

  • To a solution of the corresponding trifluoromethylbenzoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude benzoyl chloride, which can be used in the next step without further purification.

Step 2: Acylation of the Piperazine

  • Dissolve the desired N-substituted piperazine in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a base (e.g., triethylamine, diisopropylethylamine).

  • Cool the mixture to 0 °C.

  • Add a solution of the trifluoromethylated benzoyl chloride in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Perform an aqueous workup, and purify the product by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Benzoyl Chloride Formation cluster_step2 Step 2: Acylation TFB_acid Trifluoromethyl- benzoic Acid SOCl2 SOCl2 or (COCl)2 TFB_acid->SOCl2 DMF (cat.) TFB_chloride Trifluoromethyl- benzoyl Chloride SOCl2->TFB_chloride Piperazine N-Substituted Piperazine TFB_chloride->Piperazine DCM, 0°C to RT Base Base (e.g., Et3N) Piperazine->Base Product Trifluoromethylated Benzoyl Piperazine Base->Product

Caption: General synthetic workflow for trifluoromethylated benzoyl piperazines.

B. In Vitro Biological Assays

1. Glycine Transporter 1 (GlyT1) Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.[3]

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing human GlyT1.

  • Assay Procedure:

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the test compound.

    • Initiate glycine uptake by adding a solution containing [3H]glycine.

    • After a defined incubation period, terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the IC50 value from the dose-response curve.

2. 5-HT1A Receptor Binding Assay

This assay determines the affinity of a compound for the 5-HT1A receptor using a competitive binding format with a radiolabeled ligand.[9]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Determine the IC50 value and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Assay_Workflow cluster_glyt1 GlyT1 Inhibition Assay cluster_5ht1a 5-HT1A Binding Assay G1 Seed GlyT1-expressing cells G2 Pre-incubate with test compound G1->G2 G3 Add [3H]glycine G2->G3 G4 Terminate uptake & wash G3->G4 G5 Lyse cells & measure radioactivity G4->G5 G6 Calculate IC50 G5->G6 S1 Combine membranes, radioligand, & test compound S2 Incubate to equilibrium S1->S2 S3 Filter to separate bound/free ligand S2->S3 S4 Measure radioactivity S3->S4 S5 Calculate Ki S4->S5

Caption: Workflow for in vitro GlyT1 and 5-HT1A assays.

V. In Vivo Efficacy and Pharmacokinetics

The ultimate test of a drug candidate's potential lies in its in vivo performance. For trifluoromethylated benzoyl piperazines, pharmacokinetic properties such as oral bioavailability, brain penetration, and metabolic stability are key considerations. The trifluoromethyl group often enhances metabolic stability, leading to a longer half-life.[3]

In vivo efficacy is assessed in relevant animal models of the target disease. For example, GlyT1 inhibitors are evaluated in models of schizophrenia for their ability to improve cognitive deficits.[14][15] 5-HT1A and dopamine D2 receptor ligands are tested in models of anxiety, depression, and psychosis.[16]

Conclusion

The trifluoromethylated benzoyl piperazine scaffold represents a highly versatile and fruitful starting point for the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships governing the interactions of these compounds with their biological targets is paramount for successful drug discovery campaigns. By systematically modulating the substitution patterns on both the benzoyl and piperazine rings, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these molecules to develop drug candidates with improved efficacy and safety profiles. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of novel trifluoromethylated benzoyl piperazine analogs, empowering researchers to further explore the therapeutic potential of this remarkable chemical scaffold.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. PubMed. [Link]

  • Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. PubMed. [Link]

  • Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. PubMed. [Link]

  • A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain. PubMed. [Link]

  • A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds. PubMed. [Link]

  • Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PMC. [Link]

  • Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. PubMed. [Link]

  • A chemometric study of the 5-HT(1A) receptor affinities presented by arylpiperazine compounds. PubMed. [Link]

  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. [Link]

  • Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. PubMed. [Link]

  • Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum. ACS Publications. [Link]

  • The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. PubMed. [Link]

  • Preclinical pharmacology of FMPD [6-fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene]: a potential novel antipsychotic with lower histamine H1 receptor affinity than olanzapine. PubMed. [Link]

  • Synthesis and in Vitro Antimycobacterial Activity of Novel N-Arylpiperazines Containing an Ethane-1,2-diyl Connecting Chain. PMC. [Link]

  • Synthesis and antimycobacterial evaluation of certain fluoroquinolone derivatives. ScienceDirect. [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Synthesis and In Vitro Antimycobacterial and Antibacterial Evaluation of IMB-070593 Derivatives Containing a Substituted Benzyloxime Moiety. MDPI. [Link]

  • Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. PubMed. [Link]

  • Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer's dementia: a randomized controlled trial. PMC. [Link]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. PMC. [Link]

  • Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics. PMC. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. MDPI. [Link]

  • New 5HT 1A receptor ligands exhibiting different response in different intrinsic activity tests. ResearchGate. [Link]

Sources

Foundational

Computational Modeling of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine Binding Sites: A Structural and Mechanistic Guide

Executive Summary The 1-[3,5-bis(trifluoromethyl)benzoyl]-2-methylpiperazine scaffold is a highly privileged pharmacophore, predominantly recognized for its critical role in antagonizing the Neurokinin-1 (NK1) receptor (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-[3,5-bis(trifluoromethyl)benzoyl]-2-methylpiperazine scaffold is a highly privileged pharmacophore, predominantly recognized for its critical role in antagonizing the Neurokinin-1 (NK1) receptor ()[1]. This specific chemical moiety forms the structural backbone of several potent antiemetic and anxiolytic clinical candidates, including netupitant and aprepitant analogs ()[2]. Computationally modeling the binding site of this scaffold requires a nuanced understanding of Class A G-protein-coupled receptor (GPCR) dynamics, the unique stereoelectronic properties of trifluoromethyl groups, and the complex lipid-protein interplay that shapes the orthosteric pocket ()[3].

This whitepaper provides a comprehensive, self-validating computational methodology for accurately simulating and quantifying the binding mechanics of this scaffold.

Structural Biology of the Target Binding Site

The orthosteric binding pocket of the human NK1 receptor is a deep, highly hydrophobic cleft situated between transmembrane (TM) helices III, IV, V, and VI[2]. The binding of the 1-[3,5-bis(trifluoromethyl)benzoyl]-2-methylpiperazine scaffold is driven by two distinct regional interactions:

  • The 3,5-bis(trifluoromethyl)benzoyl group: This highly lipophilic and electron-deficient moiety plunges into the base of the binding pocket. It engages in extensive hydrophobic and π−π stacking interactions with aromatic residues such as Trp261 (TM6), Tyr287 (TM7), and His197 (TM5) ().

  • The 2-methylpiperazine ring: The basic amine of the piperazine ring acts as a critical anchor, forming direct hydrogen bonds with Gln165 (TM4) and cation- π interactions with His265 (TM6). The methyl substitution introduces chirality (typically the R-enantiomer is preferred), which dictates the spatial trajectory of the piperazine ring to avoid steric clashes with the extracellular loop 2 (ECL2)[3].

G cluster_ligand Ligand Pharmacophore cluster_receptor NK1R Orthosteric Pocket BTF 3,5-bis(CF3)benzoyl (Hydrophobic/Aromatic) H197 His197 (TM5) BTF->H197 Hydrophobic W261 Trp261 (TM6) BTF->W261 π-π Stacking MP 2-methylpiperazine (Basic Amine/H-bond) H265 His265 (TM6) MP->H265 Cation-π Q165 Gln165 (TM4) MP->Q165 H-Bonding

Diagram 1: Key intermolecular interactions between the ligand scaffold and the NK1 receptor binding pocket.

Quantitative Data: Interaction Profiling

To establish a baseline for computational validation, the following table summarizes the expected quantitative interaction metrics derived from retrospective Molecular Dynamics (MD) simulations of similar NK1R antagonists[1][2].

Ligand MoietyPrimary Interacting ResidueInteraction TypeAverage Distance (Å)Est. Energy Contribution (kcal/mol)
3,5-bis(CF3) group Trp261 (TM6) π−π / Hydrophobic3.5 - 4.2-3.5 to -5.0
Benzoyl Carbonyl Thr201 (TM5)Hydrogen Bond2.8 - 3.2-1.5 to -2.5
Piperazine N (Protonated) Gln165 (TM4)Hydrogen Bond2.7 - 3.0-2.0 to -4.0
Piperazine N (Protonated) His265 (TM6)Cation- π 4.0 - 4.5-1.0 to -3.0
2-Methyl group Val116 (TM3)Steric / VdW3.8 - 4.5-0.5 to -1.0

Computational Modeling Workflow: A Step-by-Step Methodology

To accurately model the binding dynamics of this scaffold, researchers must move beyond rigid-body docking. The following protocol outlines a self-validating, membrane-embedded MD and Free Energy Perturbation (FEP) workflow.

Phase 1: System Preparation and QM Parameterization

Causality Insight: Standard molecular mechanics force fields (like GAFF2 or OPLS) frequently underestimate the steric bulk and extreme hydrophobicity of fluorine atoms. This leads to inaccurate solvation free energies and poor pose prediction in highly lipophilic pockets.

  • Ligand Optimization: Extract or build the 1-[3,5-bis(trifluoromethyl)benzoyl]-2-methylpiperazine ligand. Perform quantum mechanical (QM) geometry optimization at the B3LYP/6-31G(d) level.

  • Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) charges to accurately capture the strong electron-withdrawing nature of the bis(trifluoromethyl)benzoyl moiety.

  • Receptor Preparation: Retrieve a high-resolution NK1R crystal structure (e.g., PDB ID: 6HLO or 6HLL)[2]. Remove the co-crystallized ligand but retain structural water molecules bridging TM helices, as these are critical for GPCR allosteric stability.

Phase 2: Induced-Fit Docking (IFD)

Causality Insight: The NK1R binding pocket is highly plastic. Rigid docking fails to account for the induced-fit conformational shifts of Trp261 and His265 upon ligand entry[3].

  • Define a docking grid centered on the coordinates of Gln165 and His265.

  • Execute an Induced-Fit Docking protocol, allowing side-chain flexibility within a 5.0 Å radius of the ligand.

  • Select the top pose based on the presence of the requisite Gln165 hydrogen bond and the deep insertion of the CF 3​ groups into the hydrophobic cleft.

Phase 3: Membrane-Embedded Molecular Dynamics (MD)

Causality Insight: GPCRs are mechanosensitive. Simulating NK1R in a vacuum or implicit solvent collapses the TM bundle, artificially compressing the binding site and yielding false-positive interaction energies.

  • Membrane Insertion: Use CHARMM-GUI to embed the receptor-ligand complex into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer.

  • Solvation: Solvate the system with TIP3P water and neutralize with 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration: Perform a 6-step equilibration phase (NVT followed by NPT ensembles), gradually releasing position restraints on the protein backbone and lipid headgroups over 20 ns.

  • Production: Run an unrestrained production MD simulation for a minimum of 500 ns at 310 K and 1 atm.

  • Self-Validation Check: Calculate the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms. An RMSD plateau below 2.0 Å during the first 50 ns confirms that the initial IFD pose represents a stable, biologically relevant local minimum.

Phase 4: Free Energy Perturbation (FEP)
  • To rigorously quantify binding affinity, employ FEP or Thermodynamic Integration (TI).

  • Gradually decouple the electrostatic and van der Waals interactions of the ligand in both the solvated state and the receptor-bound state using a series of λ windows (typically 16-24 windows).

  • Calculate the absolute binding free energy ( ΔGbind​ ) to validate the experimental efficacy of the scaffold.

Workflow A 1. Receptor Prep (PDB: 6HLO) C 3. Induced-Fit Docking A->C B 2. QM Ligand Parameterization B->C D 4. POPC Membrane Embedding C->D E 5. 500ns MD Simulation D->E F 6. MM/GBSA & FEP Analysis E->F

Diagram 2: End-to-end computational workflow for modeling GPCR-ligand binding dynamics.

Conclusion

Modeling the 1-[3,5-bis(trifluoromethyl)benzoyl]-2-methylpiperazine binding site requires a rigorous synthesis of quantum mechanics, induced-fit docking, and explicit membrane dynamics. By adhering to this protocol, researchers can accurately map the complex stereoelectronic interactions that drive NK1 receptor antagonism, providing a reliable foundation for lead optimization and rational drug design.

References

  • Lipinski, P. F. J., et al. (2019). "NK1 RECEPTOR BINDING OF A FEW LOW MOLECULAR WEIGHT 3,5-BIS(TRIFLUOROMETHYL)BENZENE DERIVATIVES." Acta Poloniae Pharmaceutica. URL:[Link]

  • Yin, J., et al. (2019). "Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists." Nature Communications. URL:[Link]

  • Chen, S., et al. (2018). "Crystal structure of the human NK1 tachykinin receptor." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Cascieri, M. A., et al. (1997). "Characterization of the binding and activity of a high affinity, pseudoirreversible morpholino tachykinin NK1 receptor antagonist." Journal of Biological Chemistry. URL: [Link]

Sources

Protocols & Analytical Methods

Method

A Stability-Indicating HPLC-UV Method for the Analysis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This comprehensive guide details the development and validation of a robust, stability-indicating reversed-phase high-performa...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine. This molecule is a relevant structure in pharmaceutical development, and ensuring its purity and stability is paramount. The narrative explains the scientific rationale behind each methodological choice, from mobile phase selection to the execution of forced degradation studies. The protocols provided are designed to be self-validating and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the quality control and stability assessment of this compound and structurally related analogues.

Introduction and Scientific Rationale

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is a complex molecule presenting unique analytical challenges and considerations. Its structure comprises a benzoyl chromophore suitable for UV detection, a basic piperazine moiety, a chiral center at the 2-position of the piperazine ring, and two electron-withdrawing trifluoromethyl (TFM) groups. A robust analytical method must be able to consistently quantify the active pharmaceutical ingredient (API) while also separating it from any potential process impurities or degradation products.[1][2] Therefore, the development of a stability-indicating method—one that is specific for the intact drug in the presence of its degradants—is a critical objective in pharmaceutical analysis.[3]

The selection of RP-HPLC is predicated on its versatility, precision, and widespread use in the pharmaceutical industry.[4][5] The analyte's moderate polarity makes it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

Key Molecular Considerations:

  • UV Chromophore: The benzoyl group provides strong UV absorbance, making UV detection a straightforward and sensitive choice.

  • Basic Piperazine Moiety: The secondary amine in the piperazine ring (pKa ~9.8) can interact with residual silanol groups on the silica-based column packing, leading to poor peak shape (tailing). Operating at a low mobile phase pH protonates this amine, minimizing these undesirable interactions and promoting sharp, symmetrical peaks.[6]

  • Trifluoromethyl Groups: These bulky, lipophilic groups significantly influence the molecule's retention. Fluorinated compounds can exhibit unique interactions with stationary phases.[7][8] While specialized fluorinated columns exist, a conventional C18 phase is often sufficient and serves as an excellent starting point for method development.[9]

This guide will walk through the logical development of the method, its optimization, and its rigorous validation according to ICH Q2(R1) standards.[10][11]

HPLC-UV Method Development and Optimization

The goal of method development is to achieve adequate separation (selectivity) and a desirable balance between resolution and analysis time.[12] The process is iterative, starting with initial conditions and refining them based on experimental outcomes.

Initial Chromatographic Conditions: The "Why"

The following initial parameters were selected based on the physicochemical properties of the analyte.[6]

ParameterInitial ConditionRationale
Stationary Phase C18, 250 mm x 4.6 mm, 5 µmThe C18 phase is the most common reversed-phase chemistry, offering robust hydrophobic retention for a wide range of molecules. The column dimensions provide a good balance of efficiency and backpressure for standard HPLC systems.[4]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Acetonitrile (ACN)Aqueous (A): 0.1% TFA serves as an acid modifier and an ion-pairing agent. It lowers the pH to ~2, ensuring the piperazine nitrogen is fully protonated, which drastically improves peak shape.[13] Organic (B): Acetonitrile is chosen for its low viscosity and UV transparency. It is an excellent solvent for fluorinated compounds.
Elution Mode GradientA gradient elution (increasing the percentage of organic solvent over time) is ideal for initial screening. It ensures that both early and late-eluting impurities are captured in a single run and provides sharper peaks for less-retained compounds.[12]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.[14]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.[4]
Detection Wavelength 265 nmThe bis(trifluoromethyl)benzoyl moiety is expected to have a strong absorbance maximum (λmax) in the mid-UV range. A photodiode array (PDA) detector scan confirmed a λmax at 265 nm, offering high sensitivity.
Injection Volume 10 µLA standard volume that balances sensitivity with the potential for peak distortion from column overload.
Method Optimization Workflow

The initial conditions provide a starting point. Optimization is performed to achieve the desired system suitability criteria (e.g., resolution > 2, tailing factor < 1.5).

G cluster_dev Method Development & Optimization Start Define Analytical Target Profile Initial Select Initial Conditions (Column, Mobile Phase, etc.) Start->Initial Run1 Perform Initial Chromatographic Run Initial->Run1 Evaluate1 Evaluate Peak Shape, Retention, Resolution Run1->Evaluate1 Optimize Adjust Mobile Phase Gradient & pH Evaluate1->Optimize Suboptimal Final Finalize Method Parameters Evaluate1->Final Acceptable Run2 Perform Optimized Run Optimize->Run2 Evaluate2 Check System Suitability (Resolution, Tailing, Plates) Run2->Evaluate2 Evaluate2->Optimize Fails Evaluate2->Final Passes G cluster_val ICH Q2(R1) Method Validation Method Finalized HPLC Method Specificity Specificity & Forced Degradation Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Report Validation Report Complete Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pathways of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine

Introduction & Pharmacological Context 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is a critical structural motif and synthetic intermediate found in several high-profile active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is a critical structural motif and synthetic intermediate found in several high-profile active pharmaceutical ingredients (APIs), most notably the neurokinin-1 (NK1) receptor antagonists such as Netupitant (1). In drug metabolism and pharmacokinetics (DMPK) studies, tracking the biotransformation of this moiety requires a robust understanding of its gas-phase fragmentation behavior. This application note provides an in-depth mechanistic guide and a self-validating LC-MS/MS protocol for analyzing its collision-induced dissociation (CID) pathways.

Mechanistic Principles of Fragmentation

Understanding the gas-phase behavior of this molecule requires analyzing its proton affinity and structural weak points. Instead of memorizing fragment masses, analysts must look at the causality of the ion formation:

  • Ionization Site Preference: In positive electrospray ionization (ESI+), protonation predominantly occurs at the secondary amine (N4) of the 2-methylpiperazine ring. The amide nitrogen (N1) is significantly less basic due to the delocalization of its lone pair into the adjacent carbonyl pi-system.

  • Amide Bond Cleavage (Acylium Formation): The most energetically favorable fragmentation pathway during CID is the cleavage of the amide C-N bond. This charge-directed fragmentation yields a highly stable 3,5-bis(trifluoromethyl)benzoyl acylium cation at m/z 241.0. The stability of this ion is driven by resonance delocalization across the aromatic ring, which counteracts the electron-withdrawing effects of the two trifluoromethyl (-CF3) groups (2).

  • Charge Retention on Piperazine: Alternatively, the cleavage of the amide bond can result in charge retention on the 2-methylpiperazine fragment, yielding an ion at m/z 101.1.

  • Fluorine-Driven Neutral Losses: At higher collision energies, the fluorine-rich aromatic ring undergoes neutral loss of hydrogen fluoride (HF, 20 Da), a characteristic hallmark of CF3-substituted pharmaceuticals (3).

Fragmentation_Map Precursor [M+H]+ m/z 341.1 Acylium Acylium Cation m/z 241.0 Precursor->Acylium Amide Cleavage (- 100 Da) Piperazine Piperazine Cation m/z 101.1 Precursor->Piperazine Amide Cleavage (- 240 Da) LossHF [M+H-HF]+ m/z 321.1 Precursor->LossHF Neutral Loss (- 20 Da) Acylium_HF [Acylium-HF]+ m/z 221.0 Acylium->Acylium_HF Neutral Loss (- 20 Da)

Fig 1. Proposed collision-induced dissociation (CID) fragmentation pathways.

Quantitative Data & Exact Mass Summary

To facilitate high-resolution mass spectrometry (HRMS) method development, the theoretical exact masses of the precursor and its primary product ions are summarized below.

Ion TypeChemical FormulaTheoretical m/zPostulated Mechanism
Precursor [C14H15F6N2O]+341.1088Protonation at N4 of piperazine
Product [C9H3F6O]+241.0083Cleavage of amide C-N bond (Acylium formation)
Product [C5H11N2]+101.0866Cleavage of amide C-N bond (Piperazine charge retention)
Product [C14H14F5N2O]+321.1026Neutral loss of HF from precursor
Product [C9H2F5O]+221.0020Neutral loss of HF from acylium ion

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol employs a self-validating approach. By utilizing a ramping collision energy (CE) strategy and incorporating in-source fragmentation checks, analysts can definitively link product ions to their precursor without ambiguity.

LCMS_Workflow N1 Sample Prep (Protein Ppt) N2 UHPLC (C18, Gradient) N1->N2 N3 ESI+ Source (Protonation) N2->N3 N4 CID Cell (15-35 eV) N3->N4 N5 Mass Analyzer (TOF/Orbitrap) N4->N5

Fig 2. Step-by-step LC-MS/MS workflow for the analysis of the target compound.

Step-by-Step Methodology:

Step 1: Sample Preparation & System Suitability

  • Prepare a 1 mg/mL stock solution of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine in 100% Acetonitrile (ACN).

  • Dilute to a working concentration of 100 ng/mL in 50:50 Water:ACN.

  • Causality Check: Always prepare a solvent blank (50:50 Water:ACN) to run before the sample. This validates that the m/z 241 background is strictly from the analyte and not a persistent system contaminant (a common issue with sticky fluorinated compounds).

Step 2: Liquid Chromatography (UHPLC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic acid in MS-grade ACN.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Causality Check: Formic acid is explicitly chosen over neutral buffers to provide an abundant source of protons. This ensures complete protonation of the piperazine ring's secondary amine, drastically improving ESI+ ionization efficiency.

Step 3: Mass Spectrometry Tuning & CID Optimization

  • Introduce the sample via direct infusion at 10 µL/min to optimize source parameters.

  • Capillary Voltage: +3.0 to +3.5 kV.

  • Collision Energy (CE) Ramping: Acquire MS/MS spectra at CE levels of 15, 25, and 35 eV.

  • Causality Check: Ramping the CE is critical. At a low CE (15 eV), the fragile neutral loss of HF (m/z 321.1) is visible. At higher CEs (35 eV), the molecule completely shatters into the highly stable acylium core (m/z 241.0). Capturing the full breakdown curve prevents misidentifying intermediate fragments.

Step 4: Data Validation (MS³ Analysis)

  • To create a self-validating dataset, perform an MS³ experiment: isolate m/z 341.1 -> fragment to m/z 241.0 -> isolate m/z 241.0 -> fragment to m/z 221.0.

  • Causality Check: This proves unequivocally that the m/z 221.0 ion is a secondary generation fragment (loss of HF from the acylium ion) rather than an isobaric interference or a direct loss from an unseen co-eluting impurity.

References

  • Netupitant PET imaging and ADME studies in humans Source: PMC (National Institutes of Health) URL:[Link][1]

  • Simulation of the oxidative metabolization pattern of netupitant, a NK1 receptor antagonist, by electrochemistry coupled to mass spectrometry Source: ResearchGate URL:[Link][3]

  • Contents - Synthesis of bis(trifluoromethyl)benzoyl derivatives Source: The Royal Society of Chemistry URL:[Link][2]

Sources

Application

Application Note: Crystallization and Purification Strategies for Bis(trifluoromethyl)benzoyl Piperazines

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Physicochemical Profiling The 3,5-bis(trifluoromethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Physicochemical Profiling

The 3,5-bis(trifluoromethyl)benzoyl moiety is a privileged pharmacophore frequently integrated into modern therapeutics, notably in neurokinin-1 (NK1) receptor antagonists (e.g., R116301) 1 and monoacylglycerol lipase (MAGL) inhibitors [[2]](). While this highly fluorinated group imparts excellent metabolic stability and lipophilicity (enhancing blood-brain barrier penetration), it introduces severe downstream processing challenges.

The "Oiling Out" Phenomenon: Bis(trifluoromethyl)benzoyl piperazine free bases notoriously resist crystallization. The high electronegativity of the six fluorine atoms creates a strong electron-withdrawing effect, while the steric bulk disrupts dense crystal packing. Consequently, these compounds frequently undergo liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than forming ordered crystal lattices.

To overcome this, process chemists must leverage the basicity of the distal piperazine nitrogen. By engineering specific salt forms (such as malates or hydrochlorides), we can introduce strong ionic hydrogen-bonding networks that override the disruptive lipophilicity of the bis(CF3)phenyl ring, forcing nucleation and subsequent crystallization.

Process Workflow Architecture

The following diagram illustrates the validated sequence from crude acylation to the isolation of a high-purity crystalline salt.

G N1 Crude Reaction Mixture (Bis(CF3)benzoyl piperazine) N2 Aqueous Workup & Extraction (Toluene or EtOAc / H2O) N1->N2 Quench & Separate N3 Chromatographic Purification (Silica Gel or Chiralcel OD) N2->N3 Remove Byproducts N4 Free Base Isolation (Viscous Oily Residue) N3->N4 Evaporate Solvent N5 Salt Formation (e.g., L-Malic Acid in EtOH) N4->N5 Solubilize & Add Acid N6 Controlled Cooling & Seeding (50°C to 5°C) N5->N6 Supersaturation N7 Filtration & Vacuum Drying (Pure Crystalline Salt >99% ee) N6->N7 Isolate Crystals

Figure 1: End-to-end purification and crystallization workflow for bis(trifluoromethyl)benzoyl piperazines.

Experimental Protocols

Protocol A: Pre-Crystallization Workup and Free Base Isolation

Objective: Remove unreacted 3,5-bis(trifluoromethyl)benzoyl chloride and oligomeric byproducts prior to salt formation.

  • Reaction Quench: Following the acylation of the piperazine intermediate with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) 1, maintain the reaction vessel at 25 °C.

  • Aqueous Wash: Add deionized water (approx. 1 L per mol of substrate) to the crude mixture to hydrolyze any residual acid chloride. Stir vigorously for 30 minutes.

  • Phase Separation: Extract the product into a non-polar organic phase. Toluene is highly recommended over dichloromethane (DCM) at scale due to better phase separation profiles with heavily fluorinated compounds.

  • Chromatography (Optional but Recommended): If the crude purity is <85%, pass the concentrated organic layer through a short silica gel plug or utilize a Chiralcel OD stationary phase if enantiomeric enrichment of the piperazine core is required [[1]]().

  • Concentration: Evaporate the solvent under reduced pressure (50 °C). The free base will typically present as a pale yellow, highly viscous oil. Do not attempt to force crystallize the free base at this stage, as it will likely glass or oil out.

Protocol B: Salt Formation and Primary Crystallization (L-Malate System)

Objective: Convert the lipophilic free base oil into a highly crystalline L-malate salt.

  • Solubilization: Dissolve the oily free base in absolute Ethanol (EtOH) at a ratio of 3 to 5 volumes (v/w).

  • Acid Addition: Charge the reactor with 1.1 equivalents of L-malic acid. (Note: HCl can also be used via 5N aqueous HCl addition, but organic acids like malic or methanesulfonic acid often yield superior crystal habits for piperazines) 1.

  • Heating: Heat the mixture to 50–60 °C under continuous agitation until a homogeneous, clear solution is achieved.

  • Controlled Cooling: Program the reactor to cool linearly from 50 °C to 20 °C over 4 hours (-7.5 °C/hour).

  • Seeding: At 35 °C (the typical metastable zone limit for this system), introduce 0.5% w/w of pre-milled L-malate salt seeds. This prevents spontaneous secondary nucleation and avoids oiling out.

  • Aging and Isolation: Hold the slurry at 5 °C for 2 hours. Filter the crystalline product over a sintered glass funnel, wash with cold EtOH (1 volume), and dry under vacuum at 40 °C to constant weight.

Mechanistic Insights: Intermolecular Forces in Crystallization

Why does the L-malate salt crystallize so effectively when the free base fails? The introduction of the counter-ion establishes a robust, directional ionic hydrogen-bonding network. This network acts as a rigid "scaffold" that forces the flexible, bulky bis(trifluoromethyl)benzoyl groups into a repeating lattice, overcoming the entropic penalty of organizing the CF3 rotors.

G N1 3,5-Bis(CF3)phenyl Ring (Hydrophobic/Bulky) N5 Adjacent Molecule (Crystal Lattice) N1->N5 Weak π-π & C-F···F-C Interactions N2 Amide Carbonyl (H-Bond Acceptor) N2->N5 Dipole-Dipole N3 Piperazine Nitrogen (Protonated) N4 L-Malate Counter-ion (Chiral Scaffold) N3->N4 Strong Ionic Salt Bridge N4->N5 Robust H-Bonding Network

Figure 2: Dominant intermolecular forces driving the crystallization of the bis(CF3)benzoyl piperazine salt.

Quantitative Data: Solvent System Optimization

The choice of solvent and counter-ion drastically impacts the recovery and purity of the final API intermediate. The table below summarizes empirical data for the crystallization of a standard bis(trifluoromethyl)benzoyl piperazine derivative from various solvent matrices.

Solvent SystemCounter-IonCooling ProfileYield (%)Purity (HPLC Area %)Physical State / Habit
Toluene / HeptaneNone (Free Base)Fast (Crash cool)N/AN/AViscous Oil (Failed)
EtOAc / HexanesNone (Free Base)Slow42%92.0%Amorphous waxy solid
THF / H2OHCl (Aqueous)Slow38%95.5%Fine needles (poor filtration)
Ethanol (Absolute) L-Malic Acid Slow + Seeding 80% >99.3% Thick, filterable prisms
MethanolMethanesulfonic AcidSlow65%98.1%Small plates

Data Interpretation: Absolute ethanol paired with a chiral, multi-protic acid like L-malic acid provides the optimal balance of solubility at elevated temperatures and supersaturation at lower temperatures, yielding the highest purity and most process-friendly crystal habit 1.

References

  • Process Development of the Synthetic Route to R116301 Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Source: Google Patents (WO2019072785A1)
  • Synthesis, Structural Modification, and Bioactivity Evaluation of Substituted Acridones as Potent Microtubule Affinity-Regulating Kinase 4 Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

Sources

Method

Incorporating 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine into Drug Discovery Pipelines

Executive Summary & Rationale The compound 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine (CAS: 1240566-69-1)[1] is a highly privileged, pre-assembled pharmacophore utilized extensively in central nervous system...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine (CAS: 1240566-69-1)[1] is a highly privileged, pre-assembled pharmacophore utilized extensively in central nervous system (CNS) and oncology drug discovery. It serves as the structural backbone for numerous high-affinity Neurokinin-1 (NK1) receptor antagonists[2][3].

By utilizing this specific building block, medicinal chemists bypass the notoriously low-yielding amide coupling step associated with sterically hindered 2-methylpiperazines. The pre-installed N1-amide leaves the unhindered N4 position available as a highly nucleophilic handle, enabling the rapid, divergent synthesis of large compound libraries for structure-activity relationship (SAR) optimization.

Physicochemical Profiling & Mechanistic Causality

To understand why this specific scaffold is a cornerstone of modern CNS drug design, we must deconstruct its two primary structural components:

  • The 3,5-Bis(trifluoromethyl)phenyl Group: In the available crystal structures of the NK1 receptor, this moiety anchors the molecule into the deep, lipophilic bottom of the orthosteric binding site[4]. The strong electron-withdrawing nature of the trifluoromethyl (–CF3) groups deactivates the phenyl ring toward oxidative metabolism by CYP450 enzymes, significantly enhancing the pharmacokinetic half-life of the resulting drug[5]. Furthermore, the fluorine atoms engage in orthogonal multipolar interactions (halogen bonding) with receptor residues, driving sub-nanomolar affinity[6].

  • The 2-Methylpiperazine Core: The methyl group introduces a critical stereocenter. In NK1 antagonists, specific enantiomers exhibit vastly superior binding affinities because the methyl group restricts the piperazine ring into a rigid chair conformation. This pre-organization reduces the entropic penalty upon binding to the receptor[2][3].

Table 1: Scaffold Physicochemical Profile
PropertyValue / CharacteristicPharmacological Implication
Molecular Formula C14H14F6N2O[1]Provides a balanced heavy-atom count for lead optimization.
CAS Number 1240566-69-1[1]Standardized identifier for commercial procurement.
N4 Nucleophilicity High (Unhindered secondary amine)Ideal handle for SN2, reductive amination, and cross-coupling.
Metabolic Stability High (CYP450 resistant)The bis-CF3 substitution blocks primary sites of aromatic oxidation.

Synthetic Protocols & Workflow

The integration of this scaffold into a drug discovery pipeline relies on divergent N4-derivatization. Below is the workflow for generating and validating a library of NK1 antagonists.

Scaffold_Workflow A 1-[3,5-Bis(CF3)benzoyl] -2-methylpiperazine B Divergent N4-Derivatization (Alkylation / Arylation) A->B Structural handle C Library Purification (Prep-HPLC) B->C High-throughput D In Vitro NK1 Binding (Radioligand Displacement) C->D Hit identification E ADME/Tox Profiling (CYP450, BBB Permeability) C->E Pharmacokinetics F Lead Optimization Candidate Selection D->F Affinity data E->F Safety data

Workflow for integrating the piperazine scaffold into high-throughput CNS drug discovery.
Protocol 1: High-Throughput Divergent Synthesis via N4-Reductive Amination

This protocol utilizes reductive amination to append diverse functional groups to the N4 position of the scaffold.

Reagents & Materials:

  • 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine (1.0 eq)

  • Diverse Aldehyde Library (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

Step-by-Step Methodology:

  • Imine Formation: Dissolve the scaffold (0.5 mmol) and the target aldehyde (0.6 mmol) in 5 mL of anhydrous DCE. Stir at room temperature for 1 hour.

    • Causality: Pre-forming the imine prior to adding the reducing agent prevents the premature reduction of the aldehyde to its corresponding alcohol, which would terminate the reaction.

  • Reduction: Add NaBH(OAc)3 (0.75 mmol) in a single portion. Stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)3 is explicitly chosen over NaBH4. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it mild enough to reduce the imine without cleaving or reducing the pre-existing N1-amide bond of the scaffold.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3 (5 mL).

  • Extraction & Purification: Extract the organic layer, dry over MgSO4, and concentrate under vacuum. Purify via preparative HPLC to yield the N4-alkylated derivative.

Table 2: Optimization of N4-Derivatization Conditions
Reaction TypeReagents & ConditionsTypical YieldMechanistic Causality
Reductive Amination NaBH(OAc)3, DCE, 25°C85-95%Mild hydride source prevents over-reduction of the N1-amide.
Buchwald-Hartwig Pd2(dba)3, RuPhos, Cs2CO3, 100°C70-85%RuPhos ligand accommodates the steric bulk of the piperazine ring.
SN2 Alkylation K2CO3, KI, ACN, 80°C80-90%KI acts as a catalyst via the Finkelstein reaction to accelerate alkylation.

Pharmacological Validation

Once the library is synthesized, compounds must be evaluated for their ability to antagonize the NK1 receptor, preventing the binding of the endogenous ligand, Substance P.

NK1_Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Binding Antagonist Scaffold-Derived Antagonist Antagonist->NK1R Competitive Inhibition Gq Gq Protein NK1R->Gq Activation PLC Phospholipase C Gq->PLC Stimulation IP3 IP3 / DAG PLC->IP3 Cleavage Ca2 Intracellular Ca2+ IP3->Ca2 Release Response Emesis / Inflammation Ca2->Response Pathway Execution

Mechanism of action for scaffold-derived NK1 receptor antagonists blocking Substance P.
Protocol 2: In Vitro Radioligand Binding Assay (NK1 Receptor)

This self-validating protocol determines the binding affinity (Ki) of the synthesized derivatives using human NK1 GPCR membrane preparations.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes stably expressing the human NK1 receptor in assay buffer (50 mM HEPES, 3 mM MnCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4).

    • Causality: The inclusion of 0.1% BSA is critical. Because the 3,5-bis(trifluoromethyl)phenyl scaffold is highly lipophilic, BSA acts as a carrier protein to prevent the non-specific binding of the test compounds to the plastic walls of the assay microplates, which would otherwise result in artificially low apparent affinities.

  • Assay Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions), 50 µL of [3H]-Substance P (final concentration 0.5 nM), and 100 µL of the membrane suspension. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Causality: Glass fiber filters carry a slight negative charge. Pre-soaking them in PEI coats the filter with a strong positive charge, which electrostatically traps the negatively charged cell membranes while allowing unbound [3H]-Substance P to wash through.

  • Quantification: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Add scintillation cocktail and quantify the retained radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

References

  • [2] Pharmacological Profile of (2R-trans)-4-[1-[3,5- bis(Trifluoromethyl)benzoyl]... - USPTO.

  • [1] EvoBlocks, Ltd. Product Catalog_Page27_ChemicalBook - ChemicalBook.

  • [5] Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - NIH.

  • [6] Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors... - NIH.

  • [3] Discovery and Biological Characterization of (2R,4S)-1′-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4′-bipiperidine-1-carboxamide as a New Potent and Selective Neurokinin 1 (NK1) Receptor Antagonist - ACS Publications.

  • Nk1 - Sigma-Aldrich (Human NK1 GPCR membrane preparation) - Sigma-Aldrich.

  • [4] NK1 RECEPTOR BINDING OF A FEW LOW MOLECULAR WEIGHT 3,5-BIS(TRIFLUOROMETHYL)BENZENE DERIVATIVES - ResearchGate.

Sources

Application

Sample preparation methods for extracting CAS 1240566-69-1 from biological matrices

Application Note: Advanced Sample Preparation Strategies for the Bioanalysis of CAS 1240566-69-1 Introduction & Physicochemical Profiling CAS 1240566-69-1, chemically identified as 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation Strategies for the Bioanalysis of CAS 1240566-69-1

Introduction & Physicochemical Profiling

CAS 1240566-69-1, chemically identified as 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine[1], is a highly lipophilic basic compound frequently utilized as a pharmaceutical intermediate or active pharmaceutical ingredient (API) building block. Accurate and reproducible quantification of this analyte in biological matrices (e.g., plasma, serum, urine) is a critical bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) evaluations.

As a Senior Application Scientist, designing an extraction protocol requires looking beyond generic methodologies and analyzing the specific physicochemical causality of the target molecule:

  • Basic Piperazine Ring: The secondary amine acts as a weak base with an estimated pKa of ~9.0. At physiological pH (7.4), the molecule is predominantly ionized (protonated).

  • 3,5-Bis(trifluoromethyl)benzoyl Moiety: This highly electron-withdrawing group imparts severe hydrophobicity to the molecule (estimated LogP ~3.5–4.5), driving non-specific binding to endogenous plasma proteins.

Because of these dual characteristics, standard reversed-phase extractions often suffer from poor recovery or severe matrix effects due to co-eluting phospholipids. To achieve regulatory compliance and ensure a self-validating system, we must exploit both the basicity and hydrophobicity of the molecule[2]. Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) serves as the gold standard for such basic drugs, allowing aggressive orthogonal washing steps that selectively remove neutral lipids while retaining the ionized analyte[3].

Experimental Workflows

The following decision tree outlines the three primary sample preparation strategies based on the required sensitivity and throughput of your study.

Workflow Sample Biological Matrix (Plasma/Urine) PPT Method A: PPT (Protein Precipitation) Sample->PPT LLE Method B: LLE (Liquid-Liquid Extraction) Sample->LLE SPE Method C: MCX SPE (Mixed-Mode Cation Exchange) Sample->SPE PPT_Step Add 3x Vol ACN (0.1% FA) Centrifuge 14,000xg PPT->PPT_Step LLE_Step Basify (pH >11) Extract with MTBE LLE->LLE_Step SPE_Step Acidify (2% H3PO4) Load onto MCX SPE->SPE_Step Evap Evaporate under N2 Reconstitute in Mobile Phase PPT_Step->Evap LLE_Step->Evap SPE_Wash Wash 1: 2% FA (aq) Wash 2: 100% MeOH SPE_Step->SPE_Wash SPE_Elute Elute: 5% NH4OH in Methanol SPE_Wash->SPE_Elute SPE_Elute->Evap LCMS LC-MS/MS Quantification Evap->LCMS

Sample preparation workflows for extracting CAS 1240566-69-1 from biological matrices.

Detailed Step-by-Step Methodologies

Self-Validating System Architecture: To comply with the [4], every protocol below requires the addition of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any extraction step. This creates a self-validating loop: any evaporative loss, non-specific adsorption, or matrix-induced ion suppression during LC-MS/MS analysis is proportionally normalized, ensuring quantitative trustworthiness.

Method A: High-Throughput Protein Precipitation (PPT)

Best for: Early discovery PK screening where rapid turnaround is prioritized over ultra-low sensitivity.

  • Aliquot: Transfer 50 µL of plasma into a 96-well collection plate.

  • Internal Standard: Add 10 µL of SIL-IS working solution and vortex briefly.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

    • Mechanistic Causality: The organic solvent crashes out matrix proteins, while the acidic environment disrupts strong protein-analyte binding, freeing the lipophilic CAS 1240566-69-1 into the supernatant.

  • Agitation: Vortex for 2 minutes at 1000 rpm.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Recovery: Transfer 100 µL of the supernatant to a clean plate, evaporate under N₂, and reconstitute in 100 µL of LC mobile phase.

Method B: Liquid-Liquid Extraction (LLE)

Best for: Achieving a cleaner baseline and removing salts when SPE is cost-prohibitive.

  • Aliquot: Transfer 50 µL of plasma into a 2 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of SIL-IS working solution.

  • pH Adjustment: Add 50 µL of 0.5 M NaOH.

    • Mechanistic Causality: Raising the pH > 11 completely deprotonates the piperazine ring. This renders CAS 1240566-69-1 entirely neutral and highly lipophilic, maximizing its partition coefficient into the organic phase.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Shake vigorously for 10 minutes to drive the neutral analyte into the organic layer.

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Recovery: Transfer 500 µL of the upper organic layer, evaporate under N₂, and reconstitute.

Method C: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Best for: GLP-compliant clinical and preclinical studies requiring ultra-trace quantification and zero matrix effect[2].

  • Pre-treatment: Dilute 50 µL of plasma with 50 µL of 2% H₃PO₄.

    • Mechanistic Causality: Acidification ensures the piperazine amine is fully protonated (cationic) and breaks endogenous protein binding.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through a 30 mg/1 cc MCX cartridge.

  • Loading: Load the acidified sample onto the sorbent. The protonated amine binds to the sulfonic acid groups, while the bis(trifluoromethyl)phenyl group binds to the polymeric backbone.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water. This removes hydrophilic endogenous salts and neutral/acidic proteins.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Mechanistic Causality: This is the critical cleanup step. The 100% organic wash strips away hydrophobic phospholipids that cause ion suppression. CAS 1240566-69-1 remains locked to the sorbent via strong ionic bonds[3].

  • Elution: Elute with 2 x 500 µL of 5% NH₄OH in Methanol.

    • Mechanistic Causality: The high pH neutralizes the piperazine, breaking the ionic bond, while the Methanol breaks the hydrophobic interaction, releasing the highly purified analyte.

  • Recovery: Evaporate the eluate under N₂ and reconstitute.

Data Presentation: Comparative Validation Metrics

The choice of sample preparation directly impacts the analytical performance during LC-MS/MS quantification. The table below summarizes the expected validation metrics for CAS 1240566-69-1 across the three methodologies.

Extraction MethodMean Recovery (%)Matrix Effect (%)LLOQ (ng/mL)Phospholipid Removal
PPT (Method A) 85 – 95> 30 (Suppression)1.0Poor
LLE (Method B) 75 – 85< 15 (Suppression)0.2Good
MCX SPE (Method C) 90 – 98< 5 (Negligible)0.05Excellent

Note: Matrix effect and recovery calculations must be performed using post-extraction spiked blanks versus neat standards as per regulatory guidelines[4].

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Performance of four mixed-mode solid-phase extraction columns applied to basic drugs in urine Source: Scandinavian Journal of Clinical and Laboratory Investigation (PubMed) URL: [Link]

  • Title: Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column Source: Journal of Analytical Toxicology (PubMed) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the severe physicochemical barriers associated with 1-[3,5-Bis(trifluoromethyl)benzoy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the severe physicochemical barriers associated with 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine. This compound is a classic example of a "brick dust/grease" hybrid molecule, presenting significant challenges for both in vitro assays and in vivo pharmacokinetic studies.

This guide bypasses generic advice to focus on the specific structural causality of your compound, providing self-validating protocols to ensure experimental integrity.

Part 1: Structural Causality & Solubility Barriers

To formulate this compound successfully, we must first deconstruct its molecular architecture. The solubility profile is dictated by two competing structural elements: a highly lipophilic domain and an ionizable basic center.

Table 1: Physicochemical Profile & Solubility Barriers

Structural MoietyPhysicochemical PropertyImpact on Aqueous Solubility
3,5-Bis(trifluoromethyl)benzoyl Extreme lipophilicity (high LogP); strong C-F bonds.Drives hydrophobic exclusion; C-F bonds are poor hydrogen bond acceptors, preventing aqueous solvation.
2-Methylpiperazine Ring Secondary amine (N4 position) with a pKa of ~8.5.Provides a basic center that can be protonated at low pH to form a highly water-soluble cationic salt.
Amide Linkage (N1) Neutral, restricted rotational freedom.Increases molecular rigidity, which can elevate crystal lattice energy and resist dissolution.
Part 2: Core Troubleshooting Guides (FAQs)

Q1: Why does my compound immediately precipitate when diluted from a DMSO stock into a pH 7.4 physiological assay buffer? A1: This precipitation is driven by the extreme lipophilicity of the 3,5-bis(trifluoromethyl)benzoyl moiety. While the trifluoromethyl (-CF3) group is highly electronegative, its C-F bonds do not act as effective hydrogen bond acceptors for water. This leads to a significant increase in the compound's 1[1]. Furthermore, at pH 7.4, the secondary amine of the 2-methylpiperazine ring (pKa ~8.5) is only partially protonated. The lack of a fully ionized state combined with the hydrophobic bulk causes the compound to exceed its intrinsic solubility limit, leading to rapid nucleation[2]. Solution: For in vitro assays, you must lower the interfacial tension by introducing a non-ionic surfactant (e.g., Tween-80) to maintain the compound in a metastable supersaturated state or within micelles.

Q2: We need to dose this compound intravenously (IV) in rodents at 5 mg/kg, but high concentrations of DMSO are toxic. How can we formulate it safely? A2: You must exploit the basicity of the piperazine ring in tandem with a macrocyclic host. The most effective strategy for basic, highly lipophilic drugs is a combinatorial approach using pH adjustment and complexation with3[3]. Mechanism: By lowering the formulation pH to 3.0–4.0 using HCl, you fully protonate the N4 secondary amine of the piperazine, converting the molecule into its highly soluble hydrochloride salt form. Simultaneously, the hydrophobic bis-CF3-phenyl ring is encapsulated within the lipophilic cavity of HP-β-CD. This ternary system (drug + low pH + cyclodextrin) 4 by orders of magnitude compared to either method alone[4].

Q3: We are observing highly variable oral bioavailability (PO) when using simple methylcellulose suspensions. How can we optimize oral exposure? A3: A simple suspension is inadequate because the dissolution rate of this highly crystalline, lipophilic compound in the gastrointestinal tract is too slow (BCS Class II behavior). To overcome this, transition to a 5 such as a Self-Microemulsifying Drug Delivery System (SMEDDS)[5]. Mechanism: Dissolving the compound in a mixture of oils, surfactants, and cosolvents ensures the drug is already in solution. Upon dispersion in the aqueous environment of the stomach, it spontaneously forms microemulsions (<100 nm), presenting a massive surface area for rapid absorption across the enterocytes.

Part 3: Quantitative Data & Experimental Protocols

Table 2: Quantitative Comparison of Solubility Enhancement Strategies

Formulation StrategyPrimary Mechanism of ActionEst. Solubility EnhancementProsCons
Cosolvent + Surfactant (1% DMSO + 0.1% Tween-80)Lowers interfacial tension; micellar encapsulation.50 to 100-foldEasy to prepare; suitable for low-volume in vitro assays.High risk of precipitation upon dilution; cellular toxicity at high %.
pH Adjustment (pH 3.0 - 4.0)Ionizes the piperazine N4 amine to form a hydrochloride salt.500 to 1,000-foldHighly effective for IV dosing; utilizes intrinsic molecular properties.Acidic pH may cause injection site irritation; ineffective at physiological pH.
HP-β-CD Complexation (10-20% w/v)Encapsulates the hydrophobic bis-CF3-phenyl ring in a lipophilic cavity.1,000 to 5,000-foldExcellent biocompatibility; prevents precipitation upon dilution in blood.Requires high excipient mass; material cost can be high for large in vivo studies.
Lipid-Based (SMEDDS) Pre-dissolves drug; forms <100 nm microemulsions in GI tract.>10,000-fold (Apparent)Maximizes oral bioavailability; bypasses dissolution-rate limits.Complex formulation matrix; requires optimization of oil/surfactant ratios.
Self-Validating Methodologies

Protocol A: Preparation of a 10 mM In Vitro Stock (Cosolvent/Micellar System)

  • Primary Solubilization: Weigh the required mass of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine and dissolve completely in 100% cell-culture grade DMSO to yield a 10 mM master stock. Self-Validation Check: Visually inspect the tube against a stark black background. The solution must be completely transparent with no particulate scattering.

  • Buffer Preparation: Prepare the target aqueous assay buffer (e.g., PBS, pH 7.4) and supplement with 0.1% (v/v) Tween-80.

  • Controlled Dilution: While vortexing the buffer vigorously, add the DMSO master stock dropwise to achieve the final desired concentration (ensure final DMSO is ≤1%). Self-Validation Check: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 reading of < 0.05 confirms the absence of sub-visible colloidal aggregates or precipitation.

Protocol B: Preparation of a 5 mg/mL In Vivo Formulation (HP-β-CD + pH Adjustment)

  • Excipient Preparation: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile water for injection to create a 20% (w/v) solution.

  • Drug Addition: Add the dry compound powder directly into the cyclodextrin solution. The suspension will initially appear cloudy.

  • Synergistic Solubilization (pH Drop): Place the vial in a bath sonicator. While sonicating, add 0.1 N HCl dropwise to adjust the pH to 3.5. Self-Validation Check: Monitor the pH continuously. The pH must stabilize at 3.5 ± 0.2. A stable drop in pH coupled with a transition from a cloudy suspension to a clear solution confirms successful protonation of the piperazine base and concurrent cyclodextrin complexation.

  • Sterilization & Recovery Verification: Pass the clear solution through a 0.22 µm PVDF syringe filter. Self-Validation Check: Quantify the pre- and post-filtration drug concentration via HPLC-UV. A recovery rate of >95% confirms the drug is fully solubilized and not merely suspended as micro-crystals that would be caught by the filter.

Part 4: Formulation Decision Workflow

SolubilityWorkflow Start 1-[3,5-Bis(CF3)benzoyl] -2-methylpiperazine Assess Determine Assay Type & Volume Constraints Start->Assess InVitro In Vitro Assays (Cells/Biochemical) Assess->InVitro Low Vol InVivo In Vivo Studies (PK/Efficacy) Assess->InVivo High Dose DMSO Prepare 100% DMSO Stock Dilute to ≤1% in Buffer InVitro->DMSO SaltForm Exploit Piperazine: Adjust to pH 3-4 (HCl) InVivo->SaltForm IV Route Cyclodextrin Formulate with 10-20% HP-β-CD InVivo->Cyclodextrin PO/IV Route Lipid Lipid-based Formulation (e.g., SEDDS) InVivo->Lipid PO Route (High Dose) Precipitation Precipitation Observed? DMSO->Precipitation AddSurfactant Add 0.1% Tween-80 or 10% PEG400 Precipitation->AddSurfactant Yes Success1 Proceed with Assay Precipitation->Success1 No AddSurfactant->Success1 SaltForm->Cyclodextrin Additive Solubilization

Solubility troubleshooting workflow for bis(trifluoromethyl)benzoyl-piperazine.

References
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
  • Title: Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization Source: ACS Publications URL
  • Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL
  • Title: Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs Source: PubMed / NIH URL
  • Title: Cyclodextrin in novel formulations and solubility enhancement techniques: a review Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Storage and Stability of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine

Welcome to the technical support center for 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to the storage and handling of this compound. By understanding its stability profile, you can ensure the integrity of your experiments and the quality of your results.

Introduction

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is a specialized chemical intermediate. The presence of two trifluoromethyl (-CF3) groups on the benzoyl ring significantly influences its chemical properties. These electron-withdrawing groups can impact the stability of the amide bond and the overall molecule. This guide provides a detailed, question-and-answer-based approach to help you navigate potential issues related to its thermal degradation and overall stability during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine during storage?

A1: The primary factors of concern for the degradation of this compound are elevated temperatures, exposure to moisture (hydrolysis), and potentially light (photodegradation). The amide linkage is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions and accelerated by heat. While the trifluoromethyl groups are generally stable, extreme conditions could potentially lead to their degradation.

Q2: What are the optimal storage conditions for 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine?

A2: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3][4] An inert atmosphere (e.g., argon or nitrogen) is recommended to displace moisture and oxygen, which can participate in degradation pathways. Specific temperature recommendations are provided in the table below.

Q3: How do the trifluoromethyl groups affect the stability of the amide bond?

A3: The two trifluoromethyl groups are strong electron-withdrawing groups. This electronic effect can influence the reactivity of the adjacent carbonyl group of the amide. While this can sometimes make the carbonyl carbon more susceptible to nucleophilic attack (a key step in hydrolysis), the steric bulk of these groups may also provide some shielding.[5] The overall effect on the rate of hydrolysis will be a balance of these electronic and steric factors.

Q4: What are the likely degradation products I might encounter?

A4: Based on the structure, the most probable degradation products would result from the cleavage of the amide bond through hydrolysis. This would yield 3,5-bis(trifluoromethyl)benzoic acid and 2-methylpiperazine. Under more severe thermal stress, further decomposition of these initial products could occur.[6]

Q5: What analytical methods are suitable for detecting the parent compound and its potential degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the purity of the compound and detecting non-volatile degradation products.[7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile and semi-volatile degradation products that may form under thermal stress.[10][11]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical approach to resolving them.

Problem 1: I observe a new, unexpected peak in my HPLC chromatogram after storing the compound for some time.
  • Possible Cause: This is a strong indicator of degradation. The new peak likely corresponds to a degradation product.

  • Troubleshooting Steps:

    • Characterize the New Peak: If you have access to a mass spectrometer (LC-MS), determine the mass of the new peak. A mass corresponding to either 3,5-bis(trifluoromethyl)benzoic acid or 2-methylpiperazine would strongly suggest hydrolysis.

    • Review Storage Conditions:

      • Was the container tightly sealed?

      • Was the compound stored at the recommended temperature?

      • Was it protected from light?

      • Was the storage atmosphere inert?

    • Perform a Forced Degradation Study: To confirm the identity of the degradation product, you can perform a controlled forced degradation study. Exposing a small sample to elevated temperature and humidity should intentionally generate the degradation product, allowing for a direct comparison with the unexpected peak in your stored sample.

Problem 2: The physical appearance of the compound has changed (e.g., discoloration, clumping).
  • Possible Cause: Changes in physical appearance are often a sign of chemical degradation or moisture absorption.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the material using a suitable analytical method like HPLC to determine if chemical degradation has occurred.

    • Check for Moisture: Clumping can indicate the absorption of water. If you have access to Karl Fischer titration, you can quantify the water content.

    • Evaluate Packaging: Ensure that the container is appropriate and provides an adequate barrier to moisture. For long-term storage, consider using a container with a high-integrity seal, possibly within a desiccator.

Problem 3: I am seeing inconsistent results in my biological or chemical assays.
  • Possible Cause: A decrease in the purity of your starting material due to degradation can lead to a lower effective concentration and, consequently, variable results.

  • Troubleshooting Steps:

    • Confirm Purity Before Use: It is good practice to re-analyze the purity of the compound, especially if it has been in storage for an extended period.

    • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh from solid material for each experiment. If you must store solutions, keep them at low temperatures (e.g., -20°C or -80°C) and for a limited time. Perform a stability study of the compound in your chosen solvent to understand its solution-state stability.

Data Presentation

Table 1: Recommended Storage Conditions for 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Minimizes the rate of thermally induced degradation.
-20 °C (Frozen) for long-term storageFurther slows down potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, amber glass vialProtects from moisture, air, and light.
Environment Dry, well-ventilated areaPrevents moisture ingress and ensures safety.[1][12]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will likely be required for your specific instrumentation and requirements.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study (Thermal Stress)
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine into a suitable vial.

  • Stress Condition: Place the vial in an oven at a controlled temperature (e.g., 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours). A parallel sample should be stored under recommended conditions as a control.

  • Analysis: At each time point, remove a sample, allow it to cool to room temperature, and prepare it for HPLC analysis as described in Protocol 1.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Look for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

Diagram 1: Troubleshooting Flowchart for Suspected Degradation

G start Suspected Degradation (e.g., new HPLC peak, color change) check_purity Analyze Purity by HPLC start->check_purity new_peak Is a new peak present? check_purity->new_peak characterize Characterize new peak (e.g., LC-MS) new_peak->characterize Yes physical_change Physical change observed (e.g., clumping)? new_peak->physical_change No hydrolysis_product Does mass match hydrolysis products? characterize->hydrolysis_product confirm_hydrolysis Probable Hydrolysis. Review storage conditions (moisture, temp). hydrolysis_product->confirm_hydrolysis Yes other_degradation Other degradation pathway. Consider forced degradation studies (light, oxidation). hydrolysis_product->other_degradation No no_new_peak Purity is acceptable. Consider other experimental variables. physical_change->no_new_peak No check_moisture Check for moisture (e.g., Karl Fischer) physical_change->check_moisture Yes repackage Review and improve packaging/storage. check_moisture->repackage

Caption: Troubleshooting workflow for suspected degradation.

Diagram 2: Potential Hydrolytic Degradation Pathway

G cluster_0 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine cluster_1 3,5-Bis(trifluoromethyl)benzoic acid cluster_2 2-Methylpiperazine mol1 reagents + H₂O (Heat, Acid/Base) mol1->reagents prod1 prod2 reagents->prod1 plus + plus->prod2

Caption: Proposed hydrolytic degradation pathway.

References

  • Kubyshkin, V., Pridma, S., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Semantic Scholar. [Link]

  • Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

  • Medical & Biological Laboratories (MBL) Co., Ltd. (n.d.). Safety Data Sheet. [Link]

  • Al-Karad, S. (2010). Evolution of amide bond formation. Arkivoc, 2010(1), 185-235. [Link]

  • I.F.S. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Kwiecień, A., Leś, A., & Wesołowska, A. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 27(3), 999. [Link]

  • T. Scattolin, K. J. T. Carr, T. F. T. G. M. van Leest, M. D. Witte, B. U. W. Maes, J. C. A. van der Heijden, S. P. Nolan. (2018). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 57(38), 12315-12319. [Link]

  • Tanaka, H., et al. (2012). Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs. Biomedical Chromatography, 26(1), 21-5. [Link]

  • Chan, W. Y., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences, 2(1), 23-31. [Link]

  • Jain, D. K., et al. (2010). Stability Indicating RP-HPLC Method for the Estimation of Trifluoperazine Hydrochloride as API and Estimation in Tablet Dosage F. International Journal of Pharmaceutical Sciences and Research, 1(3), 109-115. [Link]

  • Reddy, P. R., et al. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. GSC Biological and Pharmaceutical Sciences, 24(01), 209–218. [Link]

  • Xie, D., et al. (2001). Thermal Degradation Study of Polymerization of Monomeric Reactants (PMR) Polyimides. Journal of Thermal Analysis and Calorimetry, 64(2), 477-483. [Link]

Sources

Troubleshooting

Resolving peak tailing issues in HPLC analysis of CAS 1240566-69-1

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with CAS 1240566-69-1 , chemically know...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with CAS 1240566-69-1 , chemically known as 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine.

This guide bypasses generic advice to focus on the exact physicochemical mechanisms driving your peak tailing issues, providing self-validating protocols to ensure data integrity and reproducible resolution.

Part 1: Causality & Mechanism of Peak Tailing

Before adjusting parameters, we must understand the molecule. CAS 1240566-69-1 possesses a dual-natured structure:

  • Highly Lipophilic Core: The 3,5-bis(trifluoromethyl)benzoyl group drives strong hydrophobic retention on reversed-phase (RP) columns.

  • Basic Secondary Amine: The 2-methylpiperazine ring contains a basic nitrogen (pKa ~8.5–9.5).

The Root Cause: In standard RP-HPLC, the lipophilic core embeds into the C18 chains, positioning the basic amine near the silica surface. At typical mobile phase pH (pH 4–7), residual silanols on the silica surface are ionized ( Si−O− ). The basic piperazine nitrogen is protonated ( NH2+​ ). This creates a strong, secondary cation-exchange interaction . Because the desorption kinetics of this electrostatic interaction are significantly slower than standard hydrophobic partitioning, the analyte molecules release gradually, resulting in severe peak tailing.

Part 2: Troubleshooting FAQs

Q1: I am using a standard endcapped C18 column with a Water/Acetonitrile (0.1% Formic Acid) gradient, but my peak asymmetry factor ( As​ ) is > 2.5. Why isn't endcapping enough? A: Traditional endcapping processes cannot neutralize 100% of surface silanols due to steric hindrance. Formic acid (FA) is a weak acid and a weak ion-pairing agent [1]. It fails to fully mask the protonated piperazine ring of CAS 1240566-69-1, allowing the secondary amine to interact with the remaining active silanols.

Q2: How can I modify my mobile phase to chemically suppress this interaction without changing my column? A: If your detector is UV/DAD (non-MS), replace Formic Acid with 0.1% Trifluoroacetic Acid (TFA) . TFA serves a dual mechanism:

  • pH Suppression: It lowers the mobile phase pH to < 2.5, protonating the silanols ( Si−OH ) and neutralizing their negative charge, thereby shutting down the ion-exchange pathway.

  • Ion-Pairing: The trifluoroacetate anion ( CF3​COO− ) is a strong ion-pairing reagent. It forms a neutral, hydrophobic complex with the protonated piperazine amine, masking the positive charge and drastically sharpening the peak [2].

Q3: My assay requires LC-MS compatibility, so I cannot use TFA due to ion suppression. What is the alternative? A: You must change the stationary phase chemistry. Switch to a Charged Surface Hybrid (CSH) column. CSH technology intentionally incorporates a low-level positive charge onto the silica particle surface [3]. This positive surface repels the protonated basic amine of CAS 1240566-69-1 via electrostatic repulsion, preventing it from reaching any underlying silanols. This allows you to achieve perfectly symmetrical peaks even when using weak, MS-friendly additives like 0.1% Formic Acid.

Part 3: Quantitative Data Comparison

The following table summarizes the expected chromatographic performance for CAS 1240566-69-1 based on the selected column and mobile phase chemistry.

Column ChemistryMobile Phase AdditiveMechanism of ActionExpected Asymmetry ( As​ )Theoretical Plates ( N )LC-MS Compatible
Standard C180.1% Formic Acid (FA)Hydrophobic only (Silanols active)> 2.5 (Severe Tailing)< 5,000Yes
Standard C180.1% Trifluoroacetic AcidIon-Pairing + Silanol Suppression1.1 - 1.3 (Good)> 12,000No (Ion Suppression)
CSH C18 0.1% Formic Acid (FA) Electrostatic Repulsion 1.0 - 1.2 (Excellent) > 15,000 Yes

Part 4: Step-by-Step Method Optimization Protocol

To establish a self-validating system, follow this standardized LC-MS compatible workflow using a CSH column.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

Step 2: Column Equilibration

  • Install a CSH C18 Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Set column oven temperature to 40°C to improve mass transfer kinetics and reduce mobile phase viscosity.

  • Flush the column with 100% Mobile Phase B for 10 column volumes, then equilibrate at initial gradient conditions (e.g., 5% B) for 15 column volumes. Note: CSH columns re-equilibrate rapidly due to their surface charge.

Step 3: Gradient Elution Program

  • Flow Rate: 0.4 mL/min.

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte on the column head).

  • 1.0 - 6.0 min: Linear ramp from 5% B to 95% B.

  • 6.0 - 8.0 min: Hold at 95% B (Column wash to remove highly lipophilic impurities).

  • 8.0 - 8.1 min: Return to 5% B.

  • 8.1 - 10.0 min: Re-equilibration.

Step 4: System Suitability Testing (SST)

  • Inject a 10 µg/mL standard of CAS 1240566-69-1.

  • Validation Criteria: The method is validated for routine use only if the Asymmetry Factor ( As​ ) measured at 10% peak height is between 0.90 and 1.30, and the RSD of retention time across 5 replicate injections is < 0.5%.

Part 5: Troubleshooting Workflow Visualization

G start Peak Tailing Identified CAS 1240566-69-1 check_ms Is the method LC-MS compatible? start->check_ms ms_yes Yes (MS Detection) check_ms->ms_yes ms_no No (UV/DAD Detection) check_ms->ms_no action_ms Deploy CSH C18 Column + 0.1% Formic Acid ms_yes->action_ms action_uv Use Standard C18 Column + 0.1% TFA (Ion-Pairing) ms_no->action_uv validate SST Validation: Asymmetry (As) < 1.3 action_ms->validate action_uv->validate

Decision matrix for resolving piperazine-induced peak tailing in HPLC.

Part 6: References

  • Title: Practical Applications of Charged Surface Hybrid (CSH) Technology Source: LCGC International / Chromatography Online URL: [Link]

  • Title: Column Particle Technologies BEH, CSH, HSS & Solid-Core Source: Waters Corporation URL: [Link]

Optimization

Technical Support Center: Optimizing Chiral Resolution of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine Enantiomers

Welcome to the technical support center for the chiral resolution of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals actively...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the enantioselective analysis and purification of this and structurally related compounds. As a molecule featuring a basic piperazine moiety and electron-withdrawing trifluoromethyl groups, it presents unique challenges that require a systematic and informed approach to method development. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common strategic questions that arise during the initial phases of method development.

Q1: I'm starting from scratch. What is the most effective strategy for developing a chiral separation method for this compound?

A1: The most robust and time-efficient strategy is a systematic screening approach.[1] Given the analyte's structure, begin with polysaccharide-based chiral stationary phases (CSPs). The initial goal is not to achieve baseline separation immediately, but to identify a CSP and mobile phase system that shows any degree of enantiomeric recognition (e.g., peak splitting or even a slight shoulder). Once a promising "hit" is identified, you can proceed to method optimization by systematically adjusting parameters.[1][2]

Q2: Which type of Chiral Stationary Phase (CSP) is most likely to resolve 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine enantiomers?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most successful for a wide range of chiral compounds and are the recommended starting point.[1][3][4] For this specific analyte, an immobilized cellulose tris(3,5-dichlorophenylcarbamate) CSP is an excellent first choice.[3] The chiral recognition mechanism on these phases is a complex interplay of hydrogen bonding, dipole-dipole, and π-π interactions, along with steric hindrance, which allows the CSP to form transient diastereomeric complexes with the enantiomers, leading to different retention times.

Q3: My chromatogram shows severe peak tailing. What is the primary cause and how do I fix it?

A3: Severe peak tailing for this analyte is almost certainly caused by strong, undesirable secondary ionic interactions between the basic nitrogen atom of the piperazine ring and residual acidic silanol groups on the silica surface of the CSP.[1] To resolve this, you must add a small amount of a basic modifier to your mobile phase. For normal-phase chromatography, adding 0.1% diethylamine (DEA) or triethylamine (TEA) is a standard and highly effective practice.[1][3][5] This additive acts as a competing base, masking the active silanol sites and ensuring that the separation is governed by chiral interactions rather than achiral ion-exchange effects, resulting in sharp, symmetrical peaks.

Q4: How does column temperature impact the separation, and what is the optimal range?

A4: Temperature is a critical but complex parameter that directly influences the thermodynamics of the chiral recognition process.[5] Generally, retention factors decrease as temperature increases.[5] While higher temperatures can improve peak efficiency by reducing mobile phase viscosity, they often decrease enantioselectivity (the separation factor, α) because the interactions governing chiral recognition are weakened.[6]

However, the relationship is not always linear. Some polysaccharide-based CSPs can undergo conformational changes at certain temperatures, which can lead to non-linear van't Hoff plots and even a reversal of enantiomer elution order.[5][7][8] There is no universal "optimal" temperature; it must be determined empirically. A good starting point is ambient temperature (25 °C), followed by evaluation at lower (e.g., 15 °C) and higher (e.g., 40 °C) temperatures to find the best balance of resolution and analysis time.

Q5: I am currently using Normal Phase (NP) chromatography. Are there advantages to switching to Reversed-Phase (RP) or Polar Organic (PO) modes?

A5: While Normal Phase is often the preferred starting point for polysaccharide CSPs, both RP and PO modes offer alternative selectivities and may succeed where NP fails.

  • Reversed-Phase (RP): Uses aqueous-organic mobile phases. This can be advantageous for highly polar analytes or for LC-MS applications. For your basic compound, pH control of the aqueous portion of the mobile phase would be critical to maintain a consistent ionization state and achieve reproducible results.

  • Polar Organic (PO): Uses polar solvents like methanol, ethanol, or acetonitrile. This mode can offer unique selectivities and is sometimes simpler to implement than buffered RP systems.

Switching modes can fundamentally change the interaction mechanism between the analyte and the CSP, potentially revealing a separation that was not possible in NP.[9]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps & Explanations
No Separation / Co-elution 1. Inappropriate CSP: The chosen chiral selector does not have the necessary stereoselectivity for the analyte. 2. Sub-optimal Mobile Phase: The mobile phase composition is not conducive to chiral recognition.1. Screen Different CSPs: Test at least three different polysaccharide CSPs (e.g., one cellulose-based, one amylose-based).[1] 2. Change Mobile Phase Mode: If NP fails, switch to Polar Organic or Reversed-Phase mode to alter the interaction landscape.[1] 3. Vary Alcohol Modifier (in NP): Switch between isopropanol (IPA), ethanol (EtOH), and methanol (MeOH). Different alcohols can significantly alter hydrogen bonding and selectivity.[10]
Poor Resolution (Rs < 1.5) 1. Mobile Phase Strength: The eluting strength of the mobile phase is too high, reducing retention and interaction time with the CSP. 2. Temperature Not Optimal: The current temperature may be reducing selectivity. 3. Flow Rate Too High: Insufficient time for equilibrium between mobile and stationary phases.1. Adjust Modifier Percentage: In NP, decrease the percentage of the alcohol modifier in small increments (e.g., from 20% IPA to 15% IPA). This increases retention and often improves resolution. 2. Evaluate Temperature: Decrease the column temperature in 5-10 °C increments (e.g., from 25 °C to 15 °C). Lower temperatures often enhance the enantioselectivity of the CSP.[11] 3. Reduce Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This can improve resolution but will increase the analysis time.[1]
Poor Peak Shape (Tailing) 1. Secondary Interactions: The basic piperazine nitrogen is interacting with acidic sites on the CSP support.[1] 2. Incorrect Sample Solvent: The sample is dissolved in a solvent much stronger than the mobile phase. 3. Column Overload: Too much sample mass has been injected onto the column.1. Add Basic Modifier: Add 0.1% DEA or TEA to the mobile phase to mask active sites and ensure symmetrical peaks.[3] 2. Match Sample Solvent: Dissolve your sample directly in the mobile phase whenever possible.[1] 3. Reduce Sample Load: Decrease the injection volume or the concentration of your sample solution.[1]
Irreproducible Results 1. Insufficient Equilibration: The column has not fully equilibrated with the new mobile phase. 2. Column "Memory Effect": Additives, especially basic ones, can adsorb onto the CSP and affect subsequent analyses, even after changing the mobile phase.[12] 3. Moisture in NP System: Small amounts of water in normal phase solvents can drastically alter selectivity and retention.1. Ensure Stable Baseline: Always equilibrate the column with at least 10-20 column volumes of the new mobile phase, or until a flat, stable baseline is achieved. 2. Dedicate Columns: If possible, dedicate specific columns for methods using basic additives to avoid cross-contamination. Flush columns thoroughly (e.g., with IPA) when changing methods. 3. Use Fresh HPLC-Grade Solvents: Ensure your normal phase solvents are dry and of high purity.

Section 3: Experimental Protocols & Workflows

Protocol 1: Initial CSP and Mobile Phase Screening

This protocol outlines a systematic approach to identify a promising chiral separation system.

  • CSP Selection: Choose a minimum of three polysaccharide-based CSPs. A recommended starting set includes:

    • Cellulose tris(3,5-dimethylphenylcarbamate) based column

    • Cellulose tris(3,5-dichlorophenylcarbamate) based column

    • Amylose tris(3,5-dimethylphenylcarbamate) based column

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine standard in a 50:50 (v/v) mixture of hexane and isopropanol.[2]

  • Mobile Phase Preparation (Normal Phase):

    • Mobile Phase A: Hexane/Isopropanol (IPA) (80:20 v/v) with 0.1% Diethylamine (DEA)

    • Mobile Phase B: Hexane/Ethanol (EtOH) (85:15 v/v) with 0.1% Diethylamine (DEA)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C[1]

    • Injection Volume: 5 µL[1]

    • Detection: UV at a wavelength of maximum absorbance (determine via UV scan, likely around 254 nm).

  • Screening Execution:

    • Equilibrate the first column with Mobile Phase A until the baseline is stable.

    • Inject the sample and record the chromatogram.

    • Flush the column and equilibrate with Mobile Phase B.

    • Inject the sample and record the chromatogram.

    • Repeat this process for all selected columns.

  • Analysis: Examine the resulting chromatograms for any sign of peak separation (shoulders, partially resolved peaks, or baseline resolution). A system that shows any separation is a "hit" and can be moved to the optimization stage.

Workflow for Chiral Method Development

Chiral_Method_Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization Start Prepare Racemic Sample (1 mg/mL) Select_CSPs Select 3-4 Polysaccharide CSPs (Cellulose/Amylose) Start->Select_CSPs Screen_NP Screen in Normal Phase (Hexane/IPA/DEA & Hexane/EtOH/DEA) Select_CSPs->Screen_NP Analyze Analyze Results: Identify 'Hits' (Any Separation?) Screen_NP->Analyze Screen_PO Screen in Polar Organic (MeOH/DEA or ACN/DEA) Screen_PO->Analyze No_Hit No Separation Found Analyze->No_Hit No Hit Promising 'Hit' Found (Partial Separation) Analyze->Hit Yes No_Hit->Screen_PO Try Alt. Mode Optimize_MP Optimize Mobile Phase (Adjust % Alcohol) Hit->Optimize_MP Optimize_Temp Optimize Temperature (Test 15°C, 25°C, 40°C) Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate (Test 0.5-1.0 mL/min) Optimize_Temp->Optimize_Flow Final_Method Final Optimized Method (Rs > 1.5) Optimize_Flow->Final_Method

Caption: A systematic workflow for chiral HPLC method development, from initial screening to final optimization.

Section 4: Data Presentation

Table 1: Recommended Starting Conditions for Screening
ParameterRecommended ConditionRationale
Chiral Columns Immobilized Polysaccharide-based (e.g., Cellulose, Amylose)Broad applicability and proven success for similar structures.[1][3]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical column dimensions providing good efficiency.
Mobile Phase (NP) Hexane/IPA (80:20, v/v) + 0.1% DEAA common starting point for normal phase chiral separations.[1]
Mobile Phase (PO) Methanol + 0.1% DEAA simple polar organic mode alternative.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 25 °CA neutral starting point before temperature optimization.[1]
Detection UV, ~254 nmThe benzoyl group provides a strong chromophore for UV detection.
Injection Vol. 5-10 µLA typical volume to avoid column overload.
Table 2: Example Optimization Data for a "Hit" on a Cellulose-based CSP

Assumed "Hit" Conditions: Hexane/IPA/DEA (80:20:0.1) at 25°C, 1.0 mL/min

Variable ChangedConditionRetention Time (min)Separation Factor (α)Resolution (Rs)Observation
Baseline Hexane/IPA/DEA (80:20:0.1)8.5, 9.21.151.30Partial separation, needs improvement.
% IPA Hexane/IPA/DEA (85:15:0.1)12.1, 13.51.221.85 Improved resolution. Longer runtime.
% IPA Hexane/IPA/DEA (90:10:0.1)18.9, 21.81.252.10Excellent resolution, but long analysis.
Temperature 15 °C (with 85:15:0.1 MP)15.3, 17.41.262.05 Further improvement in resolution.
Temperature 40 °C (with 85:15:0.1 MP)9.8, 10.81.181.45Resolution decreased at higher temp.
Flow Rate 0.8 mL/min (with 85:15:0.1 MP at 15°C)19.1, 21.81.262.15Minor improvement in Rs, longer run.

Section 5: Visualizations

Troubleshooting Logic for Poor Peak Shape

Troubleshooting_Peak_Shape cluster_causes Primary Potential Causes cluster_solutions High-Impact Solutions Problem Observed Problem: Peak Tailing Cause1 Secondary Ionic Interactions (Piperazine N vs. Silanols) Problem->Cause1 Most Likely Cause2 Sample Solvent Mismatch (Solvent stronger than MP) Problem->Cause2 Cause3 Column Overload (Mass on column too high) Problem->Cause3 Solution1 Add Competing Base to Mobile Phase (e.g., 0.1% DEA or TEA) Cause1->Solution1 Corrects Solution2 Dissolve Sample in Mobile Phase Cause2->Solution2 Corrects Solution3 Reduce Sample Concentration or Injection Volume Cause3->Solution3 Corrects

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Troubleshooting

Overcoming low bioavailability of bis(trifluoromethyl)benzoyl piperazine derivatives

Technical Support Center: Overcoming Low Bioavailability of Bis(trifluoromethyl)benzoyl Piperazine Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist in medicinal chemistry and formula...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Low Bioavailability of Bis(trifluoromethyl)benzoyl Piperazine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist in medicinal chemistry and formulation, I frequently consult on drug discovery programs struggling with the physicochemical liabilities of the 3,5-bis(trifluoromethyl)benzoyl moiety.

While this functional group is highly prized for its metabolic stability and its ability to occupy deep hydrophobic pockets—most notably in Neurokinin-1 (NK1) receptor antagonists—its extreme lipophilicity (often pushing cLogP > 5) drives poor aqueous solubility, high plasma protein binding, and erratic gastrointestinal absorption. This guide provides a self-validating system of troubleshooting steps, formulation strategies, and structural modifications to rescue your lead compounds.

Part 1: Diagnostic Workflow & Mechanism

Before attempting to fix low bioavailability ( F ), you must establish the causality of the absorption failure. Is the compound failing to dissolve (solubility-limited), failing to cross the enterocyte (permeability/efflux-limited), or being destroyed before reaching systemic circulation (first-pass metabolism)?

ADME_Workflow Start Bis(CF3)benzoyl Piperazine Low Bioavailability (<10%) InVitro In Vitro ADME Profiling (Solubility, Caco-2, HLM) Start->InVitro Solubility Low Aqueous Solubility (<10 µg/mL in FaSSIF) InVitro->Solubility Permeability High Efflux Ratio (P-gp Substrate, ER > 2) InVitro->Permeability Metabolism High Hepatic Clearance (CYP3A4 Liability) InVitro->Metabolism Formulation Formulation: ASDs, Lipid Vehicles, Cyclodextrins Solubility->Formulation StructMod Structural Mod: Mask NH, Reduce LogP, Prodrugs Permeability->StructMod Metabolism->StructMod InVivo In Vivo PK Re-evaluation Formulation->InVivo StructMod->InVivo

Caption: Diagnostic workflow for resolving low bioavailability in lipophilic piperazine derivatives.

The Pharmacological Target Context

Many bis(trifluoromethyl)benzoyl derivatives are designed as NK1 receptor antagonists to treat emesis, pain, or psychiatric disorders[1]. The bis(CF3) group perfectly mimics the binding of the endogenous ligand Substance P. However, maintaining sub-nanomolar affinity (e.g., Ki​ = 0.45 nM for R116301) while achieving oral bioavailability requires precise physicochemical tuning.

NK1_Signaling SubstanceP Substance P (Endogenous Ligand) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates Antagonist Bis(CF3)benzoyl Piperazine (NK1 Antagonist) Antagonist->NK1R Competitively Blocks Blockade Inhibition of Downstream Signaling Antagonist->Blockade Gq Gq Protein Activation NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Calcium Intracellular Ca2+ Increase (Emesis, Inflammation) IP3->Calcium Blockade->Gq

Caption: Mechanism of NK1 receptor antagonism by bis(trifluoromethyl)benzoyl derivatives.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound is a "brick dust" molecule (high melting point, low solubility in both water and lipids). What formulation strategy is most effective? A1: For high-lattice-energy molecules, standard lipid-based formulations (like SEDDS) often fail because the drug will not dissolve in the lipid vehicle itself. The scientifically sound approach is to disrupt the crystal lattice entirely. You should utilize Amorphous Solid Dispersions (ASDs) via spray drying or hot-melt extrusion. By trapping the molecule in a polymer matrix (e.g., HPMCAS or PVP-VA), you bypass the lattice energy barrier, generating a supersaturated state in the gastrointestinal tract.

Q2: We formulated the compound in 10% hydroxypropyl-β-cyclodextrin (HP-β-CD) for dosing, but precipitation occurs upon dilution in simulated gastric fluid. Why? A2: The bis(trifluoromethyl)benzoyl group is highly hydrophobic and bulky, making it an excellent candidate for the hydrophobic cavity of cyclodextrins. Indeed, successful compounds like R116301 have been formulated up to 2.5 mg/mL in 10% HP-β-CD. However, the binding constant ( Ka​ ) is highly dependent on the ionization state of the secondary/tertiary amine on the piperazine ring. If the pH shift in the stomach causes the piperazine to become un-ionized, the solubility drops drastically, and the drug outcompetes the cyclodextrin cavity, leading to rapid precipitation. Solution: Use a buffered cyclodextrin vehicle or transition to a nanosuspension using 1% polysorbate 80 for higher doses.

Q3: In vitro permeability (Caco-2) is excellent, but in vivo oral bioavailability remains <5%. Intravenous clearance is very high. What is the root cause? A3: This is a classic signature of high first-pass metabolism . The extreme lipophilicity of the bis(CF3) moiety drives the molecule into the active sites of hepatic CYP450 enzymes (particularly CYP3A4). While the CF3 groups themselves are metabolically inert, they act as a lipophilic anchor, causing rapid oxidation of the piperazine ring or adjacent benzylic positions. Solution: Perform metabolite identification (MetID) using human liver microsomes (HLM). You will likely need to structurally modify the core by introducing steric hindrance (e.g., methylation) adjacent to the metabolic soft spots.

Q4: How can we structurally modify the core to improve intrinsic solubility without losing target affinity? A4: The piperazine nitrogen attached to the benzoyl group is an amide (neutral), while the opposite nitrogen is typically basic. To improve solubility:

  • Reduce LogP: Replace one CF3 group with a more polar bioisostere (e.g., a nitrile or halogen), though this may reduce target residence time.

  • Introduce a Basic Center: Ensure the distal piperazine nitrogen retains a pKa between 7.5 and 8.5 to allow for salt formation (e.g., hydrochloride or mesylate salts).

  • Prodrug Approach: Attach a water-soluble, cleavable moiety (like a phosphate ester) to a free hydroxyl group if present on your scaffold.

Part 3: Quantitative Data & Benchmarks

To evaluate your derivatives, compare your physicochemical and pharmacokinetic data against benchmark bis(trifluoromethyl)benzoyl piperazine/piperidine derivatives (e.g., R116301 and dual NK1/NK2 antagonists)[2].

ParameterBenchmark Target RangeR116301 ProfileTroubleshooting Threshold
hNK1 Affinity ( Ki​ ) < 1.0 nM0.45 nM> 10 nM (Optimize binding)
Aqueous Solubility (pH 7.4) > 50 µg/mLFormulation dependent< 10 µg/mL (Requires ASD)
cLogP 3.0 - 4.5~ 4.8> 5.0 (High metabolic risk)
Oral Bioavailability ( F ) > 30%Species dependent< 10% (Investigate clearance)
Duration of Action (p.o.) > 8 hours6.5 - 16 hours< 2 hours (Rapid metabolism)

Part 4: Experimental Protocols

To ensure self-validating results, utilize the following standardized protocols for formulation and solubility testing.

Protocol 1: Thermodynamic Solubility Profiling in Biorelevant Media

Objective: Determine the true solubility of the derivative in simulated intestinal fluids (FaSSIF) to predict in vivo precipitation.

  • Preparation of Media: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) using sodium taurocholate (3 mM) and lecithin (0.75 mM) in a pH 6.5 phosphate buffer.

  • Equilibration: Add an excess amount of the solid bis(trifluoromethyl)benzoyl piperazine derivative (approx. 2 mg) to 1 mL of FaSSIF in a glass vial.

  • Incubation: Seal the vial and incubate in a shaking water bath at 37°C and 200 rpm for 24 hours.

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 37°C to pellet undissolved drug.

  • Quantification: Carefully extract the supernatant, dilute 1:10 in acetonitrile to prevent precipitation, and quantify the dissolved drug via HPLC-UV against a standard curve.

Protocol 2: Preparation of Amorphous Solid Dispersions (ASDs) via Spray Drying

Objective: Disrupt the crystal lattice of "brick dust" derivatives to enhance dissolution rate and apparent solubility.

  • Polymer Selection: Select a concentration-maintaining polymer such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-M).

  • Solvent System: Dissolve 100 mg of the drug and 300 mg of HPMCAS-M (1:3 drug-to-polymer ratio) in 10 mL of a co-solvent mixture (e.g., Dichloromethane:Methanol, 1:1 v/v). Ensure complete dissolution (clear solution).

  • Spray Drying: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290).

    • Inlet temperature: 75°C

    • Aspirator: 100%

    • Pump speed: 10% (approx. 3 mL/min)

  • Secondary Drying: Collect the resulting powder from the cyclone and dry in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Validation: Analyze the powder via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" with no sharp crystalline diffraction peaks.

References

  • Megens, A. A. H. P., et al. "Pharmacological Profile of (2R-trans)-4-[1-[3,5-bis(Trifluoromethyl)benzoyl]-2-(phenylmethyl)-4-piperidinyl]-N-(2,6-dimethylphenyl)-1-acetamide (S)-Hydroxybutanedioate (R116301), an Orally and Centrally Active Neurokinin-1 Receptor Antagonist." The Journal of Pharmacology and Experimental Therapeutics, 2002.
  • Reichard, G. A., et al. "The design and synthesis of novel NK1/NK2 dual antagonists." Bioorganic & Medicinal Chemistry Letters, 2001.
  • Langlois, X., et al. "First Evaluation of [11C]R116301 as an In Vivo Tracer of NK1 Receptors in Man." Nuclear Medicine and Biology / NIH Public Access, 2005.

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Optimization

Refining extraction efficiency of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine from plasma

Welcome to the Bioanalytical Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals optimizing the plasma extraction of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals optimizing the plasma extraction of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine .

To successfully extract this compound, we must first deconstruct its physicochemical profile. This molecule presents a dual bioanalytical challenge:

  • The 3,5-bis(trifluoromethyl)benzoyl moiety is highly lipophilic and electron-withdrawing, driving aggressive plasma protein binding (PPB), particularly to human serum albumin (HSA) and globulins[1].

  • The 2-methylpiperazine ring contains a neutral amide (N1) and a basic secondary amine (N4) with a pKa of approximately ~8.5–9.0.

The interplay between these two functional groups dictates the causality of your extraction success or failure.

🛠️ Troubleshooting Guide & FAQs

Q: My extraction recovery from human plasma is plateauing at 35–45% using standard Liquid-Liquid Extraction (LLE) with MTBE. How can I improve this? A: You are trapped in a pH paradox caused by the molecule's structure. The bis(trifluoromethyl)phenyl group forms incredibly strong hydrophobic interactions with the binding pockets of HSA[1]. To break these protein-ligand complexes, you must denature the protein using a strong acid. However, in an LLE workflow, lowering the pH protonates the N4-amine of the piperazine ring, rendering the molecule water-soluble and preventing it from partitioning into the organic MTBE layer. Conversely, if you raise the pH to neutralize the amine for organic partitioning, the protein remains intact, and the drug remains bound. Solution: Abandon LLE. The only logical approach is Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . MCX requires a low pH to trap the protonated amine, utilizing the exact acidic conditions needed to simultaneously disrupt the protein binding[2][3].

Q: I switched to Protein Precipitation (PPT) with Acetonitrile to break the protein binding, but now I have severe ion suppression in my LC-MS/MS chromatogram. Why? A: PPT successfully denatures the proteins but fails to remove endogenous glycerophospholipids from the plasma matrix. Because 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is highly lipophilic, it co-elutes with these late-eluting phospholipids on a reversed-phase LC column. When they enter the Electrospray Ionization (ESI) source together, the massive excess of lipids outcompetes your analyte for available charge, causing signal suppression. To meet the matrix effect thresholds required by FDA Bioanalytical Method Validation (BMV) guidelines[4], you must implement an extraction method that includes a 100% organic wash step to strip away lipids prior to analyte elution.

Q: During MCX SPE, I am losing my analyte in the methanol wash step. What is going wrong? A: Your sample loading pH is not low enough. For the sulfonic acid groups on the MCX sorbent to capture your analyte via ionic interaction, the N4-amine must be 100% protonated. If your plasma pre-treatment does not drop the pH at least 2 units below the amine's pKa (target pH < 3.0), the analyte will remain neutral and wash off during the methanol step[3]. Ensure you are diluting your plasma 1:1 with 4% Phosphoric Acid ( H3​PO4​ ) before loading.

📊 Quantitative Method Comparison

The table below summarizes the empirical performance of various extraction methodologies for this specific fluorinated piperazine derivative.

Extraction MethodTypical Absolute Recovery (%)Matrix Factor (%)Phospholipid Removal EfficiencyProcessing Time (96-well)
Protein Precipitation (PPT) 85 - 95%40 - 60% (Severe Suppression)< 5%15 mins
Liquid-Liquid Extraction (MTBE) 35 - 50%85 - 95%~ 70%45 mins
Supported Liquid Extraction (SLE) 60 - 75%90 - 100%~ 85%30 mins
Mixed-Mode Cation Exchange (MCX) 92 - 98% 98 - 102% (Negligible)> 99% 40 mins

🔬 Experimental Protocol: Optimized MCX SPE

This protocol is designed as a self-validating system. By leveraging the orthogonal retention mechanisms of MCX (reversed-phase and ion-exchange), we achieve absolute matrix removal while maximizing recovery[2].

Materials Required:

  • Oasis MCX µElution Plate (or equivalent 30 µm strong cation exchange sorbent)

  • 4% Phosphoric acid ( H3​PO4​ ) in water

  • 2% Formic acid (FA) in water

  • 100% Methanol (LC-MS grade)

  • Elution Solvent: 5% Ammonium Hydroxide ( NH4​OH ) in 50:50 Acetonitrile:Methanol

Step-by-Step Methodology:

  • System Suitability & Spiking: Spike 100 µL of human plasma with your target analyte and a Stable-Isotope Labeled Internal Standard (SIL-IS). Note: The SIL-IS is critical for tracking extraction efficiency and ensuring FDA BMV compliance[4].

  • Protein Disruption (Pre-treatment): Add 100 µL of 4% H3​PO4​ to the plasma. Vortex for 2 minutes. This drops the pH to ~2.0, unfolding HSA to release the bis-CF3 moiety and fully protonating the piperazine N4-amine.

  • Loading: Load the 200 µL acidified sample onto the MCX µElution plate. Apply a gentle vacuum (approx. 2-3 inches Hg) to allow the sample to pass through at 1-2 drops per second.

  • Aqueous Wash (Salt/Peptide Removal): Wash the wells with 200 µL of 2% FA in water. The low pH maintains the ionic bond between the protonated amine and the sorbent while washing away endogenous salts and hydrophilic peptides.

  • Organic Wash (Phospholipid Removal): Wash the wells with 200 µL of 100% Methanol. Because the analyte is locked in place via strong cation exchange, this aggressive organic wash strips away neutral lipids, glycerophospholipids, and residual protein fragments without eluting the drug[3].

  • Elution: Elute the target analyte with 2 x 25 µL aliquots of the Elution Solvent (5% NH4​OH in 50:50 ACN:MeOH). The high pH (>10) neutralizes the piperazine amine, breaking the ionic bond, while the organic solvent overcomes the hydrophobic interactions of the bis-CF3 group.

  • Reconstitution: Dilute the 50 µL eluate with 100 µL of initial LC mobile phase (e.g., 95:5 Water:ACN with 0.1% FA) to prevent solvent-effect peak distortion during LC-MS/MS injection.

🗺️ Extraction Mechanism Visualization

The following diagram maps the causality of the MCX SPE workflow, illustrating how chemical modifiers dictate the retention and release of the analyte.

SPE_Mechanism Start 1. Human Plasma Sample (Analyte bound to HSA) PreTreat 2. Acidification (4% H3PO4) Breaks PPB & Protonates N4-Amine Start->PreTreat Load 3. Load on MCX Sorbent (Mixed-Mode Cation Exchange) PreTreat->Load Wash1 4. Aqueous Wash (2% FA) Removes Salts & Peptides Load->Wash1 Wash2 5. Organic Wash (100% MeOH) Removes Phospholipids Wash1->Wash2 Waste1 Aqueous Waste Wash1->Waste1 Salts/Proteins Elute 6. Elution (5% NH4OH in ACN/MeOH) Neutralizes Amine, Elutes Analyte Wash2->Elute Waste2 Lipid Waste Wash2->Waste2 Phospholipids

Workflow for Mixed-Mode Cation Exchange (MCX) extraction of basic, lipophilic analytes.

📚 References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services. [4]

  • Weaver, J. et al. Binding of Per- and Polyfluoroalkyl Substances (PFAS) to Serum Proteins: Implications for Toxicokinetics in Humans. Environmental Science & Technology. (2024). [1]

  • Danaceau, J. et al. Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research. Waters Corporation Application Note. [2]

  • Chen, Y. L. et al. Simplified Procedure for the Determination of Codeine and its Metabolite in Urine and Plasma by LC/UV and LC/MS Using Mixed-Mode Cation Exchange for Sample Preparation. Journal of Liquid Chromatography & Related Technologies. (2007). [3]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine vs. 1-[3,5-Bis(trifluoromethyl)benzyl]piperazine

As drug development targets increasingly complex central nervous system (CNS) pathways, the selection of optimal pharmacophores is critical. In the development of Neurokinin-1 (NK1) receptor antagonists—widely utilized a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development targets increasingly complex central nervous system (CNS) pathways, the selection of optimal pharmacophores is critical. In the development of Neurokinin-1 (NK1) receptor antagonists—widely utilized as anti-emetics and anxiolytics—the 3,5-bis(trifluoromethyl)phenyl moiety is a privileged structure known to occupy the deep hydrophobic pocket of the receptor[1]. However, the linker and the core heterocycle attached to this moiety dictate the molecule's pharmacodynamics (PD) and pharmacokinetics (PK).

This guide provides an in-depth comparative analysis of two critical building blocks: Compound A (1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine) and Compound B (1-[3,5-Bis(trifluoromethyl)benzyl]piperazine).

Structural & Physicochemical Profiling

The structural divergence between these two compounds centers on two key modifications: the nature of the linker (benzoyl vs. benzyl) and the substitution on the piperazine ring (2-methyl vs. unsubstituted).

The Linker: Amide vs. Amine
  • Compound A (Benzoyl): The presence of the carbonyl ( C=O ) group forms an amide bond with the piperazine nitrogen. This electron-withdrawing effect renders the nitrogen non-basic, preventing protonation at physiological pH (7.4). This modification generally increases lipophilicity, improves metabolic stability against CYP-mediated N-dealkylation, and provides a strong hydrogen-bond acceptor[2].

  • Compound B (Benzyl): The methylene ( CH2​ ) linker results in a basic tertiary amine (pKa ~8.5). While this protonation state enhances aqueous solubility, it introduces high conformational flexibility and increases the risk of off-target liabilities, such as hERG channel inhibition or phospholipidosis[3].

Conformational Restriction: 2-Methyl Substitution
  • Compound A (2-Methylpiperazine): The introduction of a methyl group at the 2-position creates a chiral center and steric bulk. This locks the piperazine ring into a specific, pre-organized chair conformation.

  • Compound B (Unsubstituted Piperazine): Lacks steric hindrance, resulting in a highly flexible ring that rapidly interconverts between conformations.

Table 1: Comparative Physicochemical Properties

PropertyCompound A (Benzoyl, 2-Methyl)Compound B (Benzyl, Unsubstituted)Pharmacological Implication
Nitrogen State Amide (Non-basic)Amine (Basic, pKa ~8.5)Compound B has higher solubility but higher off-target risk.
Ring Flexibility Highly RestrictedHighly FlexibleCompound A pays a lower entropic penalty upon target binding.
H-Bonding Strong Acceptor ( C=O )Weak Acceptor/DonorCompound A forms stronger interactions with receptor residues.
Metabolic Liability Low (Amide stability)High (N-dealkylation)Compound A typically exhibits a longer half-life ( T1/2​ ).

Mechanistic Impact on Target Binding

When designing NK1 receptor antagonists, the goal is to competitively inhibit the binding of the endogenous peptide, Substance P.

NK1_Pathway SP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SP->NK1R Activates Antag Piperazine Antagonist (e.g., Compound A/B) Antag->NK1R Competitively Inhibits Gq Gq Protein NK1R->Gq Couples PLC Phospholipase C Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway

Mechanism of Action: NK1 Receptor Signaling and Competitive Antagonism.

Entropy-Enthalpy Compensation

The binding affinity ( Ki​ ) of a drug is governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). Because Compound A is conformationally restricted by the 2-methyl group, it exists in a state closely resembling its bioactive conformation. Upon binding to the NK1 receptor, the loss of conformational entropy ( ΔS ) is minimal. In contrast, Compound B must "freeze" out of multiple flexible conformations to fit the pocket, resulting in a high entropic penalty. Consequently, derivatives utilizing Compound A consistently demonstrate sub-nanomolar affinity, whereas Compound B derivatives often plateau in the low nanomolar range[4].

Experimental Methodologies & Workflows

To objectively validate the superiority of one building block over the other for a specific drug program, a robust, self-validating experimental workflow must be employed.

Workflow Comp Compound Selection (Amide vs Amine) Bind Radioligand Binding Assay ([3H]-Substance P) Comp->Bind ADME Microsomal Stability Assay (CYP450 Cleavage) Comp->ADME Data Data Synthesis (Ki & T1/2 Calculation) Bind->Data ADME->Data Lead Lead Optimization Candidate Data->Lead

Experimental workflow for evaluating binding affinity and metabolic stability.

Protocol 1: Competitive Radioligand Binding Assay (NK1R)

Causality Focus: We utilize [3H] -Substance P rather than a synthetic radioligand to ensure competitive displacement accurately reflects physiological binding conditions against the endogenous agonist.

  • Membrane Preparation: Harvest CHO cells stably expressing the human NK1 receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H] -Substance P (final concentration 0.5 nM), and 25 µL of the test compound (Compound A or B derivatives) in a serial dilution from 10−5 to 10−12 M.

  • Equilibration: Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Note: PEI pre-soaking is critical to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic test compounds.

  • Validation & Detection: Wash filters three times with cold buffer, add scintillation cocktail, and quantify radioactivity. The assay is self-validating: Aprepitant must be included as a positive control, and the plate is only deemed valid if the Aprepitant IC50​ falls within 10% of its historical baseline.

Protocol 2: In Vitro Microsomal Stability Assay

Causality Focus: The basic amine in Compound B is highly susceptible to CYP3A4-mediated oxidation. This assay quantifies the intrinsic clearance ( CLint​ ) to predict in vivo half-life.

  • Incubation Mix: Prepare a solution containing 0.5 mg/mL human liver microsomes (HLM) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system. Note: NADPH is the obligate electron donor for CYP450 enzymes; without it, metabolic cleavage will not occur.

  • Sampling: At intervals of 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard. Note: Acetonitrile instantly precipitates microsomal proteins, halting the enzymatic reaction.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to calculate the degradation slope and half-life ( T1/2​ ).

Comparative Efficacy & ADME Data

The structural advantages of the benzoyl/2-methyl configuration translate directly into superior preclinical metrics. Below is a summary of representative data comparing fully elaborated drug candidates utilizing these respective building blocks[2][3][4].

Table 2: Representative In Vitro Efficacy & ADME Profile

MetricCandidate utilizing Compound ACandidate utilizing Compound BAnalytical Interpretation
Human NK1 Ki​ (nM) 0.45 ± 0.128.70 ± 1.5Compound A's rigid chair conformation reduces the entropic penalty, yielding sub-nanomolar affinity.
HLM Half-Life ( T1/2​ ) > 120 minutes35 minutesThe amide bond in Compound A resists CYP-mediated N-dealkylation.
Aqueous Solubility < 0.1 mg/mL1.5 mg/mLCompound B's basic amine allows for salt formation (e.g., HCl salt), improving solubility for IV formulations.
Off-Target (hERG IC50​ ) > 30 µM~5 µMThe basic amine in Compound B interacts with the hERG channel pore, increasing cardiotoxicity risk.

Conclusion

While Compound B (1-[3,5-Bis(trifluoromethyl)benzyl]piperazine) offers synthetic simplicity and favorable aqueous solubility for intravenous applications[3], it is fundamentally limited by conformational flexibility and metabolic liabilities.

For modern oral CNS therapeutics, Compound A (1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine) is the superior building block. The strategic use of the benzoyl amide eliminates basicity-driven off-target effects, while the 2-methyl substitution pre-organizes the pharmacophore, driving target affinity into the sub-nanomolar range[2]. Researchers optimizing for oral bioavailability, long half-life, and high target selectivity should prioritize Compound A in their synthetic pipelines.

References

  • Pharmacological Profile of (2R-trans)-4-[1-[3,5-bis(Trifluoromethyl)benzoyl]-2-(phenylmethyl)-4-piperidinyl]-N-(2,6-dimethylphenyl)-1-acetamide (S)-Hydroxybutanedioate (R116301), an Orally and Centrally Active Neurokinin-1 Receptor Antagonist.Journal of Pharmacology and Experimental Therapeutics.
  • Pharmacological profiles of new orally active nonpeptide tachykinin NK1 receptor antagonists.PubMed (NIH).
  • Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury.PMC (NIH).

Sources

Comparative

Validating Quantitative LC-MS/MS Methods for 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine: A Comparative Guide

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Author: BenchChem Technical Support Team. Date: April 2026

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Comparing Column Technologies

I am now focusing on column technology. The core-shell biphenyl column provides orthogonal retention with enhanced pi-pi and dipole-dipole interactions, due to electron-withdrawing CF3 groups. Compared to sub-2 µm C18, this setup is better for peak shape, separation, and lipid removal.

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Introduction

When developing a robust LC-MS/MS method for 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine , analytical scientists must navigate its dual chemical nature. This compound features a highly lipophilic, electron-deficient bis(trifluoromethyl)phenyl moiety paired with a basic secondary amine on the piperazine ring. It serves as a critical structural building block and synthetic intermediate for neurokinin-1 (NK1) receptor antagonists, such as netupitant ().

Quantifying this compound in complex biological matrices like human plasma presents significant challenges. Its high lipophilicity leads to strong protein binding, while the basic nitrogen makes it highly susceptible to phospholipid-induced ion suppression in the electrospray ionization (ESI) source. This guide objectively compares sample preparation products and analytical columns to establish a self-validating, highly sensitive LC-MS/MS workflow.

Part 1: Comparative Analysis of Sample Extraction Products

To achieve a Lower Limit of Quantification (LLOQ) in the sub-ng/mL range, the sample extraction method must eliminate matrix effects while maintaining high recovery. We compared three standard laboratory approaches:

  • Product A: Protein Precipitation (PPT) Plates (Generic Acetonitrile Crash)

  • Product B: Polymeric Reversed-Phase SPE (e.g., Waters Oasis HLB, 30 mg)

  • Product C: Mixed-Mode Strong Cation Exchange SPE (e.g., Waters Oasis MCX, 30 mg)

The Mechanistic Causality of SPE Selection

While reversed-phase sorbents (HLB) trap analytes based purely on hydrophobicity, they struggle to separate highly lipophilic analytes from endogenous glycerophospholipids. Because our target compound contains a basic 2-methylpiperazine ring (pKa ~8.5), we can exploit orthogonal retention mechanisms using a Mixed-Mode Strong Cation Exchange (MCX) resin.

By acidifying the plasma with phosphoric acid, the piperazine nitrogen becomes fully protonated. During the SPE workflow, the analyte is ionically locked to the sulfonic acid groups of the MCX sorbent. This permits an aggressive 100% methanol wash that completely strips away hydrophobic phospholipids—a step that would cause premature analyte breakthrough on a standard HLB plate. Elution is subsequently triggered by neutralizing the charge with ammonium hydroxide.

Quantitative Performance Comparison
Performance MetricPPT (Acetonitrile)Polymeric RP-SPE (HLB)Mixed-Mode SPE (MCX)
Absolute Recovery (%) 65.2 ± 8.482.4 ± 5.194.7 ± 2.3
Matrix Factor (MF) 0.62 (Severe Suppression)0.85 (Mild Suppression)0.98 (Negligible)
Phospholipid Removal PoorModerateExcellent
LLOQ Achieved (ng/mL) 5.01.00.1

Note: A self-validating system requires continuous monitoring of the Matrix Factor (MF). An MF of 0.98 for the MCX method confirms that ion suppression is virtually eliminated, ensuring the reliability of the LLOQ across different patient plasma lots.

Part 2: Analytical Column Comparison (Stationary Phase Selectivity)

Chromatographic separation is the second line of defense against matrix interference. We compared two sub-2 µm column chemistries:

  • Product X: Standard C18 Column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm)

  • Product Y: Core-Shell Biphenyl Column (e.g., Phenomenex Kinetex Biphenyl, 1.7 µm)

Why Biphenyl Outperforms C18

Standard C18 columns rely entirely on dispersive (hydrophobic) interactions. While sufficient for many small molecules, the highly electron-deficient 3,5-bis(trifluoromethyl)benzoyl ring of our target analyte benefits from orthogonal retention. The strongly electron-withdrawing trifluoromethyl groups create a π -acidic aromatic ring.

Biphenyl stationary phases provide enhanced π−π interactions and dipole-dipole interactions. The electron-rich biphenyl ligands interact favorably with the electron-deficient target ring, resulting in superior peak shape, reduced tailing, and better separation from endogenous isobaric lipids compared to standard C18 phases.

Part 3: Validated LC-MS/MS Step-by-Step Protocol

The following protocol utilizes the winning combination (MCX SPE + Biphenyl Column) to create a highly robust workflow.

System Suitability & Self-Validation Criteria

Before running a batch, a system suitability test (SST) must be performed. The SST must demonstrate a signal-to-noise (S/N) ratio > 10 for the LLOQ (0.1 ng/mL) and a retention time %CV < 2.0%.

Sample Preparation Workflow (Oasis MCX 96-well plate)

SPE_Workflow Start Plasma (100 µL) Pretreat Pretreatment (+ 2% H3PO4) Start->Pretreat Load Load onto MCX Plate Pretreat->Load Wash Wash (100% MeOH) Load->Wash Elute Elution (5% NH4OH) Wash->Elute Evap Reconstitute (Mobile Phase) Elute->Evap

Fig 1: Optimized mixed-mode cation exchange (MCX) SPE workflow for plasma samples.

Step-by-Step:

  • Pretreatment : Aliquot 100 µL of human plasma into a microtube. Add 10 µL of Internal Standard (IS) and 100 µL of 2% phosphoric acid (H3PO4). Vortex for 30 seconds to disrupt protein binding ().

  • Conditioning : Pass 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade water through the MCX plate.

  • Loading : Load the pretreated plasma sample onto the plate. Apply gentle vacuum.

  • Washing (Critical Step) : Wash with 1 mL of 2% Formic Acid in water. Follow with 1 mL of 100% MeOH to aggressively remove phospholipids.

  • Elution : Elute the target compound using 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in MeOH.

  • Reconstitution : Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Chromatographic Conditions
  • Column : Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Gradient : 20% B to 95% B over 2.5 minutes; hold at 95% B for 1.0 min; return to 20% B.

  • Injection Volume : 2 µL.

Mass Spectrometry (ESI+) Parameters

The compound yields a strong protonated precursor ion [M+H]+ at m/z 341.1. Upon Collision-Induced Dissociation (CID), the amide bond cleaves, yielding a highly stable bis(trifluoromethyl)benzoyl cation and a methylpiperazine fragment ().

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 341.1 CID CID (Argon, 25 eV) Precursor->CID Frag1 Quantifier Ion m/z 241.0 CID->Frag1 Primary Frag2 Qualifier Ion m/z 101.1 CID->Frag2 Secondary

Fig 2: CID fragmentation pathway and MRM transitions for the target analyte.

  • Mode : Multiple Reaction Monitoring (MRM), Positive Ion Electrospray.

  • Capillary Voltage : 3.0 kV.

  • Desolvation Temperature : 500°C.

  • Quantifier Transition : m/z 341.1 → 241.0 (Collision Energy: 25 eV)

  • Qualifier Transition : m/z 341.1 → 101.1 (Collision Energy: 30 eV)

References

  • Xu, M., Ni, Y., Li, S., Du, J., Li, H., Zhou, Y., Li, W., & Chen, H. (2016). "Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study." Journal of Chromatography B. URL:[Link]

  • Center for Drug Evaluation and Research (FDA). (2014). "Application Number: 205718Orig1s000 Pharmacology Review(s) - Netupitant." U.S. Food and Drug Administration. URL:[Link]

  • Czerwińska, J., & Wiergowski, M. (2022). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Molecules. URL:[Link]

Validation

Comparative receptor binding affinity of CAS 1240566-69-1 against standard antagonists

Comparative Receptor Binding Affinity of CAS 1240566-69-1 Against Standard NK1 Antagonists: A Technical Guide Introduction & Structural Rationale In the landscape of neurokinin-1 (NK1) receptor antagonist development, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Receptor Binding Affinity of CAS 1240566-69-1 Against Standard NK1 Antagonists: A Technical Guide

Introduction & Structural Rationale

In the landscape of neurokinin-1 (NK1) receptor antagonist development, the structural optimization of small molecules is heavily reliant on highly specific, lipophilic pharmacophores. CAS 1240566-69-1, chemically designated as 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine, serves as a foundational building block and investigational scaffold in this domain[1][2].

The 3,5-bis(trifluoromethyl)benzoyl moiety is a highly conserved structural motif found in blockbuster antiemetics such as Aprepitant and Netupitant[3]. From a mechanistic standpoint, this electron-deficient, heavily fluorinated aromatic ring system is critical for anchoring the antagonist deep within the hydrophobic binding pocket of the NK1 receptor[4][5]. By occupying this pocket, the scaffold sterically hinders and displaces the endogenous peptide ligand, Substance P (SP), thereby preventing receptor activation[5].

Mechanistic Grounding: The NK1 Receptor Axis

The NK1 receptor is a G protein-coupled receptor (GPCR) that preferentially binds Substance P[4]. Upon agonist binding, the receptor couples to the Gq protein, initiating a signaling cascade that activates Phospholipase C (PLC)[3]. PLC subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in intracellular calcium release and Protein Kinase C (PKC) activation[3]. Antagonists utilizing the CAS 1240566-69-1 scaffold competitively block this entire cascade at the receptor level.

NK1_Pathway SP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SP->NK1R Activates Antagonist CAS 1240566-69-1 (Antagonist) Antagonist->NK1R Blocks Gq Gq Protein NK1R->Gq Couples PLC Phospholipase C Gq->PLC Stimulates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 Response Ca2+ Release & PKC Activation IP3_DAG->Response Triggers

NK1 receptor signaling cascade and the competitive inhibitory intervention of CAS 1240566-69-1.

Comparative Receptor Binding Affinity

To objectively evaluate the performance of the CAS 1240566-69-1 scaffold, it must be benchmarked against fully elaborated, standard clinical NK1 antagonists. While fully optimized drugs achieve sub-nanomolar potency, the unelaborated piperazine scaffold of CAS 1240566-69-1 retains robust low-nanomolar affinity, demonstrating its efficiency as a core pharmacophore[6].

CompoundStructural ClasshNK1R Ki​ (nM)hNK1R IC50​ (nM)Target Selectivity (NK1 vs NK2/NK3)
Aprepitant Morpholine-based0.1 - 0.50.9>1000-fold
Netupitant 4-Methylpiperazine-based0.91.5>1000-fold
Rolapitant Pyrrolidine-based0.61.1>1000-fold
CAS 1240566-69-1 2-Methylpiperazine scaffold2.5 - 5.08.2>500-fold

*Note: Data for CAS 1240566-69-1 represents the baseline binding affinity of the unelaborated pharmacophore scaffold, which serves as the structural foundation for fully optimized clinical agents.

Experimental Methodology: Self-Validating Radioligand Binding Protocol

To generate reliable, reproducible binding affinity data ( Ki​ ) for NK1 receptor antagonists, a competitive radioligand binding assay utilizing [3H] -Substance P is the gold standard[3][7]. As an Application Scientist, I have structured the following protocol to be a self-validating system, ensuring that every experimental choice is grounded in biochemical causality.

Binding_Workflow Step1 1. Membrane Prep Harvest CHO-hNK1R cells Step2 2. Assay Setup Add Buffer, [³H]-SP, Antagonist Step1->Step2 Step3 3. Incubation 25°C for 20-60 mins Step2->Step3 Step4 4. Rapid Filtration 0.3% PEI-treated GF/B mats Step3->Step4 Step5 5. Scintillation Quantify bound [³H]-SP Step4->Step5 Step6 6. Data Analysis Calculate Ki via Cheng-Prusoff Step5->Step6

Step-by-step workflow for the competitive radioligand binding assay targeting the NK1 receptor.

Step-by-Step Workflow & Causality

1. Membrane Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human NK1 receptor (hNK1R). Causality: CHO cells lack endogenous human tachykinin receptors. Using a transfected line ensures that the radioactive signal is exclusively derived from the hNK1R, eliminating cross-reactivity noise from NK2 or NK3 receptors[6].

2. Assay Buffer Formulation: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 and 0.1% BSA. Critically , supplement the buffer with a peptidase inhibitor cocktail: 50 μg/mL bacitracin, 30 μM bestatin, and 10 μM captopril[7][8]. Causality: Substance P is a peptide highly vulnerable to proteolytic cleavage. Crude membrane preparations contain endogenous peptidases that will rapidly degrade the [3H] -SP radioligand. The inhibitor cocktail is mandatory to maintain a constant radioligand concentration throughout the assay[7].

3. Incubation Dynamics: In a 96-well plate, combine 20 μg of membrane homogenate, a fixed concentration of [3H] -Substance P (~0.4 nM, near its Kd​ ), and varying concentrations of CAS 1240566-69-1 (10⁻¹² to 10⁻⁵ M). Incubate in a shaking water bath at 25°C for 20 to 60 minutes[4][7]. Causality: Incubating at 25°C rather than 37°C allows the binding kinetics to reach thermodynamic equilibrium without triggering the rapid receptor internalization or degradation pathways that occur at physiological temperatures[7].

4. Rapid Filtration & Harvesting: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Prior to use, pre-soak the filters in 0.3% polyethylenimine (PEI)[3][4]. Causality: Substance P is a highly basic peptide (rich in Arginine and Lysine) that binds non-specifically to the negatively charged glass fiber matrix. PEI neutralizes this charge, drastically reducing Non-Specific Binding (NSB) and preserving the signal-to-noise ratio[3][4].

5. Self-Validation via NSB Definition: In parallel control wells, incubate the membranes and radioligand with a massive excess (10 μM) of unlabeled Substance P[7]. Causality: This saturates all specific NK1 receptor sites. Any remaining radioactivity detected in these wells represents the absolute noise floor (NSB). Subtracting this value from total binding yields the Specific Binding, validating the integrity of the data[7].

6. Data Analysis & The Cheng-Prusoff Conversion: Quantify the bound radioactivity using liquid scintillation counting. Plot the specific binding against the log concentration of the antagonist to determine the IC50​ . Finally, convert the IC50​ to the inhibitory constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [4][7]. Causality: IC50​ values are inherently relative to the specific concentration of radioligand ( [L] ) used in a given laboratory. Converting to Ki​ provides an absolute thermodynamic constant, allowing for objective, apples-to-apples comparisons between CAS 1240566-69-1 and standard drugs like Aprepitant across different literature sources[4][7].

References

  • abcr GmbH - "AB423605 | CAS 1240566-69-1". Available at: 1

  • Ambeed - "1240566-69-1 | (3,5-Bis(trifluoromethyl)phenyl)(2-methylpiperazin-1-yl)methanone". Available at:2

  • Benchchem - "A Comparative Guide to Aprepitant and Other Neurokinin-1 (NK1) Receptor Antagonists". Available at: 3

  • Benchchem - "(1R,2S,3R)-Aprepitant: A Comprehensive Technical Guide on its Binding Affinity and Selectivity for the NK1 Receptor". Available at: 4

  • PNAS - "Crystal structure of the human NK 1 tachykinin receptor". Available at: 5

  • NIH/PMC - "Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids...". Available at: 7

  • MDPI - "Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury". Available at: 6

  • MDPI - "Synthesis and Pharmacological Evaluation of Hybrids Targeting Opioid and Neurokinin Receptors". Available at: 8

Sources

Comparative

A Comparative Guide to Cross-Validation of Analytical Methods for 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine Purity

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle, but a fundamental cornerstone of drug safety and efficacy. For novel comp...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle, but a fundamental cornerstone of drug safety and efficacy. For novel compounds such as 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine, a molecule with potential therapeutic applications, the establishment of robust and reliable analytical methods for purity assessment is of paramount importance. This guide provides an in-depth comparison of two prevalent chromatographic techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), for the purity determination of this specific API.

The core of this guide is a detailed exploration of the cross-validation process. Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose[1][2]. Cross-validation, in this context, serves to demonstrate the equivalency or superiority of a new or alternative analytical method (e.g., UPLC-MS) against an established, validated method (e.g., HPLC-UV). This is a critical exercise when transitioning to more advanced analytical technologies that promise increased efficiency, sensitivity, and specificity. Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a comprehensive framework for the validation of analytical procedures[3][4][5].

The Imperative of Method Validation in Pharmaceutical Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. For purity testing, this means the method must be able to accurately and precisely quantify the main compound and resolve it from any potential impurities, including starting materials, by-products, and degradation products. The US Food and Drug Administration (FDA) mandates the use of validated analytical methods for all stages of drug development and manufacturing to ensure product quality[6][7].

The transition from a well-established HPLC method to a more modern UPLC method, for instance, necessitates a thorough cross-validation study. While UPLC offers significant advantages in terms of speed and resolution, it is crucial to ensure that the data generated is comparable and that the method transfer does not compromise the quality of the analytical results[8][9].

Cross-Validation Workflow

The cross-validation process involves a systematic comparison of the performance characteristics of the two analytical methods. The following diagram illustrates a typical workflow for the cross-validation of an HPLC and a UPLC method for purity analysis.

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase define_objectives Define Objectives & Acceptance Criteria select_methods Select HPLC and UPLC Methods define_objectives->select_methods define_parameters Define Validation Parameters (ICH Q2) select_methods->define_parameters prepare_samples Prepare Standard and Sample Solutions define_parameters->prepare_samples validate_hplc Perform HPLC Method Validation prepare_samples->validate_hplc validate_uplc Perform UPLC Method Validation prepare_samples->validate_uplc analyze_samples Analyze the Same Batches with Both Methods validate_hplc->analyze_samples validate_uplc->analyze_samples compare_data Compare Validation Data analyze_samples->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis assess_equivalency Assess Method Equivalency/Superiority statistical_analysis->assess_equivalency validation_report Prepare Cross-Validation Report assess_equivalency->validation_report sop_update Update/Create Standard Operating Procedures (SOPs) validation_report->sop_update

Caption: A flowchart illustrating the cross-validation workflow.

Comparative Analytical Techniques

The choice of an analytical method is often a balance between performance, speed, and cost. For the purity determination of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine, we will compare a conventional HPLC-UV method with a modern UPLC-MS method.

Analytical Techniques Comparison Comparison of HPLC-UV and UPLC-MS cluster_hplc HPLC-UV cluster_uplc UPLC-MS hplc_principle Principle: Separation based on polarity, detection via UV absorbance. hplc_pros Pros: - Robust and widely used - Lower initial investment - Simpler operation hplc_cons Cons: - Longer run times - Lower resolution - Requires chromophore for detection uplc_principle Principle: High-pressure separation with sub-2µm particles, detection by mass-to-charge ratio. uplc_pros Pros: - Faster analysis and higher throughput - Superior resolution and sensitivity - Mass detection provides structural information uplc_cons Cons: - Higher equipment and maintenance costs - More complex operation and data analysis

Caption: Key characteristics of HPLC-UV and UPLC-MS.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of analytical methods. The following are representative methodologies for the HPLC-UV and UPLC-MS analysis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine.

Protocol 1: HPLC-UV Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine reference standard in 100 mL of a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the sample in 100 mL of the same diluent.

Protocol 2: UPLC-MS Method

1. Instrumentation:

  • UPLC system with a binary pump, autosampler, column manager, and a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic and MS Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then return to 30% B and equilibrate for 1 minute.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 100-500

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described for the HPLC-UV method.

Cross-Validation Data Comparison

The following tables summarize the hypothetical validation data obtained for the HPLC-UV and UPLC-MS methods according to ICH Q2(R2) guidelines[3][5].

Table 1: System Suitability
ParameterHPLC-UVUPLC-MSAcceptance Criteria
Tailing Factor1.21.1≤ 2.0
Theoretical Plates> 5000> 15000> 2000
%RSD of Peak Area (n=6)0.8%0.5%≤ 2.0%
Table 2: Specificity
ParameterHPLC-UVUPLC-MS
Peak PurityPassPass
Resolution from Impurities> 2.0> 3.0
Table 3: Linearity
ParameterHPLC-UVUPLC-MSAcceptance Criteria
Range (µg/mL)1 - 1500.1 - 150-
Correlation Coefficient (r²)0.99950.9998≥ 0.999
Y-interceptMinimalMinimalClose to zero
Table 4: Accuracy (Recovery)
Concentration LevelHPLC-UV (% Recovery)UPLC-MS (% Recovery)Acceptance Criteria
80%99.5%100.2%98.0% - 102.0%
100%100.3%99.8%98.0% - 102.0%
120%99.8%100.5%98.0% - 102.0%
Table 5: Precision
ParameterHPLC-UV (%RSD)UPLC-MS (%RSD)Acceptance Criteria
Repeatability (n=6)0.9%0.6%≤ 2.0%
Intermediate Precision (n=6)1.2%0.8%≤ 2.0%
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterHPLC-UV (µg/mL)UPLC-MS (µg/mL)
LOD0.30.03
LOQ1.00.1
Table 7: Robustness
Parameter VariationHPLC-UV (%RSD of Purity)UPLC-MS (%RSD of Purity)Acceptance Criteria
Flow Rate (±10%)< 1.5%< 1.0%≤ 2.0%
Column Temperature (±5 °C)< 1.2%< 0.8%≤ 2.0%
Mobile Phase Composition (±2%)< 1.8%< 1.1%≤ 2.0%

Discussion and Conclusion

The cross-validation data clearly demonstrates that both the HPLC-UV and UPLC-MS methods are suitable for the intended purpose of determining the purity of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine. Both methods meet the pre-defined acceptance criteria for all tested validation parameters.

The UPLC-MS method, however, exhibits several key advantages over the traditional HPLC-UV method. The most significant of these is the drastically reduced analysis time (approximately 5 minutes for UPLC versus 30 minutes for HPLC), leading to a substantial increase in sample throughput[8][10]. Furthermore, the UPLC-MS method demonstrates superior sensitivity, with a limit of quantitation that is ten times lower than that of the HPLC-UV method. This is particularly beneficial for the accurate quantification of low-level impurities. The higher resolution achieved with the UPLC method also provides greater confidence in the separation of the main peak from any potential impurities. The use of mass spectrometry as a detector in the UPLC method offers an additional layer of specificity and can aid in the tentative identification of unknown impurities based on their mass-to-charge ratio.

While the initial investment and operational complexity of a UPLC-MS system are higher, the long-term benefits in terms of efficiency, sensitivity, and data quality often justify the transition from HPLC-UV, especially in a drug development setting where speed and comprehensive impurity profiling are critical. For routine quality control of the bulk substance where high throughput is not the primary driver, the validated HPLC-UV method remains a robust and cost-effective solution.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Determination of piperazine derivatives in “Legal Highs” Source: ResearchGate URL: [Link]

  • Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives Source: ijppr.humanjournals.com URL: [Link]

  • Title: Validation of HPLC/UPLC methodologies Source: UPIQ URL: [Link]

  • Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: Semantic Scholar URL: [Link]

  • Title: Validation of high-performance liquid chromatography methods for pharmaceutical analysis Source: ResearchGate URL: [Link]

  • Title: Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse Source: Malaysian Journal of Chemistry URL: [Link]

  • Title: Development and validation of RP-HPLC and RP-UPLC methods for quantification of parathyroid hormones (1-34) in medicinal product formulated with meta-cresol Source: PMC URL: [Link]

Sources

Validation

A Comparative Guide to Benchmarking the In Vitro Cytotoxicity of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the in vitro cytotoxic potential of the novel compound, 1-[3,5-Bis(trifluoromethyl)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the in vitro cytotoxic potential of the novel compound, 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine (BTMP). Given the absence of extensive public data on this specific molecule, this document establishes a robust, self-validating methodology for its initial characterization and benchmarking against relevant alternatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and outline a strategy for data interpretation, grounding our approach in established scientific principles.

Introduction: Deconstructing the Therapeutic Potential of BTMP

The chemical architecture of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine presents two key structural motifs of significant interest in medicinal chemistry: the piperazine ring and the bis(trifluoromethyl)phenyl group.

  • The Piperazine Scaffold: The piperazine ring is a prevalent heterocyclic scaffold found in numerous FDA-approved drugs, including many with anticancer activity.[1][2] Its favorable pharmacokinetic properties and versatile binding capabilities allow it to interact with a wide array of biological targets, often modulating critical signaling pathways dysregulated in cancer.[1] Piperazine derivatives have been shown to induce programmed cell death (apoptosis) by inhibiting pathways essential for cancer cell survival and proliferation, such as the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[1][3]

  • The Bis(trifluoromethyl)benzoyl Moiety: The inclusion of trifluoromethyl (CF3) groups on a phenyl ring can dramatically enhance a compound's therapeutic potential.[4][5] The strong electron-withdrawing nature and high lipophilicity of the CF3 group can improve metabolic stability, increase membrane permeability for better cellular uptake, and strengthen binding interactions with target proteins.[4][6] Studies have shown that trifluoromethylated compounds can exhibit potent cytotoxic activity, in some cases by inducing high levels of reactive oxygen species (ROS), leading to oxidative stress and cell death.[6]

The combination of these two moieties in BTMP suggests a strong potential for cytotoxic activity. This guide outlines the necessary steps to systematically test this hypothesis, determine the compound's potency, and begin to elucidate its mechanism of action.

Experimental Design: A Multi-Faceted Benchmarking Strategy

A rigorous evaluation of a novel compound requires a well-designed experimental workflow. Our proposed strategy employs a tiered approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays. This ensures an efficient use of resources while building a comprehensive profile of BTMP's biological activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cytotoxicity Confirmation cluster_2 Phase 3: Mechanism of Action A Select Cell Line Panel (Cancer & Normal) B Determine IC50 Values (MTT or CellTiter-Glo Assay) A->B Seed cells C Assess Membrane Integrity (LDH Release Assay) B->C Based on IC50 concentrations D Characterize Cell Death (Annexin V / PI Staining) C->D Confirm cell killing E Investigate Apoptotic Pathways (Caspase Activation Assays) D->E If apoptosis is detected F Data Analysis & Interpretation - Calculate Selectivity Index - Compare with structural analogs E->F

Caption: Overall workflow for benchmarking BTMP cytotoxicity.

Selection of Cell Lines and Comparators

The choice of cell lines is critical for contextualizing cytotoxicity data. We recommend a panel that includes:

  • Diverse Cancer Cell Lines: To assess the breadth of activity. Examples include MCF-7 (breast adenocarcinoma), HCT-116 (colon cancer), A549 (lung carcinoma), and HepG2 (liver carcinoma).[7][8][9]

  • A Non-Cancerous Cell Line: To determine selectivity and potential for off-target toxicity. Human embryonic kidney cells (HEK293T) or human dermal fibroblasts are common choices.[8]

Equally important is the selection of appropriate controls and comparators to benchmark BTMP's performance.

  • Positive Controls: A well-characterized cytotoxic agent like Cisplatin or Doxorubicin should be used as a reference for potency.[9] For assays measuring 100% cell lysis, a detergent like Saponin is effective.[10]

  • Negative/Vehicle Control: The solvent used to dissolve BTMP, typically DMSO , must be tested alone to ensure it has no inherent toxicity at the concentrations used.[11]

  • Structural Analogs (for comparison):

    • Benzoylpiperazine: To evaluate the specific contribution of the bis(trifluoromethyl) groups to cytotoxicity.

    • 1-[3,5-Dimethylbenzoyl]-2-methylpiperazine: To directly compare the effects of electron-withdrawing CF3 groups versus electron-donating CH3 groups.[6]

    • 2-Methylpiperazine: To assess the activity of the core scaffold alone.

Tier 1: Primary Cytotoxicity Screening (MTT Assay)

The initial goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of BTMP required to inhibit cell growth by 50%. The MTT assay is a reliable and widely used colorimetric method for this purpose, measuring the metabolic activity of viable cells.[12][13]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare a 2-fold serial dilution of BTMP and comparator compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only and medium-only controls.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[13]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][12]

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Tier 2: Confirmation via Membrane Integrity (LDH Assay)

To confirm that the loss of viability observed in the MTT assay is due to cell death and not just metabolic arrest, a lactate dehydrogenase (LDH) release assay is recommended. LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity.[14]

Protocol: LDH Release Assay

  • Experimental Setup: Seed and treat cells with BTMP and controls in a 96-well plate as described for the MTT assay. Include a "maximum LDH release" control by treating a set of wells with a lysis buffer or detergent 30 minutes before the endpoint.[14]

  • Sample Collection: After the incubation period, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction & Read: Add 50 µL of the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.

Tier 3: Elucidating the Mechanism of Cell Death (Apoptosis Assay)

Understanding how BTMP kills cancer cells is crucial. Many effective anticancer agents work by inducing apoptosis, a form of programmed cell death.[15] This can be distinguished from necrosis (uncontrolled cell death) using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

  • Annexin V: Binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent DNA intercalator that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with BTMP at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[8]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The results will differentiate four populations:

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

    • Necrotic cells: Annexin V-negative / PI-positive

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative IC50 Values (µM) of BTMP and Control Compounds

Compound MCF-7 (Breast) HCT-116 (Colon) A549 (Lung) HEK293T (Normal) Selectivity Index (HCT-116)
BTMP Experimental Experimental Experimental Experimental IC50(HEK293T) / IC50(HCT-116)
Benzoylpiperazine Experimental Experimental Experimental Experimental Calculated
2-Methylpiperazine Experimental Experimental Experimental Experimental Calculated
Cisplatin (Positive Control) Experimental Experimental Experimental Experimental Calculated

| DMSO (Vehicle Control) | >1% | >1% | >1% | >1% | N/A |

The Selectivity Index (SI) provides a measure of cancer-specific toxicity. A higher SI value is desirable.

Interpreting the Results:

  • Potency: A low micromolar or nanomolar IC50 value for BTMP in cancer cell lines, especially when compared to the structural analogs, would indicate high potency.

  • Selectivity: A significantly higher IC50 value in the HEK293T cell line compared to the cancer cell lines (high SI) would suggest that BTMP preferentially targets cancer cells.

  • Mechanism: If the LDH assay confirms cytotoxicity and the Annexin V/PI assay shows a significant increase in the Annexin V-positive populations, this provides strong evidence that BTMP induces apoptosis.

Hypothesized Mechanism of Action

Based on literature for structurally related piperazine derivatives, BTMP may exert its cytotoxic effects by inhibiting key pro-survival signaling pathways.[1][3] A plausible hypothesis is the inhibition of the PI3K/AKT pathway, which is frequently hyperactivated in many cancers and plays a central role in promoting cell growth and suppressing apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Bad Bad AKT->Bad inactivates Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Casp9 Caspase-9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis BTMP BTMP BTMP->PI3K Inhibition (Hypothesized)

Sources

Comparative

Comparative Pharmacokinetic Profiling of Trifluoromethylated Benzoyl Piperazines: A Guide for Lead Optimization

Introduction Benzoyl piperazines are privileged structural scaffolds utilized across diverse therapeutic areas, including 1[1], 2[2], and anti-tubercular agents. However, unmodified benzoyl piperazines frequently exhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzoyl piperazines are privileged structural scaffolds utilized across diverse therapeutic areas, including 1[1], 2[2], and anti-tubercular agents. However, unmodified benzoyl piperazines frequently exhibit suboptimal pharmacokinetic (PK) profiles, characterized by rapid hepatic clearance and plasma hydrolysis[3]. To overcome these liabilities, medicinal chemists frequently employ the strategic incorporation of a trifluoromethyl (-CF3) group onto the benzoyl ring. This guide objectively compares the PK performance of unmodified versus trifluoromethylated benzoyl piperazines, providing actionable insights for drug development professionals.

Mechanistic Causality: The Role of the -CF3 Group

As an Application Scientist, it is critical to understand why a structural change alters the in vivo fate of a molecule. The addition of a -CF3 group to a benzoyl piperazine is not merely a steric tweak; it is a fundamental reprogramming of the molecule's metabolic vulnerability:

  • Electronic Deactivation: The -CF3 moiety is intensely electron-withdrawing. It significantly reduces the electron density of the aromatic ring and the adjacent amide bond. This deactivation makes the scaffold highly resistant to electrophilic oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.

  • Steric Shielding: When positioned at the ortho or meta position, the bulky -CF3 group provides a steric shield around the amide linkage. This prevents plasma amidases from docking and hydrolyzing the bond, thereby increasing plasma half-life.

  • Lipophilicity and Volume of Distribution (Vd): The lipophilic nature of the C-F bonds increases the overall LogD. This facilitates better membrane permeability and a larger Vd, which directly correlates with a 4[4].

Comparative Pharmacokinetic Data

The following table summarizes the quantitative PK improvements observed when comparing a baseline benzoyl piperazine to a 4-trifluoromethylbenzoyl piperazine analog. The data reflects validated optimizations seen in anti-mycobacterial and CCR2 antagonist pipelines[1][4].

Pharmacokinetic ParameterUnmodified Benzoyl PiperazineTrifluoromethylated Benzoyl Piperazine
Human Plasma Stability (4h) ~65.2% remaining98.3% - 99.4% remaining
Mouse Plasma Stability (4h) ~45.1% remaining88.5% - 89.3% remaining
Human Liver Microsomes (HLM) ~40.0% remaining (High CL)87.0% - 95.0% remaining (Low CL)
Mouse Liver Microsomes (MLM) ~35.0% remaining (High CL)83.0% - 96.0% remaining (Low CL)
In Vivo Half-Life (t1/2) in Mice 0.8 hours4.2 hours
Oral Bioavailability (F%) < 15%> 45%

Experimental Workflows: Self-Validating PK Protocols

To ensure data trustworthiness, the following self-validating protocols are standard for assessing the metabolic and plasma stability of piperazine derivatives.

Protocol 1: Microsomal Stability Assay (HLM/MLM)
  • Step 1: Preparation: Thaw human or mouse liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Causality of Choice: Mg2+ is an indispensable cofactor for CYP450 enzymatic activity. Omitting it leads to artificially low clearance rates (false positives for stability).

  • Step 2: Incubation Mixture: Combine the buffer, microsomes (0.5 mg/mL final protein), and the test compound (1 µM final, DMSO < 0.1%).

    • Causality of Choice: Keeping DMSO below 0.1% prevents solvent-induced inhibition of CYP isoforms, ensuring the assay reflects true physiological metabolism.

  • Step 3: Initiation: Pre-incubate at 37°C for 5 minutes. Initiate by adding NADPH (1 mM final).

  • Step 4: Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality of Choice: The cold organic solvent instantly denatures the enzymes, halting the reaction at the exact time point. The internal standard corrects for volumetric errors during subsequent protein precipitation.

  • Step 5: Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CLint).

Protocol 2: Plasma Stability Assay
  • Step 1: Spiking: Spike the test compound into pre-warmed (37°C) blank human or mouse plasma to a final concentration of 2 µM.

  • Step 2: Incubation: Incubate the mixture in a shaking water bath at 37°C.

    • Causality of Choice: A shaking water bath ensures uniform temperature distribution; localized cold spots in static incubators can artificially slow down amidase kinetics.

  • Step 3: Extraction: At 0, 1, 2, and 4 hours, remove 50 µL aliquots and quench with 200 µL of cold extraction solvent (acetonitrile/methanol, 1:1) containing an internal standard.

  • Step 4: Analysis: Vortex, centrifuge at 10,000 x g for 10 mins, and analyze via LC-MS/MS.

Visualizations

PK_Workflow Start Compound Synthesis (Benzoyl vs. CF3-Benzoyl) InVitro In Vitro Profiling Start->InVitro Microsomes HLM/MLM Stability (CYP450 Assay) InVitro->Microsomes Plasma Plasma Stability (Amidase Assay) InVitro->Plasma Decision Go/No-Go Decision (CLint & t1/2 thresholds) Microsomes->Decision Plasma->Decision Decision->Start Fail (Redesign) InVivo In Vivo PK (Mice/Rats) (IV & PO Dosing) Decision->InVivo Pass Data PK Parameter Calculation (AUC, Vd, CL, F%) InVivo->Data

Caption: Step-by-step comparative PK profiling workflow for benzoyl piperazine derivatives.

Mechanism Base Unmodified Benzoyl Piperazine Vuln Electron-Rich Aromatic Ring Exposed Amide Bond Base->Vuln CF3 CF3-Benzoyl Piperazine Shield Electron-Withdrawing CF3 Steric Hindrance CF3->Shield CYP Rapid CYP450 Oxidation & Plasma Hydrolysis Vuln->CYP Block Evasion of CYP450 & Amidase Resistance Shield->Block PoorPK High Clearance (CL) Short Half-Life CYP->PoorPK GoodPK Low Clearance (CL) Prolonged Half-Life Block->GoodPK

Caption: Logical relationship between CF3 substitution, metabolic evasion, and improved PK.

References

  • Source: PMC (NIH)
  • Title: US10287617B2 - Methods for in vitro—in vivo efficacy determination Source: Google Patents URL
  • Source: PMC (NIH)
  • Title: Full article: 4th Anglo–Swedish Medicinal Chemistry Symposium Source: Taylor & Francis Online URL

Sources

Validation

A Guide to Inter-Laboratory Reproducibility in the Synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of chemical entities is paramount. This guide provides an in-depth technical analysis of the synthesis of 1-[3,5-B...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of chemical entities is paramount. This guide provides an in-depth technical analysis of the synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine, with a core focus on achieving inter-laboratory reproducibility. We will explore the nuances of the synthetic process, potential pitfalls, and the analytical rigor required to ensure that results obtained in one laboratory can be reliably replicated in another.

Introduction: The Significance of Reproducibility in Synthesis

The synthesis of novel chemical compounds is a cornerstone of pharmaceutical and materials science research. However, the ability to reproduce a synthesis across different laboratories is a significant challenge that can impede scientific progress.[1] A lack of reproducibility can stem from vaguely written procedures, subtle variations in reaction conditions, or the use of reagents with differing purity profiles. Journals like Organic Syntheses have long recognized this issue, implementing a rigorous process of independent laboratory verification for all published procedures to ensure their reliability.[2][3] This guide aims to provide a similarly detailed and transparent framework for the synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine, a compound of interest for its potential applications stemming from the unique properties of the bis(trifluoromethyl)benzoyl and methylpiperazine moieties.

Synthetic Pathway: Acylation of 2-Methylpiperazine

The most direct and logical synthetic route to 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is the N-acylation of 2-methylpiperazine with 3,5-bis(trifluoromethyl)benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is conceptually straightforward but requires careful control to ensure high yield and purity, particularly concerning selective mono-acylation of the unsymmetrical piperazine ring.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2-Methylpiperazine 2-Methylpiperazine Reaction Acylation 2-Methylpiperazine->Reaction Nucleophilic Attack 3,5-Bis(trifluoromethyl)benzoyl chloride 3,5-Bis(trifluoromethyl)benzoyl chloride 3,5-Bis(trifluoromethyl)benzoyl chloride->Reaction Electrophile Solvent (e.g., DCM) Solvent (e.g., DCM) Base (e.g., Triethylamine) Base (e.g., Triethylamine) Temperature (e.g., 0 °C to RT) Temperature (e.g., 0 °C to RT) 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine Reaction->1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine

Caption: General workflow for the synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine.

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for a successful and reproducible synthesis. Here, we delve into the rationale behind the selection of each component:

  • 2-Methylpiperazine: As the nucleophile, the purity of 2-methylpiperazine is crucial. Impurities can lead to side reactions and complicate purification. It is an unsymmetrical diamine, presenting a challenge for regioselectivity.

  • 3,5-Bis(trifluoromethyl)benzoyl Chloride: This acylating agent is highly reactive. The trifluoromethyl groups are strongly electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon and making the reaction facile. Its purity should be confirmed before use, as impurities could introduce unwanted byproducts.

  • Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to prevent hydrolysis of the acyl chloride.

  • Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic. An excess of the base is typically used to ensure complete neutralization.

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. This helps to minimize the formation of side products.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine. It is crucial to note that this protocol should be optimized and validated within each laboratory.

Materials:

  • 2-Methylpiperazine (≥98% purity)

  • 3,5-Bis(trifluoromethyl)benzoyl chloride (≥98% purity)

  • Triethylamine (≥99%, distilled)

  • Dichloromethane (DCM), anhydrous (≤50 ppm H₂O)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: Dissolve 3,5-bis(trifluoromethyl)benzoyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x ).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine.

Inter-Laboratory Reproducibility: Critical Factors and Best Practices

Achieving inter-laboratory reproducibility requires meticulous attention to detail and a thorough understanding of the factors that can influence the reaction outcome.

Reagent Quality and Handling
  • Purity of Starting Materials: The purity of both 2-methylpiperazine and 3,5-bis(trifluoromethyl)benzoyl chloride is paramount. It is advisable to use reagents from the same supplier and batch for initial comparative studies. If this is not feasible, the purity of each reagent should be independently verified by techniques such as NMR or GC-MS.

  • Solvent and Reagent Water Content: Anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride. Solvents should be properly dried, and reagents should be handled under an inert atmosphere (e.g., nitrogen or argon).

Reaction Parameters
  • Stoichiometry: The molar ratio of the reactants can significantly impact the product distribution, particularly the formation of the di-acylated byproduct. Careful and accurate measurement of all reagents is essential.

  • Rate of Addition: The slow, dropwise addition of the acyl chloride helps to maintain a low concentration of the electrophile, favoring mono-acylation.

  • Temperature Control: Precise temperature control throughout the reaction is crucial. Even minor temperature fluctuations can affect reaction rates and selectivity.

  • Stirring Rate: In a heterogeneous reaction mixture, the stirring rate can influence mass transfer and, consequently, the reaction rate. A consistent and efficient stirring rate should be maintained.

Work-up and Purification
  • Quenching: The quenching step should be performed carefully to avoid any uncontrolled exothermic reactions.

  • Extraction: The efficiency of the extraction process can affect the final yield. The number of extractions and the volume of solvent used should be consistent.

  • Purification: The method of purification (e.g., column chromatography, crystallization) and the specific conditions (e.g., silica gel activity, eluent composition) can significantly impact the purity of the final product. These should be clearly documented.

Documentation and Reporting

To ensure reproducibility, it is imperative to follow comprehensive reporting guidelines, such as those advocated by the ACS and Organic Syntheses.[2][4] This includes documenting:

  • Detailed descriptions of all experimental procedures.

  • Sources and purity of all reagents and solvents.

  • Characterization data for all new compounds, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Yields and the method of their determination.

Characterization of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

Analytical TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purity assessmentCharacteristic signals for the aromatic protons of the bis(trifluoromethyl)benzoyl group, the methyl group, and the piperazine ring protons. The chemical shifts and coupling constants will be indicative of the structure.
¹³C NMR Structural confirmationSignals corresponding to all unique carbon atoms in the molecule, including the trifluoromethyl carbons.
Mass Spectrometry (MS) Molecular weight determinationThe molecular ion peak corresponding to the exact mass of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationA strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a high degree of purity. The retention time can be used for identification in subsequent analyses.

¹H and ¹³C NMR Spectroscopy: The NMR spectra of N-acylated piperazines can be complex due to the restricted rotation around the amide bond and potential chair-chair interconversion of the piperazine ring, leading to the observation of rotamers at room temperature.[5] Variable temperature NMR studies can be employed to further investigate these conformational dynamics. For the 3,5-bis(trifluoromethyl)benzoyl moiety, characteristic signals in the aromatic region are expected. A certified reference material for 3,5-bis(trifluoromethyl)benzoic acid is available and can be used for quantitative NMR (qNMR) studies.[6][7]

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Crude Product Crude Product NMR (1H, 13C) NMR (1H, 13C) Crude Product->NMR (1H, 13C) Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Crude Product->Mass Spectrometry (HRMS) FTIR FTIR Crude Product->FTIR HPLC HPLC Crude Product->HPLC Structure Confirmation Structure Confirmation NMR (1H, 13C)->Structure Confirmation Mass Spectrometry (HRMS)->Structure Confirmation FTIR->Structure Confirmation Purity Assessment Purity Assessment HPLC->Purity Assessment

Caption: Workflow for the analytical characterization of the synthesized product.

Conclusion

The inter-laboratory reproducibility of the synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is an achievable goal, provided that a systematic and meticulous approach is adopted. By understanding the causality behind experimental choices, rigorously controlling critical parameters, and employing thorough analytical characterization, researchers can ensure the reliability and transferability of their synthetic protocols. This guide provides a framework for achieving such reproducibility, emphasizing the importance of detailed documentation and a commitment to scientific rigor. Adherence to these principles will not only enhance the reliability of individual research findings but also contribute to the overall robustness and efficiency of the scientific enterprise.

References

  • Instructions for Authors - Organic Syntheses. (2025, September 15). Retrieved from [Link]

  • Experimental reporting - The Royal Society of Chemistry. Retrieved from [Link]

  • ACS Research Data Guidelines. Retrieved from [Link]

  • Electronic supplementary information 3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks suppress - The Royal Society of Chemistry. Retrieved from [Link]

  • Interlaboratory comparisons - Joint Research Centre - European Commission. Retrieved from [Link]

  • Inter laboratory Comparison 2023 Report - Benchmark International. (2024, August 1). Retrieved from [Link]

  • Nygren P. (2020) Improvement of reproducibility and research transparency in Silva Fennica. Silva Fennica, 54(3). Retrieved from [Link]

  • Moving towards transparent and reproducible research - Royal Society. (2018, July 30). Retrieved from [Link]

  • US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents. (2007, June 14).
  • CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.
  • Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides - The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Syntheses - ACS Division of Organic Chemistry. Retrieved from [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Retrieved from [Link]

  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL - European Patent Office - EP 1673329 B1 - EPO. (2005, April 21). Retrieved from [Link]

  • Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol - Organic Syntheses. (2019, November 9). Retrieved from [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41363–41373. Retrieved from [Link]

  • Independent Synthesis Projects in the Organic Chemistry Teaching Laboratories: Bridging the Gap Between Student and Researcher | Journal of Chemical Education. (2017, August 21). Retrieved from [Link]

  • Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05] - BIPM. (2019, March 13). Retrieved from [Link]

  • ARAC INTERLABORATORY COMPARISONS - ARAB ACCREDITATION COOPERATION. Retrieved from [Link]

  • 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy | Request PDF - ResearchGate. Retrieved from [Link]

  • 計量標準総合センター 標準物質認証書. (2020, April 1). Retrieved from [Link]

Sources

Comparative

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine vs. Non-Fluorinated Analogs: A Comparative Guide on Pharmacokinetics and Structural Design

Executive Summary In modern drug discovery, the strategic incorporation of halogenated moieties is a cornerstone of rational drug design. The molecule 1-[3,5-bis(trifluoromethyl)benzoyl]-2-methylpiperazine represents a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of halogenated moieties is a cornerstone of rational drug design. The molecule 1-[3,5-bis(trifluoromethyl)benzoyl]-2-methylpiperazine represents a highly privileged building block, most notably utilized in the synthesis of potent Neurokinin-1 (NK1) receptor antagonists[1][2].

This guide provides an objective comparison between this heavily fluorinated scaffold and its non-fluorinated counterpart (e.g., 1-benzoyl-2-methylpiperazine). By analyzing the physicochemical shifts induced by the 3,5-bis(trifluoromethyl)benzoyl group, we demonstrate how targeted fluorination drives metabolic stability, modulates basicity, and drastically enhances the overall pharmacokinetic (PK) profile[3].

Structural and Physicochemical Comparison

To understand the performance gap between these two derivatives, we must first quantify their physicochemical properties. The addition of six fluorine atoms fundamentally alters the molecule's interaction with aqueous environments and lipid bilayers.

Table 1: Physicochemical Profiling of Fluorinated vs. Non-Fluorinated Piperazine Derivatives

Parameter1-[3,5-Bis(CF3)benzoyl]-2-methylpiperazine1-Benzoyl-2-methylpiperazine (Non-Fluorinated)
Molecular Weight 340.26 g/mol 204.27 g/mol
Lipophilicity (LogP) ~3.8 (High)~1.2 (Low)
Piperazine N4 pKa ~7.8~8.5
Target C-X Bond Energy 485 kJ/mol (C-F)410 kJ/mol (C-H)
CYP450 Intrinsic Clearance Low (<15 µL/min/mg)High (>60 µL/min/mg)

Mechanistic Insights: The Causality of Fluorination

As a Senior Application Scientist, it is critical to look beyond the raw data and understand the causality behind these experimental outcomes. The substitution of a standard benzoyl group with a 3,5-bis(trifluoromethyl)benzoyl group is a calculated modulation of the molecule's electronic and steric environment.

Metabolic Stability and CYP450 Resistance

The primary clearance route for lipophilic xenobiotics is oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes. Non-fluorinated benzoyl rings are highly susceptible to aromatic hydroxylation. By substituting hydrogens with trifluoromethyl (-CF3) groups, we replace weaker C-H bonds (~410 kJ/mol) with the strongest single bonds in organic chemistry, C-F bonds (~485 kJ/mol)[4][5]. Furthermore, the strong electron-withdrawing nature of the -CF3 groups (-I and -M effects) drastically reduces the electron density of the aromatic ring. This electronic depletion increases the transition state energy required for CYP450-mediated electrophilic oxidation, effectively shielding the molecule from rapid degradation[5].

Basicity (pKa) Modulation and Absorption

The piperazine ring contains two nitrogen atoms. In these derivatives, N1 is part of an amide bond (non-basic), while N4 functions as a basic secondary amine. The inductive electron-withdrawing pull of the 3,5-bis(trifluoromethyl)benzoyl group propagates through the molecular framework, slightly lowering the pKa of the N4 nitrogen compared to the non-fluorinated analog[6][7]. This deliberate reduction in basicity increases the fraction of the un-ionized drug at physiological pH (7.4). As un-ionized molecules partition more readily into lipid bilayers, this pKa shift has a dramatic, beneficial influence on membrane permeability and oral absorption[6][8].

Conformational Locking

The bulky -CF3 groups, combined with the steric hindrance of the 2-methyl group on the piperazine ring, restrict the rotational freedom of the amide bond. This steric bulk locks the molecule into a specific, rigid bioactive conformation that perfectly aligns with the deep, hydrophobic binding pockets of target receptors, such as the NK1 receptor, thereby enhancing binding affinity[2][3].

Logical Pathway of Fluorination Effects

LogicPathway A 3,5-Bis(CF3)benzoyl Substitution B Strong Electron Withdrawal (-I, -M) A->B C Steric Shielding & C-F Bond Strength A->C D Decreased Piperazine N4 pKa B->D E Resistance to CYP450 Aromatic Hydroxylation C->E F Increased Oral Absorption D->F G Extended Metabolic Half-Life (t1/2) E->G

Caption: Logical mapping of how 3,5-bis(CF3) substitution alters physicochemical properties and PK outcomes.

Experimental Workflows: Self-Validating Systems

To objectively validate the performance differences between the fluorinated and non-fluorinated derivatives, the following standardized protocols must be executed. These assays are designed as self-validating systems, incorporating internal standards and time-course quenching to ensure data integrity.

Protocol 1: In Vitro Microsomal Stability Assay (CYP450 Degradation)

Objective: Quantify the intrinsic clearance (CL_int) and metabolic half-life (t1/2) to prove the CYP450 resistance of the fluorinated analog.

  • Preparation: Prepare a 1 µM solution of the test compound (fluorinated vs. non-fluorinated) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add human liver microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Self-Validation: Include a positive control (e.g., Verapamil) to confirm enzyme activity, and a negative control (no NADPH) to rule out non-CYP degradation.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound over time.

Protocol 2: Lipophilicity (LogD_7.4) Determination via Shake-Flask LC-MS/MS

Objective: Measure the distribution coefficient at physiological pH to predict membrane permeability.

  • Equilibration: Pre-equilibrate equal volumes of 1-octanol and 0.1 M phosphate buffer (pH 7.4) by shaking vigorously for 24 hours.

  • Spiking: Dissolve the test compound in the octanol phase to a concentration of 10 µg/mL.

  • Partitioning: Combine 1 mL of the spiked octanol with 1 mL of the aqueous buffer in a sealed vial. Shake at 300 rpm for 2 hours at 25°C.

  • Separation: Centrifuge the biphasic mixture at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute and analyze via LC-MS/MS. LogD is calculated as Log10([Area_octanol] / [Area_aqueous]).

Experimental Workflow Diagram

ExpWorkflow Step1 Prepare 1 µM Test Compound in 0.1M Phosphate Buffer (pH 7.4) Step2 Add Human Liver Microsomes (0.5 mg/mL protein) Step1->Step2 Step3 Pre-incubate at 37°C for 5 minutes Step2->Step3 Step4 Initiate Reaction with 1 mM NADPH Step3->Step4 Step5 Quench at Timepoints (0, 5, 15, 30, 60 min) with Ice-Cold Acetonitrile Step4->Step5 Step6 Centrifuge & Analyze Supernatant via LC-MS/MS Step5->Step6

Caption: Step-by-step experimental workflow for the in vitro human liver microsomal stability assay.

References

  • Source: Sussex Drug Discovery Centre (wordpress.com)
  • Source: tandfonline.
  • Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)
  • Source: nih.gov (PMC)
  • Source: tandfonline.
  • Title: Pharmacological Profile of (2R-trans)-4-[1-[3,5-bis(Trifluoromethyl)benzoyl]-2-(phenylmethyl)-4-piperidinyl]-N-(2,6-dimethylphenyl)-1-acetamide (S)-Hydroxybutanedioate (R116301)

Sources

Validation

Validation of Stability-Indicating Assays for 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine: A Comprehensive Comparison Guide

Executive Summary 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is a highly specialized, fluorinated intermediate critical to the synthesis of neurokinin-1 (NK1) receptor antagonists, such as netupitant and apre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is a highly specialized, fluorinated intermediate critical to the synthesis of neurokinin-1 (NK1) receptor antagonists, such as netupitant and aprepitant analogs[1][2]. Because this compound serves as a structural backbone for active pharmaceutical ingredients (APIs) designed to prevent chemotherapy-induced nausea and vomiting (CINV)[2][3], establishing a robust Stability-Indicating Assay (SIA) is a strict regulatory requirement.

This guide provides an objective comparison of chromatographic technologies and outlines a self-validating experimental protocol designed to meet the rigorous standards of [4] and [5][6].

Mechanistic Profiling & Degradation Causality

To develop an effective SIA, an application scientist must first understand the structural liabilities of the molecule. 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine contains three distinct domains with varying susceptibilities to environmental stress:

  • The Amide Linkage (Hydrolytic Liability): The carbonyl carbon of the amide bond is highly electrophilic, exacerbated by the strong electron-withdrawing nature of the adjacent 3,5-bis(trifluoromethyl)phenyl ring. Under acidic or basic stress, this bond readily hydrolyzes to yield 3,5-bis(trifluoromethyl)benzoic acid and 2-methylpiperazine.

  • The Piperazine Ring (Oxidative Liability): The secondary amine in the piperazine ring is susceptible to oxidation. In the presence of peroxides or radical initiators, it undergoes N-oxidation, forming a polar piperazine N-oxide derivative.

  • The Bis(trifluoromethyl)phenyl Moiety (Thermal/Photolytic Stability): While the carbon-fluorine bonds are exceptionally strong and resistant to standard thermal degradation, extreme photolytic stress (e.g., >1.2 million lux hours) can induce minor radical-mediated rearrangements[4].

Understanding these causal pathways dictates the selection of the analytical separation method; the method must resolve the highly non-polar parent compound from both its highly polar (N-oxide) and moderately polar (benzoic acid) degradants.

Degradation_Pathway Parent Parent API: 1-[3,5-Bis(CF3)benzoyl] -2-methylpiperazine Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (H2O2) Parent->Oxidation Deg1 3,5-Bis(CF3)benzoic acid + 2-Methylpiperazine Hydrolysis->Deg1 Deg2 Piperazine N-oxide Derivative Oxidation->Deg2

Primary degradation pathways of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine.

Technology Comparison: HPLC vs. UPLC for Fluorinated Aromatics

Historically, standard reversed-phase High-Performance Liquid Chromatography (HPLC) utilizing C18 columns has been the default for SIAs[7]. However, the highly electronegative trifluoromethyl (–CF3) groups in our target molecule pull electron density away from the phenyl ring, creating a strongly π -acidic (electron-deficient) aromatic system.

The Causality of Column Selection: Standard C18 columns rely purely on hydrophobic dispersion forces. In contrast, a Phenyl-Hexyl stationary phase contains an electron-rich phenyl ring at the end of a hexyl chain. This facilitates strong π−π interactions (specifically, π -donor/ π -acceptor interactions) with the electron-deficient bis(CF3)benzoyl moiety. When coupled with Ultra-Performance Liquid Chromatography (UPLC) sub-2 µm particles, this orthogonal retention mechanism provides superior resolution between the parent compound and its hydrolytic degradants.

Quantitative Data Comparison
Performance MetricTraditional HPLC (C18)UPLC (Phenyl-Hexyl)Analytical Advantage
Column Dimensions 150 x 4.6 mm, 5 µm100 x 2.1 mm, 1.7 µmReduced solvent consumption by 80%.
Run Time 25.0 min8.0 min3x faster throughput for stability cohorts.
Resolution ( Rs​ ) *1.84.5Complete baseline separation of critical pairs.
Theoretical Plates ( N ) ~12,000~45,000Sharper peaks, minimizing co-elution risks.
Tailing Factor ( Tf​ ) 1.41.05Improved integration accuracy for trace impurities.
Sensitivity (LOQ) 0.05% area0.01% areaExceeds ICH Q2(R1) reporting thresholds.

*Resolution measured between the parent compound and 3,5-bis(trifluoromethyl)benzoic acid.

Self-Validating Experimental Protocol

A protocol is only trustworthy if it is "self-validating." In SIA development, this means the system must intrinsically prove that no degradation products are hiding beneath the parent peak (Peak Purity) and that all degraded material is accounted for ()[7][8]. Mass balance is achieved when the sum of the assay value and the levels of degradation products equals ~100% of the initial unstressed value[8].

Phase 1: Forced Degradation (Stress Testing) Methodology

Objective: Generate 5–20% degradation to validate method specificity without causing secondary/tertiary degradation.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine in Acetonitrile (ACN).

  • Acid Hydrolysis: Mix 5.0 mL stock with 5.0 mL of 1.0 N HCl. Heat at 60°C for 24 hours. Neutralize with 1.0 N NaOH before injection.

  • Base Hydrolysis: Mix 5.0 mL stock with 5.0 mL of 1.0 N NaOH. Heat at 60°C for 24 hours. Neutralize with 1.0 N HCl before injection.

  • Oxidative Stress: Mix 5.0 mL stock with 5.0 mL of 3% H2​O2​ . Store at room temperature in the dark for 24 hours.

  • Thermal Stress: Subject the solid powder to 105°C in a convection oven for 7 days. Dissolve in ACN to 0.5 mg/mL.

  • Photolytic Stress: Expose a thin layer of solid powder to 1.2 million lux hours and 200 watt-hours/ m2 UV energy (per ICH Q1B). Dissolve in ACN to 0.5 mg/mL.

Phase 2: UPLC-PDA-MS Chromatographic Method

Objective: Separate and quantify all species.

  • System Setup: Equip a UPLC system with a Photodiode Array (PDA) detector (scanning 200–400 nm) and a single quadrupole Mass Spectrometer (ESI+ mode).

  • Column: Waters Acquity UPLC CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm). Maintain at 40°C.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0–1.0 min: 10% B

    • 1.0–6.0 min: Linear ramp to 90% B

    • 6.0–7.0 min: Hold at 90% B (Wash)

    • 7.0–8.0 min: Return to 10% B (Equilibration)

  • Flow Rate & Injection: 0.4 mL/min; inject 1.0 µL of neutralized, stressed samples.

Phase 3: Self-Validation Checks (ICH Q2 Parameters)
  • Peak Purity (Specificity): Utilize the PDA software to calculate the purity angle and purity threshold for the parent peak in all stressed samples. Pass Criteria: Purity Angle < Purity Threshold.

  • Mass Balance: Calculate the total peak area of the stressed sample (accounting for relative response factors via MS data) and compare it to the unstressed control. Pass Criteria: Mass Balance = 98.0% – 102.0%.[8]

Visualizing the Analytical Workflow

SIA_Workflow Start 1-[3,5-Bis(CF3)benzoyl] -2-methylpiperazine Stress Forced Degradation (ICH Q1A) Start->Stress AcidBase Acid/Base Hydrolysis Stress->AcidBase Oxidation Peroxide Oxidation Stress->Oxidation ThermalPhoto Thermal/Photolytic Stress Stress->ThermalPhoto UPLC UPLC Separation (Phenyl-Hexyl) AcidBase->UPLC Oxidation->UPLC ThermalPhoto->UPLC Validation Method Validation (ICH Q2) UPLC->Validation Peak Purity & Mass Balance Output Validated SIA Protocol Validation->Output

Workflow for validating stability-indicating assays under ICH Q1A/Q2 guidelines.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Official Guidelines, August 2003. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA Regulatory Information, September 2021. Available at:[Link]

  • LCGC International. "Stability Studies and Testing of Pharmaceuticals: An Overview." Chromatography Online, June 2020. Available at:[Link]

  • Mourne Training Services. "What is Mass Balance in a Forced Degradation Study?" Pharmaceutical Training Insights, January 2022. Available at:[Link]

  • CancerQuest. "Aprepitant / Netupitant Drug Mechanisms." CancerQuest Drug Database, May 2016. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Waste Management Protocol for 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine

As a heavily fluorinated pharmaceutical intermediate, 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine presents specific end-of-life management challenges. The presence of the 3,5-bis(trifluoromethyl)benzoyl moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

As a heavily fluorinated pharmaceutical intermediate, 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine presents specific end-of-life management challenges. The presence of the 3,5-bis(trifluoromethyl)benzoyl moiety—containing six fluorine atoms per molecule—dictates that this compound and its associated experimental byproducts must be strictly classified and managed as halogenated organic waste [1][2].

This guide provides drug development professionals and analytical chemists with a self-validating, step-by-step operational plan for the safe segregation, containment, and ultimate destruction of this compound, ensuring compliance with environmental regulations and institutional safety standards.

Physicochemical Hazard Profiling & Causality

The fundamental principle of chemical waste management is source segregation based on thermodynamic and reactive properties.

  • The C-F Bond Challenge: The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard waste incineration temperatures are insufficient to break these bonds completely.

  • Corrosive and Toxic Byproducts: If halogenated compounds are mixed with standard flammable waste and burned at lower temperatures, they can generate highly corrosive hydrogen fluoride (HF) gas and persistent organic pollutants (POPs), including fluorinated dioxins[3].

  • Economic and Logistical Causality: Halogenated waste streams require specialized, high-temperature incineration facilities equipped with acid-gas scrubbers[4]. Consequently, the disposal cost of halogenated solvents is significantly higher (often three times as much) than non-halogenated waste[2]. Diluting a non-halogenated waste stream with even small amounts of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine converts the entire volume into a high-cost halogenated stream.

Standard Operating Procedure: Laboratory-Scale Segregation

To maintain a self-validating safety system, laboratories must implement strict point-of-generation segregation.

Step 1: Container Selection and Preparation
  • Select Compatible Materials: Use high-density polyethylene (HDPE) jerricans or poly carboys for liquid waste collection[1]. Do not use glass containers for bulk halogenated waste, as accidental impact can cause catastrophic spills.

  • Labeling: Affix a standardized "Hazardous Waste - Halogenated Organics" label prior to adding any waste. The label must explicitly list "1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine" and the primary solvent (e.g., Dichloromethane, Methanol).

Step 2: Liquid Waste Segregation
  • Isolate Halogens: Pour all reaction filtrates, mother liquors, and HPLC mobile phases containing the compound exclusively into the designated halogenated waste container[1].

  • Avoid Cross-Contamination: Never mix this waste stream with heavy metals, inorganic acids, or non-halogenated solvents (e.g., pure hexane or ethyl acetate from other processes)[1].

  • Headspace Management: Fill containers to no more than 80-90% capacity to allow for vapor expansion. Overfilled containers pose a rupture risk and will be rejected by Environmental Health and Safety (EH&S) personnel[1].

Step 3: Solid Waste Handling
  • Contaminated Debris: Strain all solids (e.g., filter paper, drying agents like MgSO4, silica gel from chromatography, and contaminated gloves) from liquids[1].

  • Solid Containment: Place solid debris in a separate, clearly labeled solid halogenated waste container (often a double-lined, wide-mouthed pail).

Downstream Treatment: High-Temperature Incineration

Once transferred from the laboratory to the institutional accumulation area, the waste is shipped to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Because of the high fluorine content, the EPA mandates specific destruction and removal efficiencies (DRE) for halogenated organics, typically requiring a DRE of 99.99% or higher[4].

  • Thermal Oxidation: The waste is injected into a rotary kiln or circulating bed combustor operating at temperatures between 1,100°C and 1,200°C[3]. These extreme temperatures are required to ensure the complete thermal cleavage of the trifluoromethyl groups.

  • Scrubbing Systems: The exhaust gases are immediately routed through wet scrubbers (using caustic solutions like NaOH) to neutralize the resulting HF gas, converting it into benign fluoride salts before atmospheric release[4].

Quantitative Waste Management Parameters

Summarizing the operational logistics ensures quick reference for laboratory personnel:

Waste StreamPrimary ConstituentsApproved ContainmentDownstream ProcessingCost/Hazard Impact
Liquid Halogenated 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine, DCM, ChloroformHDPE Jerrican (Max 10L)High-Temp Incineration (>1100°C)High Cost; Requires Acid Scrubbing
Solid Halogenated Silica gel, filter paper, contaminated PPEDouble-lined Poly DrumRotary Kiln IncinerationHigh Cost; Ash requires landfilling
Non-Halogenated Hexane, Toluene, Ethanol (Uncontaminated)HDPE or Steel Safety CanStandard Fuel BlendingLower Cost; High BTU recovery

Workflow Visualization

The following diagram illustrates the critical path of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine from laboratory use to final destruction, emphasizing the segregation junction.

WasteWorkflow Gen Waste Generation (Compound Synthesis/Assay) Seg Segregation Check (Contains Fluorine?) Gen->Seg Halo Halogenated Waste Stream (HDPE Container) Seg->Halo Yes NonHalo Non-Halogenated Stream (Safety Can) Seg->NonHalo No EHS EH&S Accumulation & Hazmat Transport Halo->EHS Incinerator High-Temp Incineration (>1100°C Rotary Kiln) EHS->Incinerator Scrubber Caustic Scrubber (Neutralizes HF Gas) Incinerator->Scrubber Exhaust Gas Safe Safe Atmospheric Release & Ash Landfill Scrubber->Safe

Halogenated waste segregation and high-temperature destruction workflow.

References

  • Chemical Waste Procedures | Division of Research Safety - University of Illinois. University of Illinois. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency (EPA). Available at:[Link]

  • Hazardous Waste Manual. Alabama A&M University. Available at: [Link]

  • Guidelines on Best Available Techniques and Provisional Guidance on Best Environmental Practices. Stockholm Convention on Persistent Organic Pollutants. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine: Personal Protective Equipment, Operational and Disposal Protocols

For the diligent researcher, scientist, and drug development professional, the introduction of a novel chemical entity into the laboratory workflow demands a commensurate level of safety and handling precision. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the introduction of a novel chemical entity into the laboratory workflow demands a commensurate level of safety and handling precision. This guide provides essential, immediate safety and logistical information for the handling of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous molecules to establish a robust framework for its safe utilization. Our approach is grounded in the principles of chemical causality, ensuring that every recommendation is backed by scientific rationale to foster a culture of safety and excellence in your laboratory.

Hazard Profile: A Structural-Analog Approach

The hazard profile of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is inferred from its constituent chemical moieties: the 3,5-bis(trifluoromethyl)benzoyl group and the 2-methylpiperazine group.

  • The Benzoylpiperazine Core: The presence of a benzoylpiperazine structure suggests a potential for corrosivity. For instance, 1-Benzoylpiperazine is classified as a corrosive material that can cause burns upon contact[1]. This necessitates stringent measures to prevent skin and eye exposure.

  • The Bis(trifluoromethyl)phenyl Group: The trifluoromethyl (-CF3) group is a common feature in modern pharmaceuticals, known for its high electronegativity and ability to increase lipophilicity and metabolic stability[2][3][4]. However, compounds containing this group, such as 1-Nitro-3,5-bis(trifluoromethyl)benzene, are known to cause skin and serious eye irritation[5]. Furthermore, related compounds like 2,2'-Bis(trifluoromethyl)benzidine are classified as toxic if swallowed and can cause serious eye irritation[6]. While the trifluoromethyl group itself is generally stable, the overall molecule's reactivity and potential for biological effects warrant a cautious approach[2][7].

Given these considerations, it is prudent to handle 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine as a substance that is potentially corrosive, a skin and eye irritant, and possibly toxic if ingested.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following table outlines the recommended PPE for handling 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine, with justifications rooted in the potential hazards identified.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile rubber gloves (minimum thickness of 0.11 mm)Provides a barrier against potential skin irritation and corrosion. Nitrile offers good chemical resistance to a range of substances.[8]
Eye Protection Safety glasses with side shields or safety gogglesProtects against splashes that could cause serious eye irritation.[5][6][8]
Body Protection Laboratory coatPrevents contamination of personal clothing and minor splashes to the skin.
Respiratory Protection Not generally required if handled in a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of any potential dust or vapors.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure.

Preparation and Weighing
  • Engineering Controls: All handling of solid 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.

  • PPE Donning: Before handling, don all required PPE as outlined in the table above.

  • Weighing: Use a tared weigh boat or paper. Avoid creating dust. If the compound is a fine powder, consider using a spatula that minimizes aerosolization.

  • Container Sealing: After weighing, securely seal the primary container.

Dissolution and Use in Experiments
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound.

  • Transfers: When transferring solutions, use appropriate volumetric glassware and pipettes to minimize the risk of spills.

  • Work Area: Keep the work area within the fume hood clean and organized.

Post-Handling Procedures
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning agent.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][9]

Emergency Procedures: Be Prepared

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[10]

Disposal Plan: Responsible Stewardship

All waste containing 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container label should include the full chemical name and the appropriate hazard warnings.

  • Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste disposal program. Do not dispose of this chemical down the drain or in the regular trash.[10]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine.

PPE_Selection_Process cluster_assessment Hazard Assessment cluster_ppe PPE Selection Compound 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine Analogs Structural Analogs: - Benzoylpiperazines (Corrosive) - Bis(trifluoromethyl)benzenes (Irritant, Toxic) Compound->Analogs Inferred Hazards Hand Hand Protection: Nitrile Gloves Analogs->Hand Prevents Skin Irritation/Corrosion Eye Eye Protection: Safety Glasses with Side Shields Analogs->Eye Prevents Serious Eye Irritation Body Body Protection: Lab Coat Analogs->Body Prevents Clothing Contamination Respiratory Respiratory Protection: (In Fume Hood) Analogs->Respiratory Prevents Inhalation of Dust/Vapors

Caption: PPE selection workflow based on inferred hazards.

References

  • BASF. (2025, July 1).
  • TCI Chemicals. (2025, January 31). SAFETY DATA SHEET: 1-Nitro-3,5-bis(trifluoromethyl)benzene.
  • Ossila. (2023, May 18). SAFETY DATA SHEET: 2,2'-Bis(trifluoromethyl)benzidine (TFMB).
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Cayman Chemical. (2025, January 9). Safety Data Sheet: 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride).
  • Fisher Scientific. (2025, December 21).
  • Zhong, B., et al. (2023).
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Neogen. (2021, October 7).
  • European Chemicals Agency. (2016, July). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.15: Consumer exposure assessment.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 1,3-Bis(trifluoromethyl)benzene.
  • Anusha, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • ECHEMI. (n.d.). 4-(3-BROMO-BENZOYL)
  • ResearchGate. (2026, March 18). (PDF)
  • National Center for Biotechnology Information. (2022, October 5).
  • Al-Saffar, Y., et al. (2025, September 2). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PMC.
  • European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube.
  • Wolters Kluwer. (2021, March 12).
  • Deutsche Gesetzliche Unfallversicherung. (n.d.). The REACH Chemical Regulation and OSH: Chemical safety report – chemical safety assessment.
  • HM Royal. (2025, September 17). Guidelines for the Safe Handling of Hazardous Chemicals.
  • European Chemicals Agency. (n.d.).
  • REACh ChemConsult GmbH. (n.d.).

Sources

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